molecular formula C23H12Cl2N4O5 B148997 5-DTAF CAS No. 51306-35-5

5-DTAF

货号: B148997
CAS 编号: 51306-35-5
分子量: 495.3 g/mol
InChI 键: HWQQCFPHXPNXHC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RN given refers to parent cpd

属性

IUPAC Name

6-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12Cl2N4O5/c24-20-27-21(25)29-22(28-20)26-10-1-4-14-13(7-10)19(32)34-23(14)15-5-2-11(30)8-17(15)33-18-9-12(31)3-6-16(18)23/h1-9,30-31H,(H,26,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWQQCFPHXPNXHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC3=NC(=NC(=N3)Cl)Cl)C(=O)OC24C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12Cl2N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

21811-74-5 (mono-hydrochloride), 68425-77-4 (di-hydrochloride)
Record name 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID40199306
Record name 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51306-35-5
Record name 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051306355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40199306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(4,6-DICHLOROTRIAZINYL)AMINOFLUORESCEIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/241822XW6I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

5-DTAF: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical structure, properties, and applications of 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF), a versatile fluorescent dye for labeling biomolecules.

Introduction

5-(4,6-Dichlorotriazinyl)aminofluorescein, commonly known as this compound, is a highly reactive derivative of the fluorescein (B123965) dye. Its utility in biomedical research stems from the dichlorotriazinyl functional group, which readily forms stable covalent bonds with primary aliphatic amines, thiols, and hydroxyl groups on biomolecules. This reactivity makes this compound a valuable tool for fluorescently labeling proteins, antibodies, polysaccharides, and other macromolecules, enabling their detection and analysis in a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays. This technical guide provides a detailed overview of the chemical structure, properties, and common experimental protocols involving this compound.

Chemical Structure and Properties

This compound is characterized by a fluorescein core linked to a dichlorotriazinyl ring via an amino group at the 5-position of the fluorescein structure. The dichlorotriazinyl moiety is the reactive component responsible for conjugation to biomolecules.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 5-[(4,6-Dichlorotriazin-2-yl)amino]fluorescein
Molecular Formula C₂₃H₁₂Cl₂N₄O₅
Molecular Weight 495.27 g/mol
CAS Number 51306-35-5
Appearance Yellow to orange powder
Solubility Soluble in DMSO and chloroform.[1]
Storage Store at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.

Table 2: Spectroscopic Properties of this compound

PropertyValueReference
Excitation Maximum (λex) ~492-498 nm
Emission Maximum (λem) ~517-525 nm
Molar Extinction Coefficient (ε) ~70,000 - 80,000 cm⁻¹M⁻¹
Quantum Yield (Φ) ~0.6 - 0.92
Correction Factor (280 nm) ~0.3

Experimental Protocols

Protein Labeling with this compound

This protocol details the conjugation of this compound to a protein, such as an antibody, via primary amines. The dichlorotriazinyl group of this compound reacts with the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group on the protein.

Materials:

  • Protein (e.g., IgG) at 1-10 mg/mL in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0). The buffer must be free of primary amines (e.g., Tris) and ammonium (B1175870) salts.

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Purification column (e.g., Sephadex G-25 size-exclusion column)

  • Spectrophotometer

Procedure:

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer, pH 9.0, to a final concentration of 1-10 mg/mL.

  • Conjugation Reaction: a. While gently vortexing the protein solution, slowly add the this compound stock solution. The optimal molar ratio of DTAF to protein should be determined empirically, but a starting point of 10-20 moles of DTAF per mole of protein is recommended. b. Incubate the reaction mixture for 1-2 hours at room temperature with continuous stirring, protected from light.

  • Purification of the Conjugate: a. Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS, pH 7.4). b. Apply the reaction mixture to the top of the column. c. Elute the conjugate with the equilibration buffer. The first colored fraction to elute will be the this compound-labeled protein. The smaller, unconjugated this compound molecules will elute later. d. Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL): a. Measure the absorbance of the purified conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of this compound (~494 nm, A₄₉₄) using a spectrophotometer. b. Calculate the protein concentration: Protein Concentration (M) = [A₂₈₀ - (A₄₉₄ x Correction Factor)] / ε_protein (where ε_protein is the molar extinction coefficient of the protein at 280 nm, and the Correction Factor for this compound at 280 nm is approximately 0.3). c. Calculate the dye concentration: Dye Concentration (M) = A₄₉₄ / ε_dye (where ε_dye is the molar extinction coefficient of this compound at ~494 nm). d. Calculate the Degree of Labeling (DOL): DOL = Dye Concentration / Protein Concentration

Diagram 1: Protein Labeling Workflow

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_protein Prepare Protein Solution (pH 9.0) reaction Mix Protein and this compound (1-2h, RT, dark) prep_protein->reaction prep_dtaf Prepare this compound Stock Solution (DMSO) prep_dtaf->reaction purify Size-Exclusion Chromatography reaction->purify collect Collect Labeled Protein Fraction purify->collect measure_abs Measure A280 & A494 collect->measure_abs calc_dol Calculate Degree of Labeling measure_abs->calc_dol

A schematic of the protein labeling workflow with this compound.

Fluorescence Microscopy with this compound Labeled Antibodies

This protocol provides a general guideline for immunofluorescence staining of cells using a this compound conjugated antibody.

Materials:

  • Cells cultured on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS), if required for intracellular targets

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • This compound conjugated primary or secondary antibody

  • Antifade mounting medium

  • Fluorescence microscope with appropriate filters for fluorescein

Procedure:

  • Cell Preparation: a. Wash the cells on coverslips three times with PBS. b. Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature. c. Wash the cells three times with PBS. d. If staining an intracellular target, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature. Wash three times with PBS.

  • Blocking: a. Block non-specific antibody binding by incubating the cells in Blocking Buffer for 30-60 minutes at room temperature.

  • Antibody Staining: a. Dilute the this compound conjugated antibody to its optimal concentration in Blocking Buffer. b. Incubate the cells with the diluted antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light. c. Wash the cells three times with PBS for 5 minutes each.

  • Mounting and Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Image the cells using a fluorescence microscope equipped with a filter set appropriate for fluorescein (excitation ~495 nm, emission ~520 nm).

Diagram 2: Immunofluorescence Staining Workflow

G start Cells on Coverslip wash1 Wash (PBS) start->wash1 fix Fix (4% PFA) wash1->fix wash2 Wash (PBS) fix->wash2 perm Permeabilize (optional) wash2->perm wash3 Wash (PBS) perm->wash3 block Block (1% BSA) wash3->block stain Incubate with This compound Antibody block->stain wash4 Wash (PBS) stain->wash4 mount Mount wash4->mount image Fluorescence Microscopy mount->image

Workflow for immunofluorescence staining using a this compound labeled antibody.

Flow Cytometry with this compound Labeled Antibodies

This protocol outlines the steps for staining a single-cell suspension with a this compound conjugated antibody for analysis by flow cytometry.

Materials:

  • Single-cell suspension

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • This compound conjugated antibody

  • Flow cytometer with a blue laser (488 nm) and appropriate emission filters

Procedure:

  • Cell Preparation: a. Prepare a single-cell suspension from your sample of interest. b. Wash the cells once with Flow Cytometry Staining Buffer. c. Adjust the cell concentration to 1 x 10⁶ cells/mL in Flow Cytometry Staining Buffer.

  • Staining: a. Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into flow cytometry tubes. b. Add the this compound conjugated antibody at its predetermined optimal concentration. c. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: a. Add 1-2 mL of Flow Cytometry Staining Buffer to each tube. b. Centrifuge the cells at 300-400 x g for 5 minutes. c. Decant the supernatant. d. Repeat the wash step twice.

  • Analysis: a. Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer. b. Analyze the cells on a flow cytometer using the 488 nm laser for excitation and a standard FITC emission filter (e.g., 530/30 nm bandpass).

Diagram 3: Flow Cytometry Staining Workflow

G start Single-Cell Suspension wash1 Wash with Staining Buffer start->wash1 resuspend Resuspend to 1x10^6 cells/mL wash1->resuspend aliquot Aliquot 10^5 cells/tube resuspend->aliquot stain Add this compound Antibody (20-30 min, 4°C, dark) aliquot->stain wash2 Wash (x3) stain->wash2 resuspend_final Resuspend for Analysis wash2->resuspend_final analyze Flow Cytometry Analysis resuspend_final->analyze

Workflow for staining cells with a this compound labeled antibody for flow cytometry.

Conclusion

This compound is a robust and versatile fluorescent probe for labeling a wide range of biomolecules. Its high reactivity and favorable spectroscopic properties make it a valuable tool for researchers in various fields of life sciences. By following the detailed protocols provided in this guide, researchers can effectively utilize this compound for their specific applications, leading to reliable and reproducible results in fluorescence-based assays. Careful optimization of labeling conditions and staining procedures is crucial for achieving the best performance and minimizing background signal.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 5-DTAF Labeling: Mechanism of Action, Protocols, and Applications

This guide provides a comprehensive overview of 5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)fluorescein (this compound), a highly reactive fluorescent dye widely used for labeling proteins, peptides, and other biomolecules. We will delve into its mechanism of action, provide detailed experimental protocols, and present key quantitative data in a clear and accessible format.

Core Mechanism of Action

This compound is a derivative of fluorescein (B123965) that contains a dichlorotriazine functional group. This group is highly reactive towards nucleophiles, primarily the primary and secondary amines found on biomolecules such as the N-terminus of proteins and the side chain of lysine (B10760008) residues.[1] The reaction proceeds via a nucleophilic substitution, where the amine group attacks one of the carbon atoms on the triazine ring, displacing a chloride ion and forming a stable covalent bond.

The reactivity of this compound is pH-dependent. The reaction is most efficient at a slightly basic pH (typically 8.5-9.5), where the target amine groups are deprotonated and thus more nucleophilic.[2] At pH values above 9, this compound can also react with other nucleophilic groups such as thiols (from cysteine residues) and hydroxyls (from serine, threonine, or carbohydrates).[3][4] However, a significant side reaction to consider is the hydrolysis of the dichlorotriazine group, which increases with pH and can compete with the labeling reaction.[2]

5_DTAF_Reaction_Mechanism cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products cluster_side_reaction Side Reaction 5_DTAF This compound (Fluorescein-Dichlorotriazine) Conjugate Fluorescently Labeled Biomolecule (Stable Conjugate) 5_DTAF->Conjugate Nucleophilic Substitution Hydrolysis Hydrolyzed this compound (Inactive) 5_DTAF->Hydrolysis Hydrolysis Biomolecule Biomolecule (with Primary Amine R-NH2) Biomolecule->Conjugate Conditions Slightly Basic pH (8.5 - 9.5) 5_DTAF_Reaction_Mechanism 5_DTAF_Reaction_Mechanism HCl HCl H2O H2O H2O->Hydrolysis

Caption: Nucleophilic substitution reaction of this compound with a primary amine on a biomolecule.

Quantitative Data

The spectral properties of this compound are crucial for its application in fluorescence-based assays. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Excitation Maximum (λex) ~492 - 498 nm[3][5]
Emission Maximum (λem) ~516 - 518 nm[5][6]
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹[3]
Quantum Yield (Φ) 0.79 - 0.95[3]
Correction Factor (at 280 nm) 0.35[3]

Experimental Protocols

Protein Labeling with this compound

This protocol is a general guideline for labeling proteins with this compound. Optimization may be required for specific proteins.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Labeling buffer (0.1 M sodium bicarbonate, pH 8.5-9.5)

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.

  • This compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: While gently stirring, slowly add the this compound stock solution to the protein solution. A typical starting molar ratio of dye to protein is 10:1 to 20:1.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye and hydrolysis products using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS). The first colored band to elute is the labeled protein.

Immunofluorescence Staining of Adherent Cells

This protocol outlines the use of a this compound labeled secondary antibody for immunofluorescence microscopy.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody

  • This compound labeled secondary antibody

  • Mounting medium

Procedure:

  • Cell Fixation: Rinse cells with PBS and then fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding by incubating the cells in 1% BSA in PBS for 30-60 minutes.

  • Primary Antibody Incubation: Incubate the cells with the primary antibody (diluted in blocking solution) for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the cells with the this compound labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.

Experimental Workflow and Logical Relationships

The following diagrams illustrate a typical experimental workflow for protein labeling and subsequent use in flow cytometry, as well as the logical relationships influencing the labeling efficiency.

Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_application Application Protein_Prep Prepare Protein in Amine-Free Buffer Mix Mix Protein and this compound Protein_Prep->Mix Dye_Prep Prepare this compound Stock Solution Dye_Prep->Mix Incubate Incubate (1-2h, RT, Dark) Mix->Incubate Purify Purify Labeled Protein (e.g., Gel Filtration) Incubate->Purify Characterize Characterize Conjugate (DOL, Activity) Purify->Characterize Application_Use Use in Downstream Application (e.g., Flow Cytometry) Characterize->Application_Use

Caption: A typical experimental workflow for labeling a protein with this compound.

Labeling_Efficiency_Factors cluster_positive Positive Influences cluster_negative Negative Influences Efficiency Labeling Efficiency pH Optimal pH (8.5-9.5) pH->Efficiency Concentration High Protein Concentration Concentration->Efficiency Molar_Ratio Optimal Dye:Protein Molar Ratio Molar_Ratio->Efficiency Hydrolysis Dye Hydrolysis Hydrolysis->Efficiency Competing_Nucleophiles Competing Nucleophiles (e.g., Tris buffer) Competing_Nucleophiles->Efficiency Steric_Hindrance Steric Hindrance at Labeling Site Steric_Hindrance->Efficiency

Caption: Factors influencing the efficiency of the this compound labeling reaction.

References

5-DTAF Fluorescent Dye: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) is a highly reactive, amine-reactive fluorescent dye derived from fluorescein (B123965). Its utility in the life sciences is centered on its ability to form stable covalent bonds with a variety of biomolecules, including proteins, antibodies, and polysaccharides. The dichlorotriazinyl functional group of this compound readily reacts with primary and secondary amines, as well as thiol and hydroxyl groups, under mild alkaline conditions. This broad reactivity, coupled with the excellent photophysical properties of the fluorescein core, makes this compound a versatile tool for fluorescently labeling and detecting biomolecules in a range of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1]

Core Properties and Specifications

This compound is a single isomer derivative of fluorescein, ensuring uniformity in labeling and spectral properties. Its dichlorotriazine moiety provides a more reactive alternative to the isothiocyanate group found in FITC, allowing for efficient conjugation to a wider array of functional groups.

Photophysical and Chemical Properties

The key quantitative characteristics of this compound are summarized in the table below, providing a quick reference for experimental planning and data analysis.

PropertyValueReference
Full Chemical Name 5-(4,6-Dichlorotriazinyl)aminofluorescein
Molecular Formula C₂₃H₁₂Cl₂N₄O₅
Molecular Weight 495.27 g/mol
Excitation Maximum (λex) ~492 nm[2][3]
Emission Maximum (λem) ~516 nm[2][3]
Molar Extinction Coefficient (ε) 80,000 cm⁻¹M⁻¹
Quantum Yield (Φ) 0.79 - 0.95
Reactive Group Dichlorotriazine
Target Functional Groups Primary Amines, Secondary Amines, Thiols, Hydroxyls

Conjugation Chemistry

The dichlorotriazinyl group of this compound is an electrophilic moiety that undergoes nucleophilic substitution with electron-rich functional groups on biomolecules. The reactivity is pH-dependent, with optimal labeling occurring at a pH of 9.0 or higher.

Reaction Mechanism with Primary Amines

The most common conjugation reaction involves the reaction of this compound with primary amines, such as the ε-amino group of lysine (B10760008) residues in proteins. The reaction proceeds via a nucleophilic attack of the amine on one of the carbon atoms of the dichlorotriazine ring, displacing a chloride ion and forming a stable covalent bond.

G cluster_reactants Reactants cluster_product Product This compound This compound (Fluorescein-N-Dichlorotriazine) Conjugate Fluorescently Labeled Biomolecule (Stable Covalent Bond) This compound->Conjugate + Biomolecule-NH₂ (pH ≥ 9.0) Biomolecule Biomolecule-NH₂ (e.g., Protein) Biomolecule->Conjugate

Caption: Covalent conjugation of this compound to a primary amine on a biomolecule.

Experimental Protocols

The following are detailed methodologies for the conjugation of this compound to proteins and polysaccharides, as well as a general workflow for immunofluorescence microscopy.

Protein Labeling with this compound

This protocol provides a general procedure for labeling antibodies or other proteins with this compound.

Materials:

  • Protein solution (1-10 mg/mL in amine-free buffer, e.g., 0.1 M sodium bicarbonate, pH 9.0)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • 0.1 M Sodium Bicarbonate buffer, pH 9.0

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer, pH 9.0, at a concentration of 1-10 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris).

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: While gently vortexing the protein solution, slowly add the this compound stock solution. The amount of this compound to add will depend on the desired degree of labeling and the protein concentration. A molar ratio of 10-20 moles of dye per mole of protein is a good starting point.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring or rocking, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column pre-equilibrated with PBS, pH 7.4. The first colored band to elute will be the this compound labeled protein.

  • Determination of Degree of Labeling (DOL): The DOL can be estimated by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 492 nm (for this compound).

Polysaccharide Labeling with this compound

This protocol is adapted for labeling polysaccharides containing hydroxyl or amino groups.

Materials:

  • Polysaccharide (dissolved in a mixture of water and DMSO)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (B52724)

  • Ethyl acetate

Procedure:

  • Prepare Polysaccharide Solution: Dissolve the polysaccharide in a mixture of water and DMSO.

  • Prepare this compound Solution: Prepare a fresh solution of this compound in DMSO.

  • Conjugation Reaction: Add the this compound solution and DIPEA to the polysaccharide solution. The reaction is typically carried out at room temperature for 4 hours.

  • Precipitation: Precipitate the labeled polysaccharide by adding a mixture of acetonitrile and ethyl acetate.

  • Purification: Centrifuge the mixture to pellet the labeled polysaccharide. Redissolve the pellet in water and repeat the precipitation and centrifugation steps to ensure the removal of unreacted dye.

  • Lyophilization: After the final wash, dissolve the labeled polysaccharide in water and lyophilize to obtain a dry powder.

Immunofluorescence Microscopy Workflow

This workflow outlines the key steps for using a this compound labeled antibody for indirect immunofluorescence.

G SamplePrep Sample Preparation (Cell Seeding, Fixation, Permeabilization) Blocking Blocking (e.g., BSA or Serum) SamplePrep->Blocking PrimaryAb Primary Antibody Incubation (Unlabeled) Blocking->PrimaryAb Wash1 Washing Steps (e.g., PBS-T) PrimaryAb->Wash1 SecondaryAb Secondary Antibody Incubation (this compound Labeled) Wash1->SecondaryAb Wash2 Washing Steps (e.g., PBS-T) SecondaryAb->Wash2 Mounting Mounting (Antifade Reagent) Wash2->Mounting Imaging Fluorescence Microscopy (Ex: ~490 nm, Em: ~520 nm) Mounting->Imaging

Caption: A typical workflow for indirect immunofluorescence microscopy.

Applications in Research and Drug Development

The versatility of this compound makes it a valuable reagent in various scientific disciplines.

  • Fluorescence Microscopy: Labeled antibodies and other probes are used to visualize the localization of specific proteins and cellular structures.

  • Flow Cytometry: this compound conjugates are employed for the identification and quantification of cell populations based on the expression of cell surface or intracellular markers.

  • Immunoassays: The high sensitivity of fluorescence allows for the development of robust and quantitative immunoassays, such as ELISA-based formats.

  • Carbohydrate Research: The ability of this compound to label polysaccharides enables the study of their distribution and interactions in biological systems.[]

Studying G-Protein Coupled Receptor (GPCR) Signaling

Fluorescently labeled ligands, which can be synthesized using this compound, are powerful tools for investigating GPCR signaling pathways. A this compound labeled antagonist, for example, can be used to visualize receptor localization and trafficking.

G Ligand This compound Labeled Ligand GPCR GPCR Ligand->GPCR Binding GProtein G-Protein (αβγ) GPCR->GProtein Activation Effector Effector (e.g., Adenylyl Cyclase) GProtein->Effector Modulation SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Production CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: A simplified GPCR signaling pathway that can be studied with a this compound labeled ligand.

Conclusion

This compound is a robust and versatile fluorescent dye that has become an indispensable tool for researchers, scientists, and drug development professionals. Its high reactivity, excellent photophysical properties, and ability to label a wide range of biomolecules make it suitable for a multitude of applications. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful implementation of this compound in your research endeavors. As with any fluorescent probe, careful consideration of experimental design, including appropriate controls and optimization of labeling conditions, is crucial for obtaining reliable and reproducible results.

References

A Technical Guide to the Solubility of 5-DTAF in Various Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of 5-(4,6-Dichlorotriazin-2-yl)aminofluorescein (5-DTAF), a widely used amine-reactive fluorescent probe. Understanding the solubility characteristics of this compound is critical for its effective use in various scientific applications, including bioconjugation, fluorescence microscopy, flow cytometry, and immunoassays. This document summarizes the available quantitative and qualitative solubility data, provides a detailed experimental protocol for determining solubility, and presents a logical workflow for solubility assessment.

Core Solubility Data

The solubility of this compound and its hydrochloride salt has been reported in a range of common laboratory solvents. The quantitative data is summarized in the tables below for easy comparison. It is important to note that solubility can be influenced by factors such as temperature, the presence of moisture (especially in hygroscopic solvents like DMSO), and the specific form of the compound (free base vs. hydrochloride salt).

Quantitative Solubility of this compound
Solvent Form Solubility Conditions
Dimethyl Sulfoxide (DMSO) Free Base 125 mg/mL (252.3 mM) Requires sonication and warming to 60°C.
Dimethyl Sulfoxide (DMSO) Free Base 50 mg/mL (100.9 mM) Requires sonication. The use of newly opened, anhydrous DMSO is recommended as its hygroscopic nature can impact solubility.
Quantitative Solubility of this compound Hydrochloride
Solvent Form Solubility Conditions
Methanol Hydrochloride 20 mg/mL Results in a clear to slightly hazy, yellow to orange solution.
0.1 M Sodium Hydroxide (NaOH) Hydrochloride 9.80 - 10.20 mg/mL Results in a clear to slightly hazy, orange solution.
Dimethyl Sulfoxide (DMSO) Hydrochloride 5 mg/mL -
Qualitative Solubility Data
Solvent Form Solubility
Chloroform Hydrochloride Soluble
Dimethylformamide (DMF) Not Specified Soluble

Experimental Protocol: Determination of this compound Solubility

This protocol provides a general method for determining the saturation solubility of this compound in a solvent of interest. This method can be adapted for various organic and aqueous solvents.

Objective: To determine the maximum concentration of this compound that can be dissolved in a given solvent at a specified temperature.

Materials:

  • This compound or this compound hydrochloride

  • Solvent of interest (e.g., DMSO, DMF, ethanol, acetonitrile, water)

  • Vortex mixer

  • Sonicator (water bath or probe)

  • Thermostatically controlled shaker or water bath

  • Microcentrifuge

  • Calibrated micropipettes

  • Spectrophotometer or fluorometer

  • Cuvettes (quartz or appropriate for the solvent)

  • Analytical balance

  • Filtration device (e.g., syringe filters, 0.2 µm pore size)

Procedure:

  • Preparation of Supersaturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume of the solvent of interest to each vial to create a slurry.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the slurries for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically vortex or sonicate the samples to aid in dissolution.

  • Separation of Undissolved Solute:

    • After equilibration, centrifuge the vials at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the excess, undissolved this compound.

    • Carefully collect the supernatant, ensuring no solid material is disturbed. For highly accurate measurements, filter the supernatant through a 0.2 µm syringe filter that is compatible with the solvent.

  • Quantification of Dissolved this compound:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Measure the absorbance or fluorescence of the standard solutions and the saturated supernatant at the appropriate wavelength (for this compound, the absorbance maximum is around 498 nm and the emission maximum is around 517 nm).[1]

    • Construct a standard curve by plotting absorbance/fluorescence versus concentration.

    • Determine the concentration of this compound in the saturated supernatant by interpolating its absorbance/fluorescence value on the standard curve. This concentration represents the solubility of this compound in the tested solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for determining the solubility of this compound.

G Workflow for Determining this compound Solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification start Start weigh Weigh excess this compound start->weigh add_solvent Add known volume of solvent weigh->add_solvent agitate Agitate at constant temperature (24-48h) add_solvent->agitate sonicate Periodic Vortexing/Sonication agitate->sonicate centrifuge Centrifuge to pellet excess solid sonicate->centrifuge filter Filter supernatant (optional but recommended) centrifuge->filter measure Measure Absorbance/Fluorescence filter->measure prepare_standards Prepare standard solutions prepare_standards->measure plot_curve Generate standard curve measure->plot_curve calculate Calculate solubility plot_curve->calculate end End calculate->end

References

Understanding 5-DTAF Reactivity with Amines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles governing the reactivity of 5-(4,6-Dichlorotriazinyl) Aminofluorescein (5-DTAF) with amines. This compound is a valuable fluorescent probe widely utilized for covalently labeling proteins, antibodies, polysaccharides, and other biomolecules.[1][2][3] Its dichlorotriazine moiety provides a highly reactive anchor for conjugation, primarily targeting primary and secondary amines.[4] A thorough understanding of its reaction mechanism and the factors influencing its efficiency is paramount for successful and reproducible bioconjugation.

Core Reactivity and Chemical Mechanism

The fundamental reaction between this compound and an amine-containing molecule is a nucleophilic aromatic substitution. The electron-deficient triazine ring of this compound is susceptible to attack by nucleophiles like the unprotonated form of an aliphatic amine (e.g., the ε-amino group of a lysine (B10760008) residue in a protein).[5] This reaction proceeds via an addition-elimination pathway, resulting in the displacement of a chloride ion—a good leaving group—and the formation of a stable, covalent bond between the dye and the target molecule.[6]

While highly reactive with amines, the dichlorotriazine group of this compound also exhibits reactivity towards other nucleophiles. Notably, at a pH above 9, it can react with thiol groups (from cysteine residues) and even hydroxyl groups, which allows for the labeling of polysaccharides and other alcohols.[7][8][9]

ReactionMechanism cluster_reactants Reactants cluster_process Reaction cluster_products Products 5_DTAF This compound (Fluorescein-Triazine-Cl₂) Attack Nucleophilic Attack 5_DTAF->Attack Amine Primary Amine (R-NH₂) Amine->Attack Unprotonated amine attacks triazine ring Conjugate Stable Conjugate (Fluorescein-Triazine-NH-R) Attack->Conjugate Forms covalent bond HCl HCl Attack->HCl Displaces Cl⁻

Figure 1: this compound reaction with a primary amine.

Key Factors Influencing Reactivity

The efficiency and specificity of the this compound labeling reaction are critically dependent on several experimental parameters. Careful optimization of these factors is essential to maximize conjugation yield while minimizing side reactions and preserving the biological activity of the target molecule.

  • pH: The pH of the reaction buffer is arguably the most critical factor. The reaction requires the amine to be in its unprotonated, nucleophilic form.[5] Therefore, the reaction is typically carried out in a basic buffer, with an optimal pH range of 8.5 to 9.5 for modifying lysine residues.[5] However, a significant competing reaction is the hydrolysis of the dichlorotriazine moiety, where water molecules react with and inactivate the dye. The rate of this hydrolysis increases with pH.[4] Thus, a balance must be struck to ensure the amine is sufficiently deprotonated for reaction without promoting excessive dye degradation.

  • Amine Basicity and Steric Hindrance: The reactivity of amines with this compound generally increases with the basicity of the amine.[4] However, steric bulk around the nitrogen atom can significantly impede the reaction.[4] For instance, methyl-substituted secondary amines have been shown to be more reactive than the corresponding primary amine, but further increasing the size of substituents can drastically reduce reactivity.[4]

  • Concentration: The molar ratio of this compound to the biomolecule influences the degree of labeling (DOL). Higher dye concentrations can lead to a higher DOL, but excessive labeling can cause protein precipitation or quenching of the fluorescence signal.[10]

  • Temperature and Time: Labeling reactions are often performed at room temperature for 1 to 2 hours or at 4°C for a longer duration (e.g., overnight) to minimize potential denaturation of sensitive proteins.[11]

Factors cluster_factors Influencing Factors Reactivity This compound Conjugation Efficiency & Specificity pH pH pH->Reactivity Optimal Range (e.g., 8.5-9.5) Hydrolysis Competing Reaction (Hydrolysis) pH->Hydrolysis Increases rate at high pH Amine Amine Properties (Basicity, Sterics) Amine->Reactivity Higher basicity ↑ Steric hindrance ↓ Conditions Reaction Conditions (Time, Temp, Ratio) Conditions->Reactivity Optimization required Hydrolysis->Reactivity Reduces efficiency

Figure 2: Factors affecting this compound reactivity.

Quantitative Data Summary

The available literature focuses more on qualitative comparisons and optimal conditions rather than extensive kinetic data. However, key comparative insights have been established.

ParameterObservationSource(s)
Relative Reaction Rate The rate of conjugation for DTAF is generally considered to be faster than that of Fluorescein isothiocyanate (FITC) but slower than Carboxyfluorescein succinimidyl ester (CFSE).[12]
Conjugate Stability The bond formed by DTAF is generally stable. In a comparative study, the FITC conjugate demonstrated inferior stability when incubated at 37°C compared to DTAF and CFSE conjugates.[12]
pH Dependence Reaction proceeds most efficiently at pH values where the amine substrate is un-ionized. The rate of hydrolytic degradation increases with pH until a plateau is reached.[4]
Reactivity Spectrum Reacts with primary and secondary amines. Also reacts with thiols and hydroxyls at pH > 9.[4][7][8]

Experimental Protocols

Precise, optimized protocols are crucial for achieving desired labeling outcomes. Buffers containing free amines, such as Tris or glycine, must be avoided as they will compete with the target molecule for reaction with the dye.[5]

General Protocol for Protein/Antibody Labeling

This protocol provides a general framework for conjugating this compound to proteins. The molar ratio of dye to protein should be optimized for each specific application.

  • Reagent Preparation:

    • Protein Solution: Prepare the protein/antibody to be labeled at a concentration of 2-10 mg/mL in an amine-free buffer, such as 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 8.5-9.0.[11][13]

    • This compound Stock Solution: Immediately before use, dissolve this compound powder in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.[8][11]

  • Conjugation Reaction:

    • Slowly add the calculated amount of the this compound stock solution to the stirring protein solution. A common starting point is a 10- to 20-fold molar excess of dye.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13]

  • Purification:

    • Separate the labeled protein from unreacted dye and hydrolysis byproducts. This is typically achieved using size-exclusion chromatography (e.g., a Sephadex G-25 column or a spin desalting column).[11] The first colored band to elute is the dye-protein conjugate.

  • Degree of Labeling (DOL) Determination (Optional but Recommended):

    • Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~492 nm (for this compound).

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients to determine the average number of dye molecules per protein molecule.

Protocol for Labeling Bacteria

This protocol is adapted for labeling the surface of bacterial cells.[13]

  • Cell Preparation:

    • Grow bacteria overnight and concentrate the cells by centrifugation (e.g., 6000-8000 RPM for 10 minutes).

    • Resuspend the bacterial pellet in 1X Phosphate-Buffered Saline (PBS).[13]

  • Labeling Reaction:

    • Dilute an aliquot of the bacterial suspension in 0.1 M sodium bicarbonate buffer (pH 9.0).[13]

    • Prepare a this compound solution (e.g., 2 mg/mL in DMSO). Add the dye solution to the bacterial suspension (a final concentration of ~100 µg/mL is a good starting point).[13]

    • Incubate for 2 hours at room temperature with shaking, protected from light.[13]

  • Washing:

    • Wash the labeled cells three times with bicarbonate buffer to remove unreacted dye. Each wash should consist of centrifugation (e.g., 5000 RPM for 5 minutes), removal of the supernatant, and resuspension in fresh buffer.[13]

    • After the final wash, resuspend the cell pellet in 1X PBS for subsequent experiments.[13]

Workflow cluster_prep 1. Preparation cluster_react 2. Conjugation cluster_purify 3. Purification cluster_analyze 4. Analysis Prep_Protein Prepare Protein in Amine-Free Buffer (pH 8.5-9.0) Mix Add Dye to Protein (Stirring) Prep_Protein->Mix Prep_Dye Dissolve this compound in DMSO/DMF Prep_Dye->Mix Incubate Incubate 1-2h @ RT (Protect from Light) Mix->Incubate Separate Size-Exclusion Chromatography (e.g., G-25 Column) Incubate->Separate Collect Collect Labeled Protein Fraction Separate->Collect Analyze Measure Absorbance (A280 & A492) Calculate DOL Collect->Analyze

Figure 3: General workflow for protein labeling.

Conclusion

This compound remains a robust and effective tool for fluorescently labeling biomolecules through its highly reactive dichlorotriazine group. Its reactivity is primarily directed towards amines, forming stable covalent linkages. Successful conjugation hinges on the careful control of reaction conditions, particularly pH, to favor the nucleophilic attack by the target amine over the competing hydrolysis of the dye. By understanding the chemical mechanism and optimizing the key parameters outlined in this guide, researchers can effectively harness the capabilities of this compound for a wide array of applications in biological and biomedical research.

References

The Advent of Reactive Fluorophores: A Technical Guide to the Discovery and History of Dichlorotriazinyl Fluoresceins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent labeling of biomolecules with fluorescent probes has been a cornerstone of modern biological research, enabling the visualization and quantification of cellular processes with remarkable sensitivity and specificity. Among the diverse palette of fluorescent dyes, dichlorotriazinyl fluoresceins have carved a significant niche as versatile and reactive labeling reagents. This in-depth technical guide explores the discovery, history, and core methodologies associated with these important fluorophores, providing researchers with a comprehensive understanding of their synthesis, properties, and applications.

A Historical Perspective: From Textile Mills to the Laboratory

The story of dichlorotriazinyl fluoresceins is intertwined with the broader history of reactive dyes and the foundational discovery of the fluorescein (B123965) molecule itself.

The Genesis of Fluorescein

The journey begins in 1871 with the German chemist Adolf von Baeyer, who first synthesized fluorescein by reacting resorcinol (B1680541) with phthalic anhydride.[1] This novel compound exhibited a remarkable property: intense green fluorescence, a phenomenon that would later be harnessed for a multitude of scientific applications.

The Reactive Dye Revolution

The concept of covalently attaching dyes to substrates originated in the textile industry. A pivotal breakthrough occurred in 1954 when I.D. Rattee and W.E. Stephen at Imperial Chemical Industries (ICI) discovered that dyes containing a dichlorotriazinyl group could form stable, covalent bonds with the hydroxyl groups of cellulose (B213188) fibers under alkaline conditions. This discovery led to the launch of the first commercial reactive dyes, the Procion series, in 1956, revolutionizing the dyeing of cotton.

Bridging the Gap: Dichlorotriazinyl Fluoresceins for Biological Staining

The leap from coloring textiles to labeling biomolecules was a critical step. While Albert Coons had pioneered the use of fluorescein-labeled antibodies for immunofluorescence in the 1940s, the existing methods for attaching the fluorophore were often inefficient and could denature the protein.[2]

The key innovation of applying reactive dye chemistry to biological labeling is highlighted in a seminal 1976 paper by D. Blakeslee and M.G. Baines. They described the use of dichlorotriazinylaminofluorescein (DTAF) for the effective conjugation of fluorescein to immunoglobulins for immunofluorescence.[3] Their work demonstrated that DTAF offered several advantages over the commonly used fluorescein isothiocyanate (FITC), including superior stability, purity, and cost-effectiveness. This publication marked a significant milestone in establishing dichlorotriazinyl fluoresceins as valuable reagents for biological research.[3]

The Chemistry of Dichlorotriazinyl Fluoresceins

The defining feature of these dyes is the dichlorotriazinyl moiety, a six-membered heterocyclic ring containing three nitrogen atoms and two chlorine atoms. This group acts as a highly reactive electrophile, readily undergoing nucleophilic substitution reactions with various functional groups found on biomolecules.

The synthesis of the most common dichlorotriazinyl fluorescein, 5-(4,6-dichlorotriazinyl)aminofluorescein (5-DTAF), involves the reaction of 5-aminofluorescein (B15267) with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reaction is carefully controlled to ensure monosubstitution on the triazine ring.

cluster_reactants Reactants cluster_product Product Aminofluorescein 5-Aminofluorescein DTAF This compound Aminofluorescein->DTAF Nucleophilic Substitution CyanuricChloride Cyanuric Chloride CyanuricChloride->DTAF

Synthesis of this compound.

The two chlorine atoms on the triazinyl ring provide the reactivity of DTAF. One chlorine is displaced during the initial synthesis by the amino group of aminofluorescein. The remaining chlorine atom is then available to react with nucleophiles on the target biomolecule.

The primary targets for dichlorotriazinyl fluoresceins are the nucleophilic side chains of amino acids, particularly the ε-amino group of lysine (B10760008) and the sulfhydryl group of cysteine. At alkaline pH, the hydroxyl groups of serine, threonine, and tyrosine, as well as the imidazole (B134444) group of histidine, can also react. This broad reactivity makes DTAF a versatile tool for labeling a wide range of biomolecules.

Quantitative Properties of Dichlorotriazinyl Fluoresceins

The photophysical properties of dichlorotriazinyl fluoresceins are critical to their utility as fluorescent probes. The table below summarizes key quantitative data for this compound and its isomer, 6-DTAF.

PropertyThis compound6-DTAF
Excitation Maximum (λex) ~492 nmNot specified
Emission Maximum (λem) ~516 nmNot specified
Molar Extinction Coefficient (ε) ~70,000 cm⁻¹M⁻¹Not specified
Quantum Yield (Φ) ~0.65Not specified
Reactive Group DichlorotriazinylDichlorotriazinyl
Primary Targets Amines, Thiols, HydroxylsAmines, Thiols, Hydroxyls

Note: Spectral properties can vary slightly depending on the solvent and local environment.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound and its application in labeling proteins and cells.

Synthesis of 5-(4,6-dichlorotriazinyl)aminofluorescein (this compound)

This protocol is adapted from general procedures for the synthesis of mono-substituted triazine derivatives.

Materials:

  • 5-Aminofluorescein

  • Cyanuric chloride

  • Acetone

  • Sodium carbonate (Na₂CO₃)

  • Distilled water

  • Ice

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Prepare Reactant Solutions:

    • In a round-bottom flask, dissolve cyanuric chloride (1 equivalent) in acetone.

    • In a separate container, dissolve 5-aminofluorescein (1 equivalent) in acetone.

  • Set up the Reaction:

    • Cool the cyanuric chloride solution to 0-5 °C in an ice bath with constant stirring.

    • Slowly add a solution of sodium carbonate (1 equivalent) in water to the cyanuric chloride solution.

  • Add Aminofluorescein:

    • Add the 5-aminofluorescein solution dropwise to the cold cyanuric chloride solution over a period of 1-2 hours, maintaining the temperature between 0-5 °C.

  • Monitor the Reaction:

    • Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Isolate the Product:

    • Once the reaction is complete, pour the reaction mixture into a larger volume of ice-cold water to precipitate the this compound product.

    • Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

  • Dry the Product:

    • Dry the resulting orange-yellow solid under vacuum to obtain this compound.

cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep_cyanuric Dissolve Cyanuric Chloride in Acetone cool Cool Cyanuric Chloride Solution to 0-5°C prep_cyanuric->cool prep_amino Dissolve 5-Aminofluorescein in Acetone add_amino Dropwise Addition of 5-Aminofluorescein Solution prep_amino->add_amino add_carbonate Add Sodium Carbonate Solution cool->add_carbonate add_carbonate->add_amino monitor Monitor by TLC add_amino->monitor precipitate Precipitate in Ice-Cold Water monitor->precipitate filtrate Vacuum Filtration precipitate->filtrate wash Wash with Cold Water filtrate->wash dry Dry Under Vacuum wash->dry

Workflow for the synthesis of this compound.
Protocol for Labeling Antibodies with this compound

This protocol provides a general procedure for conjugating this compound to monoclonal or polyclonal antibodies.

Materials:

  • Purified antibody (1-5 mg/mL) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 9.0)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Sephadex G-25 or similar size-exclusion chromatography column

  • Reaction tubes

  • Spectrophotometer

Procedure:

  • Prepare the Antibody:

    • Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 9.0) to remove any amine-containing buffers or stabilizers.

    • Determine the antibody concentration by measuring the absorbance at 280 nm (A280).

  • Prepare the DTAF Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Slowly add the desired amount of the this compound solution to the antibody solution while gently stirring. A molar excess of 10-20 fold of DTAF to antibody is a good starting point.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the labeled antibody from unreacted DTAF using a pre-equilibrated Sephadex G-25 column. The labeled antibody will elute in the void volume.

  • Characterization:

    • Measure the absorbance of the purified conjugate at 280 nm and ~492 nm.

    • Calculate the degree of labeling (moles of dye per mole of antibody).

cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis prep_ab Prepare Antibody in Bicarbonate Buffer (pH 9.0) mix Add DTAF to Antibody prep_ab->mix prep_dtaf Prepare this compound in DMSO prep_dtaf->mix incubate Incubate 1-2h at RT (in dark) mix->incubate purify Size-Exclusion Chromatography incubate->purify analyze Spectrophotometric Analysis purify->analyze calculate Calculate Degree of Labeling analyze->calculate

Workflow for antibody labeling with this compound.
Protocol for Cell Labeling and Proliferation Analysis by Flow Cytometry

This protocol describes a method for labeling cells with a dichlorotriazinyl fluorescein for tracking cell division by dye dilution.

Materials:

  • Cell suspension

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fetal bovine serum (FBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Wash cells twice with PBS to remove any protein-containing media.

    • Resuspend cells in PBS at a concentration of 1 x 10⁶ cells/mL.

  • Cell Staining:

    • Add this compound to the cell suspension to a final concentration of 1-10 µM.

    • Incubate for 10-15 minutes at 37°C, protected from light.

  • Quench and Wash:

    • Stop the labeling reaction by adding an equal volume of complete media containing FBS.

    • Incubate for 5-10 minutes.

    • Wash the cells three times with complete media to remove unbound dye.

  • Cell Culture:

    • Resuspend the labeled cells in fresh culture media and culture under desired experimental conditions.

  • Flow Cytometry Analysis:

    • At desired time points, harvest the cells.

    • Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate excitation (e.g., 488 nm laser) and emission filters. As cells divide, the fluorescence intensity per cell will decrease by half with each division.

cluster_staining Cell Staining cluster_analysis Analysis wash_cells Wash Cells with PBS stain Incubate with this compound wash_cells->stain quench Quench with FBS-containing Media stain->quench wash_again Wash Cells to Remove Unbound Dye quench->wash_again culture Culture Labeled Cells wash_again->culture harvest Harvest Cells at Time Points culture->harvest flow Analyze by Flow Cytometry harvest->flow interpret Interpret Proliferation (Fluorescence Dilution) flow->interpret

Workflow for cell proliferation analysis using this compound.

Conclusion

Dichlorotriazinyl fluoresceins represent a classic yet enduring class of fluorescent probes. Their history, rooted in the textile industry and adapted for biological applications, showcases a remarkable journey of scientific innovation. The robust and versatile reactivity of the dichlorotriazinyl group, combined with the excellent photophysical properties of fluorescein, ensures their continued relevance in modern research. This guide provides the historical context, fundamental chemistry, and practical protocols to empower researchers in leveraging these powerful tools for their scientific inquiries.

References

An In-depth Technical Guide to the Safety Data Sheet of 5-DTAF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety data for 5-(4,6-Dichlorotriazin-2-yl)aminofluorescein (5-DTAF), a widely used fluorescent labeling reagent in biochemical and molecular biology research.[1] Due to its reactive dichlorotriazinyl group, this compound efficiently forms stable covalent bonds with amino groups on proteins, antibodies, and other biomolecules, making it a valuable tool for fluorescence microscopy, flow cytometry, and immunoassays.[1] This document consolidates available safety data, handling procedures, and relevant experimental protocols to ensure its safe and effective use in a laboratory setting.

Chemical and Physical Properties

The following table summarizes the key identifiers and physicochemical properties of this compound.

PropertyValue
Chemical Name 5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein[2]
Synonyms This compound, 5-(4,6-Dichlorotriazinyl)aminofluorescein[2][3]
CAS Number 51306-35-5[2][3]
Molecular Formula C₂₃H₁₂Cl₂N₄O₅[1][2]
Molecular Weight 495.28 g/mol [1][4]
Appearance Yellow to orange powder/solid[5]
Solubility Soluble in DMSO and chloroform[4][5]
Purity ≥90% (HPLC)

Spectral Properties

This compound is a fluorescent dye with the following spectral characteristics.

PropertyValue (in nm)
Excitation Maximum (λex) ~492-498 nm[4][5][6]
Emission Maximum (λem) ~516-518 nm[6][7]
Extinction Coefficient 80,000 cm⁻¹M⁻¹[4]
Quantum Yield 0.79 - 0.95[4]

Hazard Identification and Classification

According to available safety data sheets, this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS).[3] However, it is frequently noted that the toxicological properties of this material have not been thoroughly investigated.[3] Therefore, it is recommended to handle all chemicals, including this compound, with caution.[3]

Hazard StatementClassification
GHS Classification Not a hazardous substance or mixture[3]
Potential Health Effects May be harmful if inhaled, ingested, or comes into contact with skin. May cause eye and skin irritation in susceptible individuals.[3]
Carcinogenic Effects No data available[3]
Mutagenic Effects No data available[3]

Handling, Storage, and First Aid

Proper handling and storage are crucial for maintaining the stability of this compound and ensuring laboratory safety.

AspectRecommendation
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE).[3]
Storage Keep container tightly closed in a dry, cool, and well-ventilated place. Store at temperatures from -20°C to 8°C. Protect from light and moisture.[3][5][6]
Skin Contact Rinse with plenty of water. If symptoms arise, seek medical advice.[3]
Eye Contact Immediately wash with copious amounts of water for at least 15 minutes, separating the eyelids. Seek medical advice.[3]
Inhalation Move the individual to fresh air. If symptoms arise, seek medical advice.[3]
Ingestion Wash out mouth with water if the person is conscious. Seek medical advice.[3]
Fire Extinguishing Media Use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[3]

Experimental Protocols

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)
  • Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

  • Methodology (based on OECD Guideline 425):

    • Fasted, healthy young adult laboratory rats are used.

    • A single animal is dosed with the test substance at a starting dose level selected from a series of fixed dose levels.

    • The animal is observed for signs of toxicity for up to 14 days.

    • If the animal survives, the next animal is dosed at a higher fixed dose level. If it dies, the next animal is dosed at a lower level.

    • This sequential dosing continues until a stopping criterion is met, typically after observing a specified number of reversals in outcome (survival/death).

    • The LD50 is then calculated from the pattern of outcomes using a maximum likelihood method.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test
  • Objective: To assess the potential of a substance to cause skin irritation.

  • Methodology (based on OECD Guideline 439):

    • A reconstructed human epidermis model, which mimics the biochemical and physiological properties of the upper parts of the human skin, is used.

    • The test substance is applied topically to the surface of the skin tissue model.

    • After a defined exposure period, the substance is removed by washing.

    • The viability of the skin cells is measured, typically using an MTT assay, which quantifies the reduction of a yellow tetrazolium salt to purple formazan (B1609692) by metabolically active cells.

    • A reduction in cell viability below a certain threshold (e.g., 50%) indicates that the substance is an irritant.

Visualizing Safety and Handling Workflows

To facilitate a clear understanding of safety procedures, the following diagrams illustrate key workflows for handling this compound in a laboratory setting.

G cluster_ppe Personal Protective Equipment (PPE) Selection start Start: Handling this compound weighing Weighing solid powder? start->weighing dissolving Dissolving in solvent? weighing->dissolving No ppe_powder Wear: - Safety glasses with side shields - Lab coat - Nitrile gloves - Use fume hood or ventilated enclosure weighing->ppe_powder Yes handling_solution Handling solution? dissolving->handling_solution No ppe_liquid Wear: - Chemical splash goggles - Lab coat - Nitrile gloves dissolving->ppe_liquid Yes handling_solution->ppe_liquid Yes end Proceed with experiment handling_solution->end No ppe_powder->end ppe_liquid->end

Caption: PPE selection workflow for handling this compound.

G cluster_spill Chemical Spill Response for this compound spill Spill Occurs evacuate Evacuate immediate area Alert others spill->evacuate assess Assess spill size evacuate->assess small_spill Small Spill (manageable by lab personnel) assess->small_spill Small large_spill Large Spill (contact EH&S) assess->large_spill Large ppe Don appropriate PPE (gloves, goggles, lab coat) small_spill->ppe absorb Cover with absorbent material ppe->absorb collect Collect material into a sealed container absorb->collect clean Clean spill area with soap and water collect->clean dispose Dispose of waste as hazardous clean->dispose

Caption: Workflow for responding to a this compound spill.

G cluster_first_aid First Aid for this compound Exposure exposure Exposure Event route Route of Exposure? exposure->route skin Skin Contact route->skin Skin eye Eye Contact route->eye Eye inhalation Inhalation route->inhalation Inhalation skin_action Remove contaminated clothing. Rinse skin with plenty of water. skin->skin_action eye_action Rinse with copious water for 15 mins. Separate eyelids. eye->eye_action inhalation_action Move to fresh air. inhalation->inhalation_action seek_medical Seek medical advice if symptoms persist skin_action->seek_medical eye_action->seek_medical inhalation_action->seek_medical

Caption: First aid procedures for this compound exposure.

References

The Principle of 5-DTAF Fluorescence: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the core principles and applications of 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) for researchers, scientists, and drug development professionals.

Introduction

5-(4,6-Dichlorotriazinyl)aminofluorescein (this compound) is a highly reactive fluorescent dye belonging to the fluorescein (B123965) family. Its utility in biological research stems from its ability to form stable covalent bonds with various biomolecules, rendering them fluorescent and enabling their visualization and tracking in a multitude of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1] This guide delves into the fundamental principles of this compound fluorescence, its chemical properties, and provides detailed experimental protocols for its use in labeling proteins and other biomolecules.

Core Principle of Fluorescence

The fluorescence of this compound, like other fluorophores, is governed by the process of electronic excitation and subsequent relaxation. The molecule possesses a conjugated system of delocalized π-electrons in its xanthene core. When a photon of light with an appropriate amount of energy is absorbed by the this compound molecule, a valence electron is promoted from its ground electronic state (S₀) to a higher energy excited singlet state (S₁). This process is optimally achieved at the molecule's maximum absorption wavelength.

The excited state is transient, and the molecule rapidly relaxes back to its ground state. This relaxation can occur through several pathways, but for fluorescence to occur, the primary pathway is the emission of a photon. The emitted photon has lower energy (and thus a longer wavelength) than the absorbed photon, a phenomenon known as the Stokes shift. This difference in wavelength between the excitation and emission maxima is crucial for fluorescence detection, as it allows for the separation of the emitted fluorescence signal from the excitation light.

Chemical Properties and Reactivity

This compound is the 5-isomer of fluorescein dichlorotriazine. Its key feature is the dichlorotriazinyl group, which is highly reactive towards nucleophilic functional groups present in biomolecules.[2][3] This reactivity allows for the formation of stable covalent bonds, making the fluorescent label permanent.

The primary targets for this compound labeling are primary and secondary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of proteins.[1] The reaction is a nucleophilic substitution where the amine nitrogen attacks one of the carbon atoms of the dichlorotriazine ring, displacing a chloride ion. This reaction is highly pH-dependent and proceeds most efficiently at a slightly alkaline pH (typically 8.5-9.5). At this pH, the amine groups are largely deprotonated and thus more nucleophilic.

Beyond amines, this compound is also capable of reacting with other nucleophiles, albeit with different efficiencies. It can react with thiol groups (e.g., from cysteine residues) and, at a higher pH (above 9), with hydroxyl groups, such as those found in polysaccharides and other alcohols.[2][3][4][5] This broad reactivity makes this compound a versatile tool for labeling a wide range of biomolecules.

It is important to note that this compound is susceptible to hydrolysis, where the chlorine atoms on the triazine ring are replaced by hydroxyl groups. This hydrolysis reaction is also pH-dependent and increases with increasing pH. Hydrolyzed this compound is no longer reactive towards the target biomolecules. Therefore, it is crucial to perform labeling reactions under optimized conditions and to use freshly prepared this compound solutions.

Photophysical Properties

The photophysical properties of this compound are summarized in the table below. These parameters are essential for designing and executing fluorescence-based experiments.

PropertyValueReference(s)
Excitation Maximum (λex) ~492 - 498 nm[3][6][7]
Emission Maximum (λem) ~516 - 518 nm[2][6]
Molar Extinction Coefficient (ε) ~80,000 cm⁻¹M⁻¹[4]
Quantum Yield (Φ) 0.79 - 0.95[3]
Molecular Weight 495.28 g/mol [1]
Solubility Soluble in DMSO and chloroform[8]

Experimental Protocols

General Considerations for Labeling
  • Buffer Selection: The choice of buffer is critical for successful labeling. Amine-containing buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) must be avoided as they will compete with the target molecule for reaction with this compound. Bicarbonate or phosphate (B84403) buffers at a pH of 8.5-9.5 are recommended.

  • Protein Preparation: The protein solution should be pure and free of any low molecular weight amine-containing contaminants. Dialysis or gel filtration can be used to exchange the buffer and remove such contaminants prior to labeling.

  • This compound Solution: this compound is typically dissolved in an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) immediately before use. This stock solution should be protected from light and moisture.

  • Stoichiometry: The molar ratio of this compound to the protein will influence the degree of labeling (DOL). A higher ratio will generally result in a higher DOL. However, over-labeling can lead to fluorescence quenching and may affect the biological activity of the protein. The optimal ratio should be determined empirically for each protein.

Detailed Protocol for Labeling Bovine Serum Albumin (BSA) with this compound

This protocol provides a step-by-step guide for labeling Bovine Serum Albumin (BSA) with this compound.

Materials:

  • Bovine Serum Albumin (BSA)

  • 5-(4,6-Dichlorotriazinyl)aminofluorescein (this compound)

  • Sodium bicarbonate buffer (0.1 M, pH 9.0)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

Procedure:

  • BSA Solution Preparation:

    • Dissolve BSA in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 5-10 mg/mL.

    • Ensure the BSA is fully dissolved by gentle mixing.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

    • Protect the solution from light by wrapping the vial in aluminum foil.

  • Labeling Reaction:

    • Slowly add the this compound stock solution to the BSA solution while gently stirring. A common starting point is a 10- to 20-fold molar excess of this compound to BSA.

    • Incubate the reaction mixture for 1-2 hours at room temperature with continuous gentle stirring, protected from light.

  • Purification of the Conjugate:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS (pH 7.4).

    • Apply the reaction mixture to the top of the column.

    • Elute the column with PBS. The first colored band to elute will be the this compound labeled BSA. Unconjugated this compound will elute later.

    • Collect the fractions containing the labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified this compound-BSA conjugate at 280 nm (A₂₈₀) and 495 nm (A₄₉₅) using a spectrophotometer.

    • Calculate the concentration of BSA and this compound using the Beer-Lambert law:

      • Concentration of BSA (M) = [A₂₈₀ - (A₄₉₅ x CF)] / ε_BSA

        • Where:

          • CF (Correction Factor) = A₂₈₀ of free dye / A₄₉₅ of free dye (typically ~0.3 for fluorescein derivatives)

          • ε_BSA = Molar extinction coefficient of BSA at 280 nm (43,824 M⁻¹cm⁻¹)

      • Concentration of this compound (M) = A₄₉₅ / ε_DTAF

        • Where:

          • ε_DTAF = Molar extinction coefficient of this compound at 495 nm (~80,000 M⁻¹cm⁻¹)

    • Calculate the DOL:

      • DOL = [this compound] / [BSA]

Storage:

Store the purified this compound-BSA conjugate at 4°C for short-term storage or at -20°C for long-term storage, protected from light.[2][8][9] Aliquoting the sample can help to avoid repeated freeze-thaw cycles.

Visualizations

Experimental Workflow for Fluorescence Microscopy

The following diagram illustrates a typical experimental workflow for imaging cells labeled with a this compound conjugated antibody.

experimental_workflow cluster_prep Sample Preparation cluster_labeling Labeling cluster_imaging Imaging & Analysis cell_culture Cell Culture fixation Fixation & Permeabilization cell_culture->fixation blocking Blocking fixation->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Washing primary_ab->wash1 secondary_ab This compound Conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Washing secondary_ab->wash2 mounting Mounting wash2->mounting microscopy Fluorescence Microscopy mounting->microscopy image_analysis Image Analysis microscopy->image_analysis data_interpretation Data Interpretation image_analysis->data_interpretation

Caption: A typical workflow for immunofluorescence microscopy using a this compound conjugate.

Generic Signaling Pathway Visualization

This diagram illustrates a generic cell signaling pathway that can be investigated using this compound labeled antibodies to visualize the localization of key proteins.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ligand Ligand receptor Receptor (Target for this compound-Ab) ligand->receptor Binding adaptor Adaptor Protein receptor->adaptor Activation kinase1 Kinase 1 adaptor->kinase1 Recruitment kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor (Target for this compound-Ab) kinase2->transcription_factor Phosphorylation tf_nucleus Transcription Factor transcription_factor->tf_nucleus Translocation dna DNA tf_nucleus->dna Binding gene_expression Gene Expression dna->gene_expression Transcription

Caption: A generic signaling cascade illustrating potential targets for this compound labeling.

Conclusion

This compound remains a valuable and versatile tool for fluorescently labeling a wide array of biomolecules. Its bright fluorescence, coupled with its highly reactive dichlorotriazinyl group, enables robust and sensitive detection in numerous biological applications. A thorough understanding of its chemical and photophysical properties, along with the optimization of labeling protocols, is paramount to achieving reliable and reproducible results. This guide provides the foundational knowledge and practical protocols to empower researchers in leveraging the full potential of this compound in their scientific endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Functional Group Reactivity of 5-DTAF

This guide provides a comprehensive overview of the functional group reactivity of 5-(4,6-Dichlorotriazinyl)aminofluorescein (this compound), a widely used fluorescent dye for bioconjugation. The document details its reaction mechanisms, optimal conditions, and key applications, offering structured data and protocols for laboratory use.

Introduction to this compound

This compound is a fluorescein (B123965) derivative renowned for its high reactivity, making it a valuable tool for labeling a wide array of biomolecules. Its utility stems from the dichlorotriazinyl moiety, an amine-reactive functional group that forms stable covalent bonds with various nucleophiles. This property is harnessed in numerous applications, including fluorescence microscopy, flow cytometry, and immunoassays, to visualize and track biological molecules in complex systems.[1] The dye possesses spectral properties similar to fluorescein, with excitation and emission maxima around 492-498 nm and 516-518 nm, respectively.[2][3][4]

Core Reactivity: The Dichlorotriazinyl Group

The reactivity of this compound is centered on its dichlorotriazine ring. This heterocyclic system is electron-deficient and susceptible to nucleophilic aromatic substitution. The two chlorine atoms are excellent leaving groups, allowing for sequential reactions. However, after the first substitution, the reactivity of the second chlorine atom is significantly reduced.[5]

The primary targets for this compound are nucleophilic functional groups commonly found in biomolecules. Its versatility allows it to react not only with primary and secondary amines but also with thiols and, under specific conditions, hydroxyl groups.[2][6][7]

Reactivity with Specific Functional Groups

Amine Groups (Primary and Secondary)

The most prominent reaction of this compound is with aliphatic and aromatic amines, found in proteins (e.g., the ε-amino group of lysine (B10760008) residues and N-terminal α-amino groups) and other molecules. The reaction forms a highly stable, covalent sulfonamide bond.

  • pH Dependence: The reaction is critically dependent on pH. It proceeds most efficiently at pH values between 8.0 and 9.5, where the amine substrate is sufficiently deprotonated and nucleophilic.[8][9]

  • Reactivity Factors: The efficiency of the reaction increases with the basicity of the amine.[8] However, significant steric hindrance around the nitrogen atom can impede reactivity.[8]

Thiol Groups (Sulfhydryls)

This compound is also capable of reacting with thiol groups, such as those on cysteine residues in proteins.[2][6][7][10] This reaction is also pH-dependent, favoring alkaline conditions where the thiol is deprotonated to the more nucleophilic thiolate anion.

Hydroxyl Groups

A unique feature of this compound compared to other fluorescein dyes is its ability to react directly with hydroxyl groups.[2][6][10] This is particularly useful for labeling polysaccharides like cellulose (B213188) and gellan gum.[11][12][13] This reaction requires a high pH, typically above 9, to deprotonate the hydroxyl groups, thereby increasing their nucleophilicity.[2][12]

Competing Reactions and Stability

A crucial consideration when using this compound is its susceptibility to hydrolysis. The dichlorotriazinyl group can react with water, especially at the elevated pH required for labeling. This side reaction consumes the dye, reducing labeling efficiency. The rate of this hydrolytic degradation increases with pH.[8] Therefore, labeling protocols must be optimized to favor the reaction with the target biomolecule over hydrolysis. The dye is stable for at least two years when stored at -20°C and protected from light.[10]

Quantitative Data Summary

The following tables summarize the key properties and reaction conditions for this compound.

Table 1: Physicochemical and Spectral Properties of this compound

PropertyValueReferences
Full Chemical Name5-(4,6-Dichlorotriazinyl)aminofluorescein[3]
Molecular FormulaC₂₃H₁₂Cl₂N₄O₅[14]
Molecular Weight~495.3 g/mol [10]
Excitation Maximum492 - 498 nm[2][3]
Emission Maximum516 - 518 nm[3][4]
Storage Conditions-20°C, protect from light[10]
Common SolventDimethyl sulfoxide (B87167) (DMSO)

Table 2: Recommended pH for Labeling Different Functional Groups

Functional GroupOptimal pH RangeKey ConsiderationsReferences
Primary/Secondary Amines8.0 - 9.5Balances amine nucleophilicity with dye hydrolysis.[8][9]
Thiols> 8.0Requires deprotonation to the thiolate anion.[2][6]
Hydroxyls> 9.0Necessary to deprotonate hydroxyl groups for reactivity.[2][6][12]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for labeling proteins, such as antibodies, with this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound at 1-10 mg/mL in anhydrous DMSO. Mix well. Store unused stock solution at -20°C, protected from light.

    • Prepare a 0.1 M sodium bicarbonate buffer and adjust the pH to 9.0.[15]

    • Dissolve the protein to be labeled in the pH 9.0 sodium bicarbonate buffer at a concentration of 1-10 mg/mL.

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution while gently stirring. The molar ratio of dye to protein typically ranges from 10:1 to 20:1, but should be optimized for the specific protein.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted dye using a desalting column (e.g., Sephadex G-25) pre-equilibrated with phosphate-buffered saline (PBS).

    • Collect the fractions containing the fluorescently labeled protein. The degree of labeling can be determined spectrophotometrically.

Protocol 2: Labeling of Bacteria with this compound

This protocol is adapted for labeling whole bacterial cells.[16]

  • Cell Preparation:

    • Grow bacteria overnight and concentrate the cells by centrifugation (e.g., 6000-8000 RPM for 10 minutes).

    • Resuspend the bacterial pellet in 500 µL of PBS (1X).[16]

  • Reagent Preparation:

    • Prepare a 0.1 M sodium bicarbonate buffer at pH 9.0.[16]

    • Prepare a this compound solution (e.g., 2 mg/mL or 100 µg in 50 µL) in DMSO.

  • Labeling Reaction:

    • Dilute an aliquot of the bacterial suspension (e.g., 100 µL) into a larger volume of the pH 9.0 bicarbonate buffer (e.g., 900 µL).[16]

    • Add the this compound solution to the diluted bacterial suspension (e.g., 50 µL of a 2 mg/mL solution to 950 µL of cell suspension).[16]

    • Incubate for 2 hours at room temperature with shaking, in the dark.[16]

  • Washing:

    • Wash the labeled cells three times with the bicarbonate buffer to remove unreacted dye. Each wash should consist of centrifugation (5000 RPM, 5 minutes), removal of the supernatant, and resuspension in 1 mL of buffer.[16]

    • After the final wash, resuspend the cell pellet in PBS (1X) for subsequent use.[16]

Mandatory Visualizations

This compound Reaction Pathways

DTAF_Reactivity cluster_reactants Reactants cluster_conditions Conditions cluster_products Products 5_DTAF This compound Conjugate Stable Fluorescent Conjugate 5_DTAF->Conjugate Reaction with Nucleophile Hydrolysis Hydrolyzed Dye (Inactive) 5_DTAF->Hydrolysis Competing Reaction Nucleophile Nucleophile (R-NH₂, R-SH, R-OH) Nucleophile->Conjugate pH Aqueous Buffer (pH 8-10) pH->Conjugate pH->Hydrolysis

Caption: Reaction pathways for this compound with nucleophiles and competing hydrolysis.

Experimental Workflow for Protein Labeling

Protein_Labeling_Workflow A 1. Prepare Protein Solution (in pH 9.0 Buffer) C 3. Mix Dye and Protein (Incubate 1-2h, RT, Dark) A->C B 2. Prepare this compound Stock (in DMSO) B->C D 4. Purification (Size Exclusion Chromatography) C->D E 5. Collect Fluorescent Fractions D->E F 6. Characterize Conjugate (Spectrophotometry) E->F

Caption: Step-by-step workflow for fluorescently labeling proteins with this compound.

pH-Dependent Reactivity of this compound

pH_Dependence Start This compound in Aqueous Buffer pH_Check What is the buffer pH? Start->pH_Check pH_8_9 pH 8.0 - 9.5 pH_Check->pH_8_9 8.0-9.5 pH_gt_9 pH > 9.0 pH_Check->pH_gt_9 >9.0 React_Amine Favored Reaction: Primary/Secondary Amines pH_8_9->React_Amine React_Hydroxyl Favored Reaction: Hydroxyl Groups pH_gt_9->React_Hydroxyl

Caption: Logical diagram illustrating the influence of pH on this compound's target selectivity.

Important Considerations and Potential Artifacts

  • Altered Mechanics: Researchers should be aware that this compound staining can alter the mechanical properties of tissues. Studies on tendons have shown that this compound can increase tissue stiffness, potentially by reducing the sliding between collagen fibers.[15][17][18]

  • Dye Concentration: High concentrations of this compound can lead to dye self-aggregation and may have a more pronounced effect on the physical properties of the labeled sample.[5][15] It is crucial to use the lowest effective concentration to minimize these artifacts.

  • Hydrolysis: As previously mentioned, hydrolysis is a significant competing reaction. Protocols should be designed to be as efficient as possible, and fresh dye solutions should be used.[8]

  • Non-specific Binding: While this compound forms covalent bonds, some non-specific binding through hydrophobic or electrostatic interactions can occur.[15] Thorough washing or purification is essential to remove unbound dye and ensure accurate signal localization.

References

Methodological & Application

Application Notes: 5-DTAF Protein Labeling for Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)fluorescein (5-DTAF) is a fluorescent dye used for covalently labeling proteins and other biomolecules for visualization in fluorescence microscopy. As a derivative of fluorescein (B123965), it exhibits bright green fluorescence. The dichlorotriazinyl group of this compound is amine-reactive and forms a stable covalent bond with primary amino groups, such as the N-terminus of a protein and the epsilon-amino group of lysine (B10760008) residues.[1] This reaction is highly pH-dependent and proceeds efficiently at an alkaline pH of 9.0 or higher.[1]

Properly labeling proteins with this compound is critical for generating high-quality fluorescent probes for various microscopy applications, including immunofluorescence, flow cytometry, and live-cell imaging. Key considerations for a successful conjugation include using an amine-free buffer at the correct pH, optimizing the dye-to-protein molar ratio, and effectively removing unconjugated dye.[2][3] Over-labeling can lead to fluorescence quenching and loss of protein activity, while under-labeling results in a weak signal.[4][5] Therefore, characterization of the final conjugate by calculating the Degree of Labeling (DOL) is an essential quality control step.[4][6][7]

Quantitative Data Summary

The following tables provide key quantitative data for this compound and recommended starting conditions for labeling reactions.

Table 1: Spectroscopic Properties of this compound

Parameter Value Reference
Excitation Maximum (λmax) ~492 nm Generic Fluorescein Value
Emission Maximum (λem) ~517 nm Generic Fluorescein Value
Molar Extinction Coefficient (ε) at λmax ~70,000 M⁻¹cm⁻¹ [8]

| Correction Factor (CF = A₂₈₀/Aₘₐₓ) | ~0.30 |[6] |

Table 2: Recommended Reaction Parameters

Parameter Recommended Value Notes
Protein Concentration 1-10 mg/mL Higher concentrations improve labeling efficiency.[3]
Reaction Buffer 0.1 M Sodium Carbonate-Bicarbonate Must be free of primary amines (e.g., Tris).[2]
Reaction pH 9.0 - 9.5 Critical for DTAF reactivity.[1]
Dye:Protein Molar Ratio 5:1 to 20:1 Must be optimized experimentally.[9]
Incubation Time 1-2 hours at Room Temperature Longer times (e.g., overnight at 4°C) can also be used.[2]

| Optimal Degree of Labeling (DOL) | 2 - 10 for Antibodies | Varies by protein and application.[5][10] |

Experimental Protocols

Protocol 1: this compound Conjugation to a Protein (e.g., Antibody)

This protocol details the steps for covalently labeling a protein with this compound.

1. Preparation of Protein a. Dialyze the protein (e.g., 1-5 mg) extensively against 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0) at 4°C.[8] Two to three buffer changes over 24 hours are recommended. This step removes any amine-containing substances (like Tris or ammonium (B1175870) sulfate) and adjusts the pH for the reaction. b. After dialysis, determine the protein concentration by measuring the absorbance at 280 nm (A₂₈₀).[11] For a typical IgG, the concentration (in mg/mL) can be estimated using the formula: Concentration (mg/mL) = A₂₈₀ / 1.4.

2. Preparation of this compound Stock Solution a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation. b. Dissolve the this compound powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a final concentration of 10 mg/mL.[8] This stock solution should be prepared fresh before each labeling reaction.[8]

3. Labeling Reaction a. Calculate the required volume of the this compound stock solution needed to achieve the desired dye:protein molar ratio (e.g., a 10:1 starting ratio). b. While gently vortexing the protein solution, add the calculated volume of the this compound stock solution dropwise.[2] c. Protect the reaction vessel from light by wrapping it in aluminum foil. d. Incubate the reaction at room temperature for 1-2 hours with continuous gentle stirring or rocking.[9][11]

4. Purification of the Labeled Protein a. The most common method to separate the labeled protein from unconjugated this compound is gel filtration or size-exclusion chromatography.[2][5] b. Use a desalting column (e.g., Sephadex G-25) pre-equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).[9] c. Apply the reaction mixture to the top of the column. d. The labeled protein will elute first in the void volume, appearing as a colored band. The smaller, unconjugated dye molecules will be retained by the resin and elute later. e. Collect the fractions containing the fluorescently labeled protein.

Protocol 2: Characterization - Calculating the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.[7]

1. Spectrophotometric Measurements a. After purification, measure the absorbance of the protein conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye, ~492 nm (Aₘₐₓ).[6] b. If the absorbance reading is too high (>2.0), dilute the sample with buffer and record the dilution factor.[5][6]

2. Calculation a. Calculate the protein concentration (M):

  • Protein Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein
  • Where:
  • CF is the correction factor for the dye's absorbance at 280 nm (~0.30 for fluorescein).[6]
  • ε_protein is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[5]

b. Calculate the Degree of Labeling (DOL):

  • DOL = Aₘₐₓ / (ε_dye × Protein Conc. (M))
  • Where:
  • ε_dye is the molar extinction coefficient of this compound at its λmax (~70,000 M⁻¹cm⁻¹).[8]

Protocol 3: Fluorescence Microscopy of Labeled Proteins

This is a general workflow for using a this compound labeled antibody for immunofluorescence staining of cells.

1. Cell Preparation a. Grow cells on sterile coverslips to the desired confluency. b. Fix the cells using a suitable fixative (e.g., 4% paraformaldehyde in PBS for 15 minutes). c. To stain intracellular targets, permeabilize the cell membranes with a detergent (e.g., 0.1% Triton X-100 in PBS for 10 minutes).[12]

2. Staining a. Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes. b. Dilute the this compound labeled protein to the desired working concentration in the blocking buffer. c. Incubate the cells with the diluted labeled protein for 1 hour at room temperature in a humidified chamber, protected from light.

3. Washing and Mounting a. Wash the cells three times with PBS to remove unbound labeled protein. b. (Optional) A counterstain for the nucleus (e.g., DAPI) can be applied. c. Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

4. Imaging a. Image the specimen using a fluorescence microscope equipped with a filter set appropriate for fluorescein (Excitation: ~490 nm, Emission: ~525 nm).[13]

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Purification cluster_analysis Analysis & Application p_prep Protein Preparation (Dialysis in Amine-Free Buffer, pH 9.0) react Conjugation Reaction (Mix Protein and this compound) p_prep->react d_prep This compound Preparation (Dissolve in DMSO) d_prep->react purify Purification (Gel Filtration Column) react->purify char Characterization (Calculate Degree of Labeling) purify->char micro Fluorescence Microscopy (Cell Staining & Imaging) char->micro

Caption: Workflow for this compound protein labeling and microscopy.

Caption: Covalent labeling of a protein amine group with this compound.

References

Application Notes and Protocols for 5-DTAF Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the conjugation of 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) to antibodies. This compound is a highly reactive fluorescent dye that covalently binds to proteins, making it a valuable tool for creating fluorescently labeled antibodies for various applications, including immunofluorescence microscopy, flow cytometry, and immunoassays.[1][2][3]

This compound is an amine-reactive derivative of fluorescein (B123965).[1] Unlike fluorescein isothiocyanate (FITC), which primarily reacts with primary amines, this compound's dichlorotriazinyl group can also react with thiol and hydroxyl groups under aqueous conditions at a pH above 9.[4] This broader reactivity can be advantageous but also necessitates careful control of the conjugation conditions to ensure optimal labeling and preservation of antibody function. The excitation and emission maxima of this compound are approximately 492 nm and 516-525 nm, respectively.[1][3][5]

Key Considerations for this compound Antibody Conjugation

Successful conjugation of this compound to an antibody requires careful optimization of several parameters to achieve the desired degree of labeling (DOL). Over-labeling can lead to antibody aggregation, reduced antigen-binding affinity, and fluorescence quenching, while under-labeling will result in a weak signal.[1]

  • pH: The reaction between this compound and the functional groups on the antibody is most efficient at an alkaline pH, typically between 8.5 and 9.5.[1][6]

  • Antibody Preparation: The antibody solution must be pure and free of any amine-containing substances like Tris buffer or ammonium (B1175870) salts, as these will compete with the antibody for reaction with this compound.[1] Dialysis or a suitable buffer exchange method should be employed to transfer the antibody into the correct conjugation buffer.[7][8]

  • This compound Preparation: this compound should be dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[3][9]

  • Molar Ratio: The optimal molar ratio of this compound to antibody can vary depending on the antibody and the desired DOL. A common starting point is a 10:1 to 20:1 molar ratio of dye to antibody.[1]

  • Reaction Time and Temperature: The conjugation reaction can be carried out at room temperature for 1-2 hours or at 4°C overnight.[1] Shorter reaction times of 30-60 minutes at room temperature have also been reported to be effective.[6]

  • Purification: After the conjugation reaction, it is crucial to remove any unconjugated this compound. This is typically achieved by gel filtration chromatography (e.g., Sephadex G-25) or dialysis.[1][3]

Quantitative Data Summary
ParameterRecommended Range/ValueNotes
Reaction pH 8.5 - 9.5An alkaline pH is crucial for the reaction with primary amines.[1][6]
Antibody Concentration 2 - 25 mg/mLHigher concentrations can improve conjugation efficiency.[1][6]
This compound:Antibody Molar Ratio 10:1 to 20:1This may require optimization for different antibodies.[1]
Reaction Temperature Room Temperature or 4°C
Reaction Time 1-2 hours at Room Temperature or Overnight at 4°CMaximal labeling is often achieved within 30-60 minutes at room temperature.[1][6]
Excitation Maximum (λmax) ~492 nm[5]
Emission Maximum (λmax) ~517 nm[4]
Molar Extinction Coefficient (ε) of Fluorescein at ~494 nm 68,000 M⁻¹cm⁻¹[10][11]Used for calculating the degree of labeling.
Correction Factor (CF) at 280 nm for Fluorescein 0.300[10][11]Used to correct for the dye's absorbance at 280 nm.
Ideal Degree of Labeling (DOL) 2 - 10 for antibodiesThis is a general guideline and the optimal DOL may vary.[12]

Experimental Protocol

This protocol outlines the steps for conjugating this compound to an antibody, purifying the conjugate, and determining the degree of labeling.

Materials
  • Purified antibody (1-2 mg/mL) in an amine-free buffer (e.g., PBS)[3]

  • This compound (5-(4,6-Dichlorotriazinyl)aminofluorescein)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.2 M Sodium carbonate-bicarbonate buffer, pH 9.0[3][13]

  • Purification/Storage Buffer: Phosphate Buffered Saline (PBS), pH 7.4[14]

  • Gel filtration column (e.g., Sephadex G-25)[3]

  • Spectrophotometer

Antibody Preparation
  • If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer. This can be done by dialysis against PBS or by using a centrifugal purification filter with an appropriate molecular weight cut-off.[7]

  • Adjust the antibody concentration to 2-10 mg/mL in the conjugation buffer.

This compound Solution Preparation
  • Immediately before starting the conjugation reaction, dissolve the this compound in anhydrous DMSO to a concentration of 5-10 mg/mL.[3][9]

Conjugation Reaction
  • Slowly add the calculated amount of the this compound solution to the antibody solution while gently stirring. The amount of this compound to add depends on the desired molar ratio.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[1]

Purification of the Conjugated Antibody
  • Prepare a gel filtration column (e.g., Sephadex G-25) by equilibrating it with PBS.[1]

  • Apply the reaction mixture to the top of the column.

  • Elute the column with PBS. The conjugated antibody will elute in the first, colored fractions, while the smaller, unconjugated this compound molecules will elute later.[1]

  • Collect the fractions containing the labeled antibody.

Determination of the Degree of Labeling (DOL)

The DOL, which is the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.[15]

  • Measure the absorbance of the purified conjugated antibody solution at 280 nm (A₂₈₀) and at the absorbance maximum of fluorescein, approximately 495 nm (A₄₉₅).[10]

  • Calculate the molar concentration of the antibody: Antibody Concentration (M) = [A₂₈₀ - (A₄₉₅ x CF)] / ε_protein

    • CF (Correction Factor): 0.300 for fluorescein[10][11]

    • ε_protein (Molar extinction coefficient of the antibody): For IgG, this is approximately 210,000 M⁻¹cm⁻¹[11][12]

  • Calculate the molar concentration of the dye: Dye Concentration (M) = A₄₉₅ / ε_dye

    • ε_dye (Molar extinction coefficient of the dye): 68,000 M⁻¹cm⁻¹ for fluorescein at ~495 nm[10][11]

  • Calculate the Degree of Labeling (DOL): DOL = Dye Concentration (M) / Antibody Concentration (M)

An ideal DOL for antibodies is typically between 2 and 10.[12]

Visualizations

This compound Antibody Conjugation Workflow

Antibody_Conjugation_Workflow A Antibody in Amine-Free Buffer C Mix Antibody and this compound (pH 9.0) A->C B Prepare this compound in DMSO B->C D Incubate (Room Temp, 1-2h, Dark) C->D E Purification (Gel Filtration) D->E F Collect Labeled Antibody Fractions E->F G Spectrophotometry (A280 & A495) F->G H Calculate Degree of Labeling (DOL) G->H

Caption: Workflow for this compound antibody conjugation.

References

Application Notes and Protocols for 5-DTAF Labeling of Polysaccharides in Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-(4,6-dichlorotriazinyl)aminofluorescein (5-DTAF) for the fluorescent labeling of polysaccharides within hydrogel systems. This technique is invaluable for visualizing hydrogel microstructure, determining the distribution of components in composite gels, and tracking the fate of polysaccharide-based drug delivery vehicles.

Introduction

Fluorescent labeling of polysaccharides is a critical tool for understanding the structure and behavior of hydrogels.[1] this compound is a fluorescent dye that can covalently bind to polysaccharides, enabling their visualization using techniques like Confocal Laser Scanning Microscopy (CLSM).[2][3] The primary advantage of using this compound is its ability to form stable covalent bonds with the hydroxyl groups of polysaccharides in an aqueous environment under alkaline conditions.[2][4] This method has been successfully applied to a variety of polysaccharides, including agar, konjac glucomannan (B13761562) (KGM), gellan gum, and carrageenan.[2][3] Proper labeling protocols are crucial to ensure that the fluorescent tag does not significantly alter the physicochemical properties of the polysaccharide and the resulting hydrogel.[2][5]

Principle of this compound Labeling

This compound contains a dichlorotriazinyl group that is highly reactive towards nucleophiles, such as the hydroxyl groups present on polysaccharide backbones. The labeling reaction is typically carried out at a pH above 9.[2][5] At this alkaline pH, the hydroxyl groups of the polysaccharide are sufficiently deprotonated to act as nucleophiles, attacking the carbon atom of the dichlorotriazinyl ring and displacing a chloride ion to form a stable, covalent ether linkage.

cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Polysaccharide Polysaccharide-OH Labeled_Polysaccharide Labeled Polysaccharide (Polysaccharide-O-Triazine-Fluorescein) Polysaccharide->Labeled_Polysaccharide Covalent Bond Formation DTAF This compound (Fluorescein-Triazine-Cl) DTAF->Labeled_Polysaccharide HCl HCl DTAF->HCl Condition1 Aqueous Environment Condition2 pH > 9 Condition3 Room Temperature

Figure 1: Reaction scheme for this compound labeling of polysaccharides.

Experimental Protocols

Materials
  • Polysaccharide (e.g., gellan gum, agar, hyaluronic acid)

  • 5-(4,6-dichlorotriazinyl)aminofluorescein (this compound)

  • Ammonium (B1175870) Hydroxide (NH₄OH) or other suitable base to adjust pH

  • Hydrochloric Acid (HCl) to neutralize the solution

  • Dialysis tubing (with appropriate molecular weight cut-off)

  • Deionized water

  • Magnetic stirrer and stir bar

  • pH meter

  • Freeze-dryer (optional)

General Protocol for Polysaccharide Labeling

This protocol is a general guideline and may require optimization for specific polysaccharides.

  • Dissolution of Polysaccharide: Dissolve the polysaccharide in deionized water at an appropriate concentration. Heating may be required for some polysaccharides to ensure complete dissolution.[5]

  • pH Adjustment: Adjust the pH of the polysaccharide solution to 9-10 using a suitable base like ammonium hydroxide.[5] This step is critical for activating the hydroxyl groups for the reaction.

  • Addition of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add the this compound solution to the polysaccharide solution while stirring. The final concentration of this compound should be optimized based on the desired degree of labeling.

  • Reaction: Allow the reaction to proceed for a set amount of time (e.g., 5 hours to overnight) at room temperature with continuous stirring, protected from light.[5]

  • Neutralization: After the reaction is complete, neutralize the solution by adding HCl until the pH returns to the natural pH of the polysaccharide solution.[5]

  • Purification: Remove unreacted this compound by extensive dialysis against deionized water for several days, with frequent water changes.[2]

  • Lyophilization (Optional): The purified, labeled polysaccharide solution can be freeze-dried to obtain a stable, powdered form that can be stored for future use.[2] Studies have shown that DTAF-labeled polysaccharides can be stored as a powder at room temperature for up to three months without losing their fluorescent properties.[2][3]

A Dissolve Polysaccharide in Deionized Water B Adjust pH to 9-10 with Base A->B C Add this compound Solution B->C D React for 5+ hours at Room Temperature (in dark) C->D E Neutralize pH with Acid D->E F Purify by Dialysis E->F G Lyophilize to Powder (Optional) F->G H Labeled Polysaccharide for Hydrogel Formulation F->H G->H

Figure 2: Workflow for this compound labeling of polysaccharides.

Preparation of Labeled Hydrogels

Once the polysaccharide is labeled, it can be used to prepare hydrogels following standard protocols for the specific polysaccharide. The labeled polysaccharide can be used as the sole gelling agent or mixed with unlabeled polysaccharide to achieve the desired fluorescence intensity and to study the distribution of the labeled component in a mixed hydrogel system.[6]

Data Presentation

The effect of this compound labeling on the physicochemical properties of polysaccharides and hydrogels is a critical consideration. The following tables summarize key quantitative data from the literature.

Table 1: Effect of this compound Labeling on Hydrogel Properties

PolysaccharideProperty MeasuredObservationReference
Agar, KGM, Gellan, CarrageenanSol-gel transition temperatureNo significant impact[2][3]
Agar, KGM, Gellan, CarrageenanGel strengthNo significant impact[2][3]
Low Acyl Gellan GumMechanical PropertiesResulted in stronger gels[5][6]
Tendon CollagenFiber uncrimpingReduced fiber sliding, stiffening the tissue[7]

Table 2: Quantitative Parameters for this compound Labeling

ParameterValue/ConditionPolysaccharide(s)Reference
Reaction pH> 9General[2][5]
Reaction Time5 hours to overnightGeneral[5]
Storage of Labeled PolysaccharideUp to 3 months at room temperature (powder)Agar, KGM, Gellan[2][3]
Degree of Substitution0.55%P. sibiricum polysaccharide (with FITC, a similar dye)[2]

Applications in Drug Development

The ability to visualize the polysaccharide components of hydrogels has significant implications for drug development:

  • Drug Carrier Visualization: Fluorescently labeled polysaccharide hydrogels can be used to track the in vivo and in vitro fate of drug delivery systems.[]

  • Controlled Release Studies: The degradation and erosion of the hydrogel matrix, which governs drug release, can be monitored.

  • Material Science: The homogeneity and phase separation in mixed-polymer hydrogels can be assessed, which is crucial for designing materials with specific mechanical and release properties.[6][]

Troubleshooting

  • Low Labeling Efficiency: Ensure the pH is sufficiently high (9-10) and the reaction time is adequate. Increase the concentration of this compound, but be mindful of potential impacts on polysaccharide properties.

  • Altered Hydrogel Properties: The degree of labeling can influence the mechanical properties of the hydrogel.[5][6] If significant changes are observed, reduce the amount of this compound used in the reaction. It may be beneficial to mix labeled and unlabeled polysaccharides to minimize these effects.[6]

  • Incomplete Purification: Extensive dialysis is crucial to remove all non-covalently bound dye, which could otherwise leach out and lead to inaccurate imaging results.

Conclusion

This compound is a valuable tool for the fluorescent labeling of polysaccharides in hydrogels, enabling detailed visualization of their microstructure.[2][6] While the labeling process itself can sometimes influence the mechanical properties of the hydrogel, careful optimization of the protocol can minimize these effects.[5][6] These application notes provide a solid foundation for researchers to successfully implement this technique in their studies of hydrogel-based systems for drug delivery and other biomedical applications.

References

Application Notes and Protocols for 5-DTAF Staining of Cells for Flow Cytometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) is a highly reactive fluorescent dye that serves as a valuable tool for covalently labeling proteins and other biomolecules within live cells. Its utility in flow cytometry stems from its ability to stably label intracellular and cell surface molecules, enabling researchers to track cell populations, assess cell proliferation, and perform immunophenotyping. This compound possesses excitation and emission maxima of approximately 492 nm and 516 nm, respectively, making it compatible with the standard 488 nm laser found in most flow cytometers. These application notes provide a comprehensive guide to utilizing this compound for cell staining and subsequent flow cytometric analysis.

Principle of this compound Staining and Proliferation Analysis

This compound is a cell-permeant molecule that diffuses into live cells. Inside the cell, its dichlorotriazinyl group reacts with primary amine groups on intracellular and cell-surface proteins, forming stable covalent bonds. This results in the uniform fluorescent labeling of the entire cell.

For cell proliferation assays, the principle is based on dye dilution. Upon cell division, the this compound fluorescence is distributed equally between the two daughter cells. Consequently, each successive generation will exhibit half the fluorescence intensity of the parent generation. This allows for the resolution of distinct peaks in a flow cytometry histogram, where each peak represents a successive generation of divided cells.

Applications

  • Cell Proliferation and Division Tracking: Quantitatively assess the number of cell divisions in response to stimuli.

  • Cell Labeling for Co-culture Experiments: Distinguish different cell populations when co-cultured.

  • Immunophenotyping: Can be used in conjunction with fluorescently labeled antibodies to characterize labeled cell populations.

Quantitative Data Summary

Optimizing the staining concentration and conditions is critical for successful this compound labeling. The following tables provide recommended starting concentrations and key spectral properties. Note: Optimal conditions may vary depending on the cell type and experimental conditions, and therefore, should be determined empirically by the end-user.

Table 1: this compound Spectral Properties

PropertyValue
Excitation Maximum~492 nm
Emission Maximum~516 nm
Recommended Laser488 nm
Recommended Filter530/30 BP

Table 2: Recommended Staining Parameters (Starting Points for Optimization)

ParameterRecommended RangeNotes
Cell Type Lymphocytes, Adherent Cell LinesOptimization required for different cell types.
This compound Concentration 0.1 - 10 µMStart with a titration from 0.5 µM to 5 µM. Higher concentrations can be toxic.
Incubation Time 10 - 30 minutesLonger incubation times may increase fluorescence but also toxicity.
Incubation Temperature Room Temperature or 37°C37°C may facilitate faster uptake but requires careful monitoring to avoid toxicity.
Cell Density 1 x 10^6 to 1 x 10^7 cells/mLMaintain consistent cell density for reproducible staining.

Table 3: Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Weak Staining - Insufficient this compound concentration- Short incubation time- Low protein content in cells- Increase this compound concentration in titration- Increase incubation time- Ensure cells are healthy and metabolically active
High Background/Non-specific Staining - Excess this compound not washed away- Cell death leading to non-specific uptake- Perform additional wash steps- Use a viability dye to exclude dead cells from analysis
High Cell Toxicity/Death - this compound concentration is too high- Prolonged incubation time- Decrease this compound concentration- Shorten incubation time- Perform a viability assay post-staining
Broad Fluorescence Peak - Heterogeneous cell population- Uneven staining- Ensure a single-cell suspension- Gently mix during staining to ensure uniform labeling

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound (molecular weight ~495.28 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. For example, to make a 5 mM stock solution, dissolve 2.48 mg of this compound in 1 mL of DMSO.

  • Vortex thoroughly to ensure the dye is completely dissolved.

  • Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light and moisture.

Protocol 2: this compound Staining of Suspension Cells (e.g., Lymphocytes)

Materials:

  • Cells in suspension (e.g., isolated lymphocytes)

  • Phosphate-Buffered Saline (PBS), sterile

  • Complete cell culture medium (e.g., RPMI-1640 + 10% Fetal Bovine Serum)

  • This compound stock solution (from Protocol 1)

  • FACS tubes (5 mL polystyrene round-bottom tubes)

Procedure:

  • Prepare a single-cell suspension of your target cells. Ensure the cells are healthy and have high viability.

  • Wash the cells once with sterile PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet in fresh PBS.

  • Count the cells and adjust the cell density to 1 x 10^6 to 1 x 10^7 cells/mL in pre-warmed PBS.

  • Titration of this compound: To determine the optimal staining concentration, prepare a series of this compound dilutions in PBS. A common starting range is 0.1 µM to 10 µM. For example, prepare tubes with final concentrations of 0.5 µM, 1 µM, 2.5 µM, and 5 µM. Include an unstained control.

  • Add the this compound working solution to the cell suspension and mix gently but thoroughly.

  • Incubate the cells for 10-20 minutes at 37°C, protected from light. Gently agitate the cells periodically to ensure uniform staining.

  • To stop the staining reaction, add 4-5 volumes of cold complete cell culture medium. The serum proteins in the medium will quench the unreacted this compound.

  • Incubate for 5-10 minutes on ice.

  • Wash the cells twice with complete culture medium to remove any unbound dye. Centrifuge at 300-400 x g for 5 minutes for each wash.

  • Resuspend the final cell pellet in an appropriate buffer for flow cytometry analysis (e.g., FACS buffer: PBS with 1-2% FBS and 0.05% sodium azide).

  • The cells are now ready for flow cytometry analysis or for use in downstream applications such as cell proliferation assays.

Protocol 3: Flow Cytometry Analysis

Instrumentation:

  • A flow cytometer equipped with a 488 nm laser.

Procedure:

  • Set up the flow cytometer using unstained cells to adjust the forward scatter (FSC) and side scatter (SSC) parameters to gate on the cell population of interest and to set the baseline fluorescence.

  • Use a compensation control if performing multi-color analysis with other fluorochromes.

  • Acquire data for the this compound stained samples. The this compound signal is typically detected in the FITC channel (e.g., 530/30 nm bandpass filter).

  • For proliferation analysis, visualize the data on a histogram with fluorescence intensity on the x-axis. Each peak of decreasing fluorescence intensity represents a successive generation of cell division.

  • Analyze the data using appropriate flow cytometry software to quantify the percentage of cells in each generation and to calculate proliferation indices.

Visualizations

Experimental Workflow for this compound Staining

G cluster_prep Cell Preparation cluster_staining This compound Staining cluster_wash Washing cluster_analysis Analysis cell_prep Prepare Single-Cell Suspension wash1 Wash Cells with PBS cell_prep->wash1 resuspend1 Resuspend in PBS at 1-10 x 10^6 cells/mL wash1->resuspend1 add_dtaf Add this compound (0.1 - 10 µM) resuspend1->add_dtaf incubate Incubate 10-20 min at 37°C add_dtaf->incubate quench Quench with Cold Complete Medium incubate->quench wash2 Wash Cells Twice with Complete Medium quench->wash2 resuspend2 Resuspend in FACS Buffer wash2->resuspend2 acquire Acquire on Flow Cytometer resuspend2->acquire analyze Analyze Data for Proliferation/Labeling acquire->analyze G parent Parent Cell (High Fluorescence) gen1 Generation 1 (1/2 Fluorescence) parent->gen1 1st Division analysis Histogram Analysis parent->analysis gen2 Generation 2 (1/4 Fluorescence) gen1->gen2 2nd Division gen1->analysis gen3 Generation 3 (1/8 Fluorescence) gen2->gen3 3rd Division gen2->analysis gen3->analysis

Application Notes and Protocols for In Situ Labeling of Extracellular Matrix with 5-DTAF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The extracellular matrix (ECM) is a complex and dynamic network of proteins and polysaccharides that provides structural and biochemical support to surrounding cells. Visualizing the architecture and remodeling of the ECM is crucial for understanding tissue homeostasis, disease progression, and the efficacy of therapeutic interventions. 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) is a highly reactive fluorescent dye that serves as a valuable tool for the in situ labeling of the ECM. As a fluorescein (B123965) derivative, this compound covalently binds to primary amines, thiols, and hydroxyl groups present on ECM proteins, such as collagen and fibronectin, allowing for their fluorescent visualization.[1][2] This document provides detailed application notes and protocols for the use of this compound in labeling cell-derived ECM for microscopic analysis.

Principle of this compound Labeling

This compound is a dichlorotriazinyl derivative of fluorescein. Under basic conditions (typically pH > 9), the chloro groups on the triazine ring of this compound react with nucleophilic groups on proteins, primarily the free amine groups on lysine (B10760008) residues and N-termini, forming stable covalent bonds.[1] This reaction allows for the robust and long-lasting fluorescent tagging of the proteinaceous components of the ECM. The emission maximum of this compound is approximately 518 nm when excited at 488 nm.[3]

Applications

  • Visualization of ECM Architecture: Qualitative and quantitative analysis of the structure and organization of cell-derived matrices.

  • Monitoring ECM Remodeling: Tracking changes in the ECM in response to various stimuli, such as drug candidates, growth factors, or mechanical stress.

  • Cell-Matrix Interaction Studies: Investigating the interplay between cells and their surrounding matrix in culture.

  • Tissue Engineering: Assessing the development and maturation of engineered tissues by visualizing the deposited ECM.

Data Presentation

Table 1: Effects of this compound Concentration on Tendon Fascicle Mechanics
This compound Concentration (µg/mL)Quasi-Static ModulusYield StrengthViscoelastic Behavior (Stress Relaxation)
0 (Control)BaselineBaselineBaseline
2.5Negligible ChangeNegligible ChangeNegligible Change
10Negligible ChangeNegligible ChangeSlight Decrease
100IncreasedIncreasedReduced
2000Significantly IncreasedSignificantly IncreasedSignificantly Reduced

Data summarized from studies on rat tail tendon fascicles, indicating that high concentrations of this compound can alter the mechanical properties of tissues.[4]

Table 2: Recommended Parameters for this compound Labeling
ParameterRecommended RangeNotes
This compound Concentration 10 - 100 µg/mLLower concentrations (≤10 µg/mL) are recommended to minimize alterations to ECM mechanics.[4]
Labeling Buffer 0.1 M Sodium BicarbonateMaintain a pH of 9.0 for optimal reactivity.
Incubation Time 20 - 60 minutesLonger incubation times may increase background fluorescence.
Temperature Room TemperatureProtect from light during incubation.

Experimental Protocols

Protocol 1: Generation of Cell-Derived Matrix (CDM)

This protocol describes the generation of a protein-rich ECM from fibroblast cultures, which can subsequently be labeled with this compound.

Materials:

  • Fibroblast cell line (e.g., NIH-3T3, primary dermal fibroblasts)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • L-Ascorbic acid (50 µg/mL)

  • Cell culture plates or coverslips

  • PBS (Phosphate Buffered Saline)

  • Extraction Buffer: 20 mM NH₄OH with 0.5% Triton X-100 in PBS

Procedure:

  • Cell Seeding: Seed fibroblasts onto tissue culture plates or glass coverslips at a high density to encourage ECM deposition. Culture until confluent.

  • ECM Production: Once confluent, supplement the culture medium with 50 µg/mL L-ascorbic acid to promote collagen synthesis. Culture for an additional 5-10 days, changing the medium every 2-3 days.

  • Cell Lysis and Removal:

    • Aspirate the culture medium and gently wash the cell layer twice with PBS.

    • Add the Extraction Buffer to the culture vessel and incubate for 10-15 minutes at 37°C to lyse the cells while leaving the ECM intact.

    • Gently wash the remaining ECM three to five times with PBS to remove cellular debris.

  • Storage: The resulting cell-derived matrix can be labeled immediately or stored in PBS at 4°C for a short period.

Protocol 2: In Situ this compound Labeling of Cell-Derived ECM

This protocol details the direct fluorescent labeling of the generated CDM.

Materials:

  • Cell-Derived Matrix (from Protocol 1)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0

  • PBS

Procedure:

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to equilibrate to room temperature before opening.

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO. Mix well by vortexing. Note: Prepare this solution fresh before each use.

  • Prepare Labeling Solution:

    • Dilute the this compound stock solution in the Labeling Buffer to a final working concentration of 10-100 µg/mL. The optimal concentration should be determined empirically, starting with a lower concentration to avoid altering the ECM structure.[4]

  • ECM Labeling:

    • Remove the PBS from the CDM.

    • Add the this compound labeling solution to the CDM, ensuring the entire matrix is covered.

    • Incubate for 20-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the labeling solution.

    • Wash the labeled ECM extensively with PBS (at least 3-5 times, 5 minutes per wash) to remove all unbound dye.

  • Imaging:

    • The labeled ECM can now be imaged using a fluorescence microscope or confocal microscope with appropriate filters for fluorescein (Excitation/Emission: ~495/518 nm). The sample should be kept in PBS during imaging.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Phase 1: CDM Generation cluster_1 Phase 2: this compound Labeling cluster_2 Phase 3: Analysis cell_seeding 1. Seed Fibroblasts cell_culture 2. Culture to Confluence cell_seeding->cell_culture ecm_production 3. Add Ascorbic Acid (5-10 days) cell_culture->ecm_production cell_lysis 4. Lyse Cells with Extraction Buffer ecm_production->cell_lysis wash_ecm 5. Wash to Remove Cell Debris cell_lysis->wash_ecm prepare_dtaf 6. Prepare this compound Working Solution wash_ecm->prepare_dtaf Proceed to Labeling incubate_dtaf 7. Incubate CDM with This compound (20-60 min) prepare_dtaf->incubate_dtaf wash_unbound 8. Wash to Remove Unbound Dye incubate_dtaf->wash_unbound imaging 9. Fluorescence Microscopy wash_unbound->imaging Proceed to Analysis quantification 10. Image Analysis (e.g., Fiber Orientation, Density) imaging->quantification

Caption: Workflow for generating, labeling, and analyzing cell-derived ECM.

ECM-Integrin Signaling Pathway

G cluster_ecm Extracellular Matrix (ECM) cluster_cell Cell ecm_protein Fibronectin / Collagen (Labeled with this compound) integrin Integrins (α5β1) ecm_protein->integrin Binding fak FAK integrin->fak Activation src Src fak->src Recruitment pi3k PI3K fak->pi3k mapk MAPK (ERK1/2) fak->mapk src->fak migration Adhesion & Migration src->migration akt Akt pi3k->akt proliferation Proliferation & Survival akt->proliferation mapk->proliferation

Caption: ECM binding to integrins activates key intracellular signaling pathways.[1][5][6]

Troubleshooting

IssuePossible CauseRecommendation
High Background Fluorescence - Incomplete removal of unbound this compound.- this compound concentration is too high.- Non-specific binding to the culture vessel.- Increase the number and duration of PBS washes after labeling.- Perform a titration to find the lowest effective dye concentration.- Consider using glass-bottom plates or coverslips which may have lower autofluorescence.
Weak or No Signal - Inefficient labeling reaction (incorrect pH).- Insufficient ECM deposition.- Photobleaching.- Ensure the labeling buffer is at pH 9.0.- Confirm ECM deposition using other methods (e.g., immunofluorescence for fibronectin or collagen) before labeling.- Minimize light exposure during and after labeling. Use an anti-fade mounting medium if applicable.
Altered Cell or ECM Morphology - Harsh cell lysis procedure.- High concentration of this compound causing protein cross-linking.- Be gentle during washing and buffer changes after cell lysis. Ensure the extraction buffer is not detaching the ECM.- Use the lowest effective concentration of this compound (e.g., start at 10 µg/mL).

Limitations and Considerations

  • Alteration of Mechanical Properties: High concentrations of this compound (≥100 µg/mL) have been shown to increase the stiffness and yield strength of collagenous tissues.[4] This potential artifact should be considered, especially in studies where the mechanical properties of the ECM are relevant.

  • Broad Reactivity: this compound labels proteins non-specifically by targeting common functional groups. It does not distinguish between different types of ECM proteins. For specific protein visualization, techniques like immunofluorescence should be used in conjunction.

  • pH Sensitivity: The labeling reaction is highly dependent on a basic pH. Buffers with a pH below 8.5 will result in significantly reduced labeling efficiency.

  • Photostability: Like many fluorescein-based dyes, this compound is susceptible to photobleaching upon prolonged exposure to excitation light. Image acquisition should be performed efficiently to minimize this effect.

References

Live Cell Imaging with 5-DTAF: A Comprehensive Protocol for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

5-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)fluorescein (5-DTAF) is a highly reactive fluorescent dye that serves as a valuable tool for live cell imaging. Its utility stems from its ability to covalently bind to a wide range of biomolecules within living cells. The dichlorotriazinyl group of this compound readily reacts with primary amino groups, thiols, and even hydroxyl groups on proteins and polysaccharides under slightly alkaline conditions.[1] This broad reactivity allows for the general labeling of cellular structures, making it a versatile probe for visualizing cell morphology, tracking cellular dynamics, and assessing cell viability in real-time. This document provides a detailed protocol for utilizing this compound in live cell imaging applications, complete with quantitative data, experimental procedures, and visual workflows to guide researchers in their experimental design.

Data Presentation

The photophysical properties of this compound are critical for designing imaging experiments. The following table summarizes its key characteristics.

PropertyValueReference
Excitation Maximum (λex)498 nm[2]
Emission Maximum (λem)517 nm[2]
Molar Extinction Coefficient80,000 cm⁻¹M⁻¹[2]
Quantum Yield (Φ)0.79 - 0.95[2]
Molecular Weight495.3 g/mol [3]

Experimental Protocols

This section outlines the necessary steps for preparing reagents and labeling live mammalian cells with this compound for subsequent imaging.

Reagent Preparation

1. This compound Stock Solution (10 mg/mL):

  • Dissolve 1 mg of this compound in 100 µL of anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture. When stored correctly, the stock solution is stable for at least one month.[4]

2. Bicarbonate Buffer (0.1 M, pH 9.0):

  • Prepare a 0.2 M solution of anhydrous sodium carbonate (Na₂CO₃) by dissolving 2.12 g in 100 mL of deionized water.

  • Prepare a 0.2 M solution of sodium bicarbonate (NaHCO₃) by dissolving 1.68 g in 100 mL of deionized water.

  • To create the pH 9.0 buffer, mix 4.0 mL of the 0.2 M sodium carbonate solution with 46.0 mL of the 0.2 M sodium bicarbonate solution.

  • Adjust the final volume to 200 mL with deionized water.

  • Sterilize the buffer by filtering it through a 0.22 µm filter and store it at 4°C.

3. Labeling Buffer:

  • For live cell labeling, it is crucial to use a buffer that maintains cell viability. A common choice is a protein-free physiological buffer such as Hanks' Balanced Salt Solution (HBSS) or a phenol (B47542) red-free cell culture medium, adjusted to pH 8.5-9.0 with the bicarbonate buffer. The slightly alkaline pH is necessary for the reaction between this compound and cellular components.

Live Cell Labeling Protocol

This protocol is a general guideline and should be optimized for specific cell types and experimental conditions.

  • Cell Preparation:

    • Plate cells on a glass-bottom dish or chamber slide suitable for live cell imaging.

    • Culture the cells until they reach the desired confluency (typically 60-80%). Ensure the cells are healthy and adherent.

  • Preparation of Staining Solution:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the this compound stock solution in pre-warmed (37°C) labeling buffer to the desired final concentration. A starting concentration range of 1-10 µg/mL is recommended. It is crucial to titrate the concentration to find the optimal balance between signal intensity and cell viability.

  • Cell Staining:

    • Aspirate the cell culture medium from the cells.

    • Gently wash the cells once with pre-warmed HBSS or PBS.

    • Add the this compound staining solution to the cells, ensuring the entire cell monolayer is covered.

    • Incubate the cells for 15-30 minutes at 37°C in a cell culture incubator, protected from light. The incubation time may need to be optimized.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three times with pre-warmed labeling buffer or phenol red-free culture medium to remove unbound dye and reduce background fluorescence. Each wash should be for 3-5 minutes.

  • Imaging:

    • After the final wash, add fresh, pre-warmed phenol red-free imaging medium to the cells. Suitable imaging media include specialized live cell imaging solutions or phenol red-free DMEM/F-12 supplemented with serum and other necessary components.

    • Proceed to the microscope for immediate imaging.

Live Cell Imaging and Phototoxicity Mitigation

Phototoxicity is a critical concern in live cell imaging as it can alter cellular physiology and lead to artifacts.[5][6] The following are recommendations to minimize phototoxicity:

  • Light Source: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.

  • Exposure Time: Keep the camera exposure time as short as possible.

  • Time-lapse Imaging: For time-lapse experiments, increase the interval between image acquisitions as much as the experimental design allows.

  • Objective: Use a high numerical aperture (NA) objective to collect more light and reduce the required excitation intensity.

  • Imaging Medium: Utilize an imaging medium containing antioxidants to help quench reactive oxygen species generated during fluorescence excitation.

Visualizing the Workflow and Labeling Mechanism

To aid in understanding the experimental process, the following diagrams have been generated using the DOT language.

G cluster_prep Reagent & Cell Preparation cluster_staining Staining Protocol cluster_imaging Image Acquisition prep_cells Plate and Culture Cells wash_cells Wash Cells with HBSS/PBS prep_cells->wash_cells prep_dtaf Prepare this compound Stock (10 mg/mL in DMSO) dilute_dtaf Dilute this compound in Labeling Buffer prep_dtaf->dilute_dtaf prep_buffer Prepare Labeling Buffer (pH 8.5-9.0) prep_buffer->dilute_dtaf add_stain Incubate Cells with this compound (15-30 min) dilute_dtaf->add_stain wash_cells->add_stain wash_unbound Wash 3x to Remove Unbound Dye add_stain->wash_unbound add_media Add Fresh Imaging Medium wash_unbound->add_media acquire_images Live Cell Imaging (Minimize Phototoxicity) add_media->acquire_images analyze_data Data Analysis acquire_images->analyze_data

Figure 1. Experimental workflow for live cell imaging with this compound.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product dtaf This compound reaction_conditions pH 8.5-9.0 37°C dtaf->reaction_conditions protein Cellular Protein (with -NH2, -SH, -OH groups) protein->reaction_conditions labeled_protein Fluorescently Labeled Protein reaction_conditions->labeled_protein Covalent Bond Formation

References

Application Notes and Protocols for the Quantification of 5-DTAF Labeling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) is a highly reactive fluorescent dye commonly used for the covalent labeling of biomolecules. Its dichlorotriazinyl group readily reacts with primary amines, thiols, and hydroxyl groups present on proteins, antibodies, peptides, and other molecules of interest. This robust reactivity makes this compound a versatile tool for a wide range of applications, including fluorescence microscopy, flow cytometry, immunoassays, and fluorescence polarization assays.

The efficiency of the labeling reaction, often expressed as the Degree of Labeling (DOL) or Dye-to-Protein (D/P) ratio, is a critical parameter that can significantly impact the outcome of an experiment. Insufficient labeling can lead to weak signals and low assay sensitivity, while excessive labeling can result in fluorescence quenching, protein aggregation, and altered biological activity. Therefore, the precise quantification of labeling efficiency is essential for ensuring the quality, consistency, and reliability of experimental results.

These application notes provide a comprehensive guide to the quantification of this compound labeling efficiency. Included are detailed experimental protocols for protein labeling, purification of the conjugate, and spectrophotometric determination of the DOL. Additionally, this document presents illustrative quantitative data to guide the optimization of labeling reactions and provides diagrams of a relevant signaling pathway and the experimental workflow.

Data Presentation

The efficiency of a this compound labeling reaction is influenced by several factors, including the molar ratio of dye to protein, the pH of the reaction buffer, and the incubation time. The following tables provide representative data illustrating the impact of these parameters on the Degree of Labeling (DOL) for a typical IgG antibody (MW ~150 kDa). This data is intended to serve as a guide for experimental design and optimization.

Table 1: Effect of this compound to Protein Molar Ratio on Degree of Labeling (DOL)

Molar Ratio (this compound:Protein)Average Degree of Labeling (DOL)
5:12.1
10:14.3
15:16.8
20:18.5
25:19.7 (with some protein precipitation)

Reaction Conditions: IgG concentration of 5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 9.0), incubated for 2 hours at room temperature.

Table 2: Influence of Reaction pH on Degree of Labeling (DOL)

Reaction pHAverage Degree of Labeling (DOL)
7.51.8
8.03.2
8.55.1
9.06.8
9.57.2

Reaction Conditions: IgG concentration of 5 mg/mL with a 15:1 molar ratio of this compound to protein, incubated for 2 hours at room temperature.

Table 3: Impact of Incubation Time on Degree of Labeling (DOL)

Incubation Time (minutes)Average Degree of Labeling (DOL)
303.5
605.2
906.1
1206.8
1807.0

Reaction Conditions: IgG concentration of 5 mg/mL with a 15:1 molar ratio of this compound to protein in 0.1 M sodium bicarbonate buffer (pH 9.0) at room temperature.

Experimental Protocols

Protocol 1: this compound Labeling of Proteins

This protocol describes a general procedure for labeling proteins with this compound. The optimal conditions may vary depending on the specific protein and should be determined empirically.

Materials:

  • Protein solution (e.g., antibody) at a concentration of 2-10 mg/mL

  • This compound (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 8.5-9.5

  • Purification column (e.g., size-exclusion chromatography column)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the labeling buffer to a final concentration of 2-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be dialyzed against the labeling buffer before proceeding.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound powder in anhydrous DMSO or DMF to a concentration of 10 mg/mL. Vortex briefly to ensure complete dissolution.

  • Determine the Molar Ratio: Calculate the required volume of the this compound stock solution to achieve the desired molar excess of dye to protein. Refer to Table 1 for guidance on selecting an appropriate ratio.

  • Labeling Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the this compound stock solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. Gentle mixing during incubation is recommended.

  • Purification: After incubation, purify the labeled protein from the unreacted dye and reaction byproducts. Size-exclusion chromatography is a commonly used and effective method. The first colored band to elute from the column will be the this compound labeled protein.

Protocol 2: Quantification of Labeling Efficiency (Degree of Labeling)

This protocol outlines the spectrophotometric method for determining the DOL of a this compound labeled protein.

Materials:

  • Purified this compound labeled protein solution

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure Absorbance:

    • Measure the absorbance of the purified labeled protein solution at 280 nm (A280).

    • Measure the absorbance of the purified labeled protein solution at the absorbance maximum of this compound, which is approximately 498 nm (A498).

    • Note: If the absorbance readings are too high, dilute the sample with the purification buffer and re-measure. Remember to account for the dilution factor in the calculations.

  • Calculate the Degree of Labeling (DOL):

    • Step 1: Calculate the molar concentration of the protein.

      • A correction factor (CF) is needed to account for the absorbance of this compound at 280 nm. The CF for this compound is approximately 0.3.

      • Protein Concentration (M) = [A280 - (A498 x CF)] / εprotein

        • Where εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1). For a typical IgG, this is approximately 210,000 M-1cm-1.

    • Step 2: Calculate the molar concentration of the dye.

      • Dye Concentration (M) = A498 / εdye

        • Where εdye is the molar extinction coefficient of this compound at 498 nm, which is approximately 80,000 M-1cm-1.[1]

    • Step 3: Calculate the Degree of Labeling (DOL).

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_labeling Labeling Reaction cluster_purification Purification cluster_quantification Quantification protein_prep Protein Solution (2-10 mg/mL in amine-free buffer) reaction_mix Mix Protein and this compound (Desired Molar Ratio) protein_prep->reaction_mix dtaf_prep This compound Stock Solution (10 mg/mL in DMSO/DMF) dtaf_prep->reaction_mix incubation Incubate (1-2 hours at RT, protected from light) reaction_mix->incubation sec_column Size-Exclusion Chromatography incubation->sec_column collection Collect Labeled Protein Fraction sec_column->collection spectro Spectrophotometry (Measure A280 and A498) collection->spectro dol_calc Calculate Degree of Labeling (DOL) spectro->dol_calc insulin_signaling_pathway Insulin Insulin (Fluorescently Labeled) Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds IRS IRS Proteins Insulin_Receptor->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Activates Akt Akt/PKB PDK1->Akt Phosphorylates AS160 AS160 Akt->AS160 Inhibits GLUT4_Vesicle GLUT4 Vesicle AS160->GLUT4_Vesicle Regulates GLUT4_Translocation GLUT4 Translocation GLUT4_Vesicle->GLUT4_Translocation Glucose_Uptake Glucose Uptake GLUT4_Translocation->Glucose_Uptake

References

Application Notes and Protocols for 5-DTAF Labeling of Tissues for Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) for fluorescently labeling tissue sections for subsequent analysis by confocal microscopy. This document includes an overview of the reagent, detailed experimental protocols, data presentation, and troubleshooting advice.

Introduction to this compound

This compound is a reactive fluorescent dye belonging to the fluorescein (B123965) family. Its dichlorotriazinyl group readily forms stable covalent bonds with primary amino groups found in proteins and other biomolecules.[1][2] It can also react with thiol and hydroxyl groups at an alkaline pH.[3] This reactivity makes this compound a versatile tool for labeling cellular and extracellular components within tissue samples, enabling their visualization by fluorescence microscopy.[1] The spectral properties of this compound are characterized by an excitation maximum of approximately 492 nm and an emission maximum of around 516-520 nm.[4][5][6]

While effective for fluorescent labeling, it is crucial to be aware that this compound can alter the mechanical properties of tissues, particularly at high concentrations.[7][8][9] Therefore, careful optimization of the labeling concentration is essential to achieve sufficient signal for imaging without introducing significant artifacts.

Key Applications

  • Visualization of extracellular matrix components, such as collagen and proteoglycans.[8][10]

  • Labeling of proteins and carbohydrates within tissue structures.[3][11]

  • Immunofluorescence, where this compound is conjugated to antibodies to detect specific antigens.[12]

Quantitative Data Summary

The optimal concentration of this compound for tissue labeling is highly dependent on the tissue type, thickness, and the specific components of interest. The following table summarizes concentrations used in published studies and provides a starting point for optimization. Researchers should perform a concentration titration to determine the ideal balance between signal intensity and potential artifacts for their specific application.

ParameterValueNotes
Excitation Maximum ~492 nm
Emission Maximum ~516-520 nm
Reactive Groups Primary amines, thiols, hydroxylsReactivity is pH-dependent, favoring alkaline conditions (pH ≥ 9).[3][11]
Starting Concentration Range for Tissue Labeling 2.5 - 100 µg/mLHigher concentrations (e.g., 2000 µg/mL) have been reported but are more likely to alter tissue mechanics.[8][9] Lower concentrations (≤100 µg/ml) may produce greater signal intensity due to reduced self-quenching.[8]
Incubation Time 20 minutes - 5 hoursOptimization is required. Longer incubation times may increase background signal.[8][11]

Experimental Protocols

Protocol 1: Direct Labeling of Tissue Sections with this compound

This protocol describes the direct labeling of amine groups in fixed tissue sections.

Materials:

  • This compound (5-(4,6-Dichlorotriazinyl)aminofluorescein)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 9.0)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Antifade mounting medium

  • Microscope slides and coverslips

  • Fixed tissue sections (formalin-fixed paraffin-embedded or frozen sections)

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO. Store desiccated at -20°C, protected from light.[4]

    • Prepare 0.1 M sodium bicarbonate buffer and adjust the pH to 9.0.

    • On the day of use, dilute the this compound stock solution in the sodium bicarbonate buffer to the desired final concentration (start with a range of 2.5, 10, and 50 µg/mL).

  • Tissue Section Preparation:

    • For Paraffin-Embedded Sections: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

    • For Frozen Sections: Bring sections to room temperature and ensure they are dry.

  • Labeling:

    • Wash the rehydrated or thawed sections twice with PBS for 5 minutes each.

    • Incubate the sections with the this compound labeling solution for 20-60 minutes at room temperature in the dark.[8] The optimal incubation time may vary depending on the tissue and should be determined empirically.

    • Wash the sections three times with PBS for 5 minutes each to remove unbound dye.

  • Mounting and Imaging:

    • Mount the coverslip using an antifade mounting medium.

    • Image the sections using a confocal microscope with appropriate laser lines and emission filters for fluorescein (e.g., excitation at 488 nm, emission detection at 500-550 nm).

Protocol 2: Immunofluorescent Labeling using a this compound Conjugated Antibody

This protocol outlines the use of a primary antibody followed by a secondary antibody conjugated to this compound.

Materials:

  • Primary antibody specific to the target antigen

  • This compound conjugated secondary antibody

  • Blocking buffer (e.g., PBS with 1% BSA and 0.1% Tween-20)

  • Permeabilization buffer (for intracellular antigens, e.g., PBS with 0.1-0.5% Triton X-100)

  • PBS, pH 7.4

  • Antifade mounting medium

  • Microscope slides and coverslips

  • Fixed tissue sections

Procedure:

  • Tissue Section Preparation:

    • Deparaffinize and rehydrate paraffin-embedded sections or thaw frozen sections as described in Protocol 1.

    • Perform antigen retrieval if required for the primary antibody.

  • Blocking and Permeabilization:

    • Wash sections with PBS.

    • If targeting an intracellular antigen, permeabilize the sections with permeabilization buffer for 10-15 minutes.

    • Wash sections with PBS.

    • Incubate sections in blocking buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody in blocking buffer to its optimal concentration.

    • Incubate the sections with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the sections three times with PBS for 5 minutes each.

    • Dilute the this compound conjugated secondary antibody in blocking buffer.

    • Incubate the sections with the secondary antibody for 1 hour at room temperature in the dark.

  • Washing and Mounting:

    • Wash the sections three times with PBS for 5 minutes each.

    • Mount the coverslip using an antifade mounting medium.

  • Imaging:

    • Image using a confocal microscope with the appropriate settings for this compound.

Visualizations

experimental_workflow cluster_prep Tissue Preparation cluster_labeling This compound Labeling cluster_imaging Imaging prep1 Deparaffinization & Rehydration (FFPE Sections) wash1 PBS Wash prep1->wash1 prep2 Thawing (Frozen Sections) prep2->wash1 labeling Incubate with this compound (pH 9.0 buffer) wash1->labeling wash2 PBS Wash labeling->wash2 mount Mount with Antifade Medium wash2->mount image Confocal Microscopy mount->image

Caption: Workflow for direct this compound labeling of tissue sections.

reaction_mechanism DTAF This compound (Dichlorotriazinyl) Conjugate Fluorescently Labeled Biomolecule DTAF->Conjugate Covalent Bond Formation Biomolecule Biomolecule (Protein, etc.) with -NH2 group Biomolecule->Conjugate pH pH ≥ 9.0 pH->DTAF activates reaction troubleshooting_flowchart cluster_weak Weak/No Signal cluster_high High Background cluster_artifact Tissue Artifacts start Staining Issue q1 Optimize this compound Concentration start->q1 Weak Signal q5 Decrease this compound Concentration start->q5 High Background q9 Lower this compound Concentration start->q9 Altered Morphology q2 Check Buffer pH (Should be ≥ 9.0) q1->q2 q3 Increase Incubation Time q2->q3 q4 Use Antifade Mounting Medium q3->q4 q6 Increase Wash Steps/Duration q5->q6 q7 Check Blocking (for IF) q6->q7 q8 Image Unstained Control q7->q8

References

5-DTAF for Studying Protein-Protein Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) is a highly reactive fluorescent dye commonly employed for the covalent labeling of biomolecules. Its dichlorotriazinyl functional group readily reacts with primary amino groups, as well as thiol and hydroxyl groups, on proteins under mild alkaline conditions. This property makes this compound a valuable tool for a variety of biochemical and biophysical assays, including the investigation of protein-protein interactions (PPIs). This document provides detailed application notes and protocols for utilizing this compound in PPI studies, with a focus on Fluorescence Resonance Energy Transfer (FRET) and Fluorescence Polarization (FP) assays.

Properties of this compound

Understanding the photophysical properties of this compound is crucial for designing and interpreting experiments.

PropertyValueReference
Molecular Weight 495.28 g/mol [1]
Excitation Maximum (λex) ~498 nm[1]
Emission Maximum (λem) ~517 nm[1]
Extinction Coefficient ~80,000 cm⁻¹M⁻¹ at 487 nm[2]
Solubility Soluble in DMSO and DMF[1]
Reactivity Reacts with amino, thiol, and hydroxyl groups[1][3]

Application I: Protein Labeling with this compound

A critical first step in utilizing this compound for PPI studies is the efficient and specific labeling of the protein of interest.

Protocol: Covalent Labeling of Proteins with this compound

This protocol outlines the general steps for labeling a protein with this compound. Optimization of the dye-to-protein ratio may be necessary for each specific protein.

Materials:

  • Purified protein of interest in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Dialysis tubing or centrifugal concentrators

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • Dissolve the purified protein in the labeling buffer at a concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) or other nucleophiles that could compete with the labeling reaction.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently stirring the protein solution, slowly add the this compound stock solution. The molar ratio of dye to protein typically ranges from 5:1 to 20:1. This ratio should be optimized to achieve the desired degree of labeling without causing protein precipitation or loss of function.

    • Incubate the reaction mixture for 1-2 hours at room temperature in the dark, with continuous gentle stirring.

  • Purification of the Labeled Protein:

    • To remove unreacted this compound, apply the reaction mixture to a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • Collect the fractions containing the labeled protein, which will be identifiable by their yellow-green color and will elute in the void volume.

    • Alternatively, remove free dye by extensive dialysis against the storage buffer or by using centrifugal concentrators with an appropriate molecular weight cutoff.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified, labeled protein solution at 280 nm (for protein concentration) and at the absorbance maximum of fluorescein (B123965) (~498 nm).

    • Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of this compound at 280 nm (A₂₈₀ correction factor for fluorescein is ~0.35).

      • Corrected A₂₈₀ = A₂₈₀ - (A₄₉₈ x 0.35)

    • Calculate the concentration of this compound using its extinction coefficient at 498 nm (~80,000 M⁻¹cm⁻¹).

    • The DOL is the molar ratio of the dye to the protein.

Application II: Investigating Protein-Protein Interactions using FRET

FRET is a distance-dependent process through which a donor fluorophore in an excited state can non-radiatively transfer energy to a proximal acceptor fluorophore. This technique can be used to monitor the association and dissociation of proteins. For FRET to occur, the emission spectrum of the donor must overlap with the excitation spectrum of the acceptor, and the two molecules must be within 1-10 nm of each other.

When using this compound, it can serve as the donor fluorophore when paired with a suitable acceptor, such as Rhodamine or Cy3.

Experimental Workflow for FRET-based PPI Analysis

Caption: Workflow for a FRET-based protein-protein interaction assay.

Protocol: FRET Assay for PPI Analysis

Materials:

  • This compound labeled protein (Donor)

  • Acceptor-labeled protein

  • Assay buffer (e.g., PBS or Tris buffer with appropriate additives)

  • Fluorometer or plate reader capable of measuring fluorescence intensity at two wavelengths.

Procedure:

  • Prepare a series of solutions with a fixed concentration of the donor-labeled protein and varying concentrations of the acceptor-labeled protein.

  • Incubate the mixtures at the desired temperature for a sufficient time to reach binding equilibrium.

  • Excite the donor fluorophore (this compound) at its excitation maximum (~498 nm).

  • Measure the fluorescence emission at the donor's emission maximum (~517 nm) and the acceptor's emission maximum.

  • Calculate the FRET efficiency (E) using the following formula:

    • E = 1 - (FDA / FD)

    • Where FDA is the fluorescence intensity of the donor in the presence of the acceptor, and FD is the fluorescence intensity of the donor in the absence of the acceptor.

  • Determine the dissociation constant (Kd) by plotting the change in FRET efficiency as a function of the acceptor-labeled protein concentration and fitting the data to a saturation binding curve.

Application III: Investigating Protein-Protein Interactions using Fluorescence Polarization

FP is a technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner. A small, fluorescently labeled protein will tumble rapidly in solution, resulting in low fluorescence polarization. When it binds to a larger protein, the tumbling rate of the complex slows down, leading to an increase in fluorescence polarization.

Experimental Workflow for FP-based PPI Analysis

Caption: Workflow for a Fluorescence Polarization protein interaction assay.

Protocol: Fluorescence Polarization Assay for PPI Analysis

Materials:

  • This compound labeled protein (the smaller binding partner)

  • Unlabeled protein (the larger binding partner)

  • Assay buffer

  • Fluorescence plate reader with polarization filters

Procedure:

  • Prepare a series of solutions in a microplate with a fixed, low concentration of the this compound labeled protein and serial dilutions of the unlabeled binding partner.

  • Incubate the plate at the desired temperature for a sufficient time to allow the binding reaction to reach equilibrium.

  • Excite the sample with vertically polarized light at ~498 nm.

  • Measure the intensity of the emitted light in both the vertical (parallel) and horizontal (perpendicular) planes.

  • Calculate the fluorescence polarization (P) , typically expressed in millipolarization units (mP), using the following equation:

    • P = 1000 * [(I_parallel - G * I_perpendicular) / (I_parallel + G * I_perpendicular)]

    • Where G is the G-factor, an instrument-specific correction factor.

  • Determine the dissociation constant (Kd) by plotting the change in fluorescence polarization as a function of the unlabeled protein concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: Quantitative Analysis of Protein-Protein Interactions

The primary output of these experiments is the equilibrium dissociation constant (Kd), which quantifies the affinity of the interaction. A lower Kd value indicates a stronger binding affinity.

Table of Hypothetical Quantitative Data:

Interacting ProteinsAssayLabeled ProteinKd (nM)
Protein X - Protein YFRETProtein X (this compound)50
Protein A - Protein BFPProtein A (this compound)250
Enzyme - InhibitorFPInhibitor (this compound)15

Advantages and Limitations of this compound in PPI Studies

AdvantagesLimitations
High Reactivity: Reacts efficiently with primary amines, thiols, and hydroxyls, providing flexibility in labeling strategies.[1][3]Potential for Non-specific Labeling: The high reactivity can lead to labeling at multiple sites, potentially affecting protein function.
Good Photostability: Fluorescein derivatives like this compound offer reasonable resistance to photobleaching compared to some other dyes.pH Sensitivity: The fluorescence of fluorescein is pH-dependent and decreases significantly at acidic pH.
Commercially Available: Readily available from multiple suppliers.Spectral Overlap: The broad emission spectrum of fluorescein can lead to spectral bleed-through in FRET experiments if the acceptor is not chosen carefully.
Well-Characterized Spectrum: The excitation and emission spectra are well-documented, simplifying instrument setup.[1]Potential for Altering Protein Properties: The addition of the dye molecule can potentially alter the conformation, solubility, or binding properties of the labeled protein.

Conclusion

This compound is a versatile and effective fluorescent probe for studying protein-protein interactions. By following the detailed protocols for protein labeling and employing techniques such as FRET and Fluorescence Polarization, researchers can obtain valuable quantitative data on the affinity and kinetics of these crucial biological interactions. Careful experimental design, including optimization of labeling conditions and appropriate controls, is essential for generating reliable and reproducible results. The information gathered from these studies can provide significant insights into cellular signaling pathways and can be instrumental in the development of novel therapeutics.

References

Application Notes and Protocols for Bacterial Viability Assessment Using 5-DTAF

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The assessment of bacterial viability is a cornerstone of microbiology research and is critical in various fields, including antimicrobial drug development, environmental monitoring, and food safety. 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) is a fluorescent dye that can be employed for the assessment of bacterial viability. As a reactive dye, this compound covalently binds to various cellular components, offering a method for fluorescently labeling bacterial cells. This document provides detailed application notes and protocols for the use of this compound in bacterial viability studies.

Principle of the Method

This compound is a fluorescein (B123965) derivative containing a dichlorotriazinyl group. This group is highly reactive and forms covalent bonds with nucleophilic groups such as amines, thiols, and hydroxyls present in proteins, polysaccharides, and other biomolecules within the bacterial cell. At a pH of 9 or above, the reactivity of this compound is enhanced.[1] The fundamental principle behind its use in viability assessment is that its ability to permeate the bacterial cell and react with intracellular components is dependent on the integrity of the cell membrane. While the precise mechanism for differential staining between viable and non-viable bacteria with this compound is not as extensively documented as with other viability dyes, it is postulated that cells with compromised membranes may exhibit altered staining patterns due to differences in permeability and the accessibility of intracellular binding sites.

Data Presentation

Table 1: Hypothetical Quantitative Comparison of Bacterial Viability Dyes

ParameterThis compoundPropidium Iodide (PI)SYTO® 9
Principle Covalent labeling of amines, thiols, hydroxylsIntercalates with DNA in membrane-compromised cellsIntercalates with nucleic acids in all cells
Target Proteins, Polysaccharides, etc.DNA/RNADNA/RNA
Stains Potentially all cells, with viability-dependent intensityDead/Membrane-compromised cellsAll cells (Live and Dead)
Excitation Max (nm) ~492~535~485
Emission Max (nm) ~516~617~498
Staining Efficiency (%) Data not availableVaries by species and conditionsVaries by species and conditions
Correlation with CFU Data not availableGenerally good for dead cellsUsed in combination with PI for live/dead ratio
Toxicity Potential for toxicity due to covalent modificationGenerally considered non-toxic to live cells (membrane impermeable)Can be toxic to some bacteria at high concentrations[2]
Fixability Potentially fixable after stainingNot suitable for fixation before stainingNot suitable for fixation before staining

Mandatory Visualizations

G cluster_prep Bacterial Sample Preparation cluster_stain Staining Procedure cluster_wash Washing Steps cluster_analysis Analysis bact_culture Overnight Bacterial Culture centrifuge1 Centrifuge to Pellet Cells bact_culture->centrifuge1 resuspend_pbs Resuspend in PBS centrifuge1->resuspend_pbs dilute_buffer Dilute in Bicarbonate Buffer (pH 9) resuspend_pbs->dilute_buffer add_dtaf Add this compound Solution dilute_buffer->add_dtaf incubate Incubate in the Dark with Shaking add_dtaf->incubate wash1 Wash 1 incubate->wash1 wash2 Wash 2 wash1->wash2 wash3 Wash 3 wash2->wash3 resuspend_final Resuspend in PBS for Analysis wash3->resuspend_final flow Flow Cytometry resuspend_final->flow microscopy Fluorescence Microscopy resuspend_final->microscopy plate_count Plate Count (CFU) resuspend_final->plate_count

Caption: Experimental workflow for bacterial viability assessment using this compound.

G cluster_components Cellular Components DTAF This compound BacterialCell Bacterial Cell DTAF->BacterialCell Penetrates Cell Proteins Proteins (-NH2, -SH) BacterialCell->Proteins Polysaccharides Polysaccharides (-OH) BacterialCell->Polysaccharides Other Other Nucleophiles BacterialCell->Other StainedProteins Fluorescently Labeled Proteins Proteins->StainedProteins Covalent Bond Formation StainedPolysaccharides Fluorescently Labeled Polysaccharides Polysaccharides->StainedPolysaccharides Covalent Bond Formation StainedOther Fluorescently Labeled Components Other->StainedOther Covalent Bond Formation

Caption: Mechanism of this compound staining in bacterial cells.

Experimental Protocols

1. General Staining Protocol for Bacteria with this compound

This protocol is adapted from the Santander Lab protocol.[3]

Materials:

  • Overnight bacterial culture

  • Phosphate-buffered saline (PBS), 1X, sterile

  • Sodium bicarbonate buffer (0.1 M, pH 9.0), sterile

  • This compound solution (e.g., 1 mg/mL in DMSO)

  • Microcentrifuge tubes

  • Microcentrifuge

  • Shaker incubator

Procedure:

  • Grow bacteria overnight in appropriate liquid culture medium.

  • Harvest the bacteria by centrifugation (e.g., 6000-8000 rpm for 10 minutes).

  • Discard the supernatant and resuspend the bacterial pellet in 500 µL of 1X PBS.

  • Take 100 µL of the bacterial suspension and dilute it in 900 µL of sodium bicarbonate buffer (pH 9.0).

  • To 950 µL of the diluted bacterial suspension, add 50 µL of the this compound solution (final concentration will depend on the stock solution, e.g., 100 µg/mL). Note: The optimal concentration of this compound should be determined empirically for each bacterial species and experimental condition.

  • Incubate the suspension for 2 hours at room temperature with shaking, protected from light.

  • Wash the stained bacteria by centrifuging at 5000 rpm for 5 minutes.

  • Discard the supernatant and resuspend the pellet in 1 mL of sodium bicarbonate buffer.

  • Repeat the washing step (steps 7-8) two more times for a total of three washes.

  • After the final wash, resuspend the bacterial pellet in 1X PBS for subsequent analysis.

2. Protocol for Bacterial Viability Assessment by Flow Cytometry

Materials:

  • This compound stained bacterial suspension (from Protocol 1)

  • Unstained bacterial suspension (negative control)

  • Heat-killed or isopropanol-killed bacterial suspension (positive control for membrane-compromised cells)

  • Flow cytometer with a 488 nm laser

  • Flow cytometry tubes

  • Sheath fluid

Procedure:

  • Prepare this compound stained, unstained, and killed-and-stained bacterial samples as described above.

  • Dilute the bacterial suspensions to an appropriate concentration for flow cytometry (typically 10^5 to 10^6 cells/mL) in 1X PBS.

  • Set up the flow cytometer with the 488 nm laser for excitation. Collect the fluorescence emission in the green channel (e.g., using a 530/30 nm bandpass filter).

  • Run the unstained bacterial sample to set the forward scatter (FSC) and side scatter (SSC) parameters to gate the bacterial population and to determine the background fluorescence.

  • Run the heat-killed or isopropanol-killed, this compound stained sample to determine the fluorescence intensity of membrane-compromised cells.

  • Run the live, this compound stained sample to determine the fluorescence intensity of viable cells.

  • Acquire data for the experimental samples.

  • Analyze the data by gating on the bacterial population and examining the fluorescence intensity distribution. The populations of viable and non-viable bacteria may be distinguished based on differences in fluorescence intensity.

3. Protocol for Bacterial Viability Assessment by Fluorescence Microscopy

Materials:

  • This compound stained bacterial suspension (from Protocol 1)

  • Microscope slides and coverslips

  • Fluorescence microscope with appropriate filters for fluorescein (Excitation: ~490 nm, Emission: ~520 nm)

  • Immersion oil (if using an oil immersion objective)

Procedure:

  • Prepare this compound stained bacterial samples as described in Protocol 1.

  • Pipette a small volume (e.g., 5-10 µL) of the stained bacterial suspension onto a clean microscope slide.

  • Place a coverslip over the droplet, avoiding air bubbles.

  • Place the slide on the stage of the fluorescence microscope.

  • Using the appropriate filter set for fluorescein, visualize the bacteria. Start with a lower magnification objective to locate the focal plane and then move to a higher magnification (e.g., 100x oil immersion) for detailed observation.

  • Acquire images of the fluorescently labeled bacteria. Differences in fluorescence intensity or localization of the stain may be used to infer viability.

Troubleshooting

  • Weak or No Signal:

    • Increase the concentration of this compound.

    • Ensure the pH of the staining buffer is ~9.0.

    • Increase the incubation time.

    • Check the filter sets on the microscope or flow cytometer.

  • High Background Fluorescence:

    • Ensure thorough washing of the bacterial cells after staining to remove unbound dye.

    • Include a "no-stain" control to assess autofluorescence.

  • Inconsistent Staining:

    • Ensure a homogenous bacterial suspension during staining.

    • Optimize the staining time and dye concentration for your specific bacterial strain.

Disclaimer: These protocols provide a general framework. Optimization of parameters such as dye concentration, incubation time, and washing steps may be necessary for different bacterial species and experimental conditions. It is highly recommended to perform appropriate controls, including unstained, live-stained, and dead-stained cells, to validate the assay for your specific application.

References

Troubleshooting & Optimization

troubleshooting low 5-DTAF labeling efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) labeling experiments. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to low labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the chemical basis of this compound labeling?

This compound is an amine-reactive fluorescent dye. Its dichlorotriazinyl group covalently bonds with primary amino groups, such as the epsilon-amino group of lysine (B10760008) residues and the N-terminus of proteins, forming a stable amide bond. This reaction is most efficient under slightly basic conditions.

Q2: Why is my this compound labeling efficiency low?

Low labeling efficiency can stem from several factors, including suboptimal pH of the reaction buffer, the presence of competing primary amines in the buffer (e.g., Tris), a low dye-to-protein molar ratio, low protein concentration, or degradation of the this compound reagent due to moisture.

Q3: What is the optimal pH for this compound labeling?

The optimal pH for this compound labeling is typically between 8.0 and 9.5. In this range, the primary amino groups on the protein are deprotonated and more nucleophilic, facilitating the reaction with the dye.

Q4: Can I use any buffer for the labeling reaction?

No, it is crucial to avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These buffers will compete with the protein for reaction with the this compound, thereby reducing the labeling efficiency. Recommended buffers include phosphate, bicarbonate, or borate (B1201080) buffers.

Q5: How can I assess the efficiency of my labeling reaction?

The labeling efficiency is quantified by calculating the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.[1][2] This is determined spectrophotometrically by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance of the dye (approximately 492 nm for this compound).[3]

Q6: My protein precipitates after labeling. What could be the cause?

Protein precipitation can occur due to over-labeling, which can alter the protein's solubility.[4] Fluorescent dyes are often hydrophobic, and attaching too many dye molecules can lead to aggregation and precipitation. It is recommended to optimize the dye-to-protein ratio to avoid this issue.

Troubleshooting Guide

Issue: Low or No Fluorescence Signal

This is one of the most common issues and can be systematically addressed by examining several key aspects of the experimental setup.

Troubleshooting Workflow for Low Fluorescence Signal

Troubleshooting_Workflow cluster_solutions Corrective Actions start Start: Low/No Fluorescence Signal check_dye 1. Verify this compound Reagent Integrity start->check_dye check_buffer 2. Assess Reaction Buffer Composition & pH check_dye->check_buffer Dye OK? sol_dye Use fresh, properly stored this compound. check_dye->sol_dye No check_ratio 3. Evaluate Dye-to-Protein Ratio check_buffer->check_ratio Buffer & pH OK? sol_buffer Use amine-free buffer (e.g., bicarbonate) at pH 8.0-9.5. check_buffer->sol_buffer No check_purification 4. Review Purification Step check_ratio->check_purification Ratio OK? sol_ratio Optimize dye-to-protein ratio (start with 10:1 to 20:1). check_ratio->sol_ratio No check_instrument 5. Confirm Instrument Settings check_purification->check_instrument Purification OK? sol_purification Ensure complete removal of free dye. check_purification->sol_purification No solution Solution: Optimized Labeling check_instrument->solution Settings OK? sol_instrument Use correct excitation/emission filters for this compound (Ex/Em: ~492/516 nm). check_instrument->sol_instrument No

Caption: A stepwise workflow for troubleshooting low fluorescence signals in this compound labeling experiments.

Potential Cause Recommended Action Expected Outcome
Degraded this compound Reagent This compound is sensitive to moisture. Ensure it has been stored in a desiccated environment at -20°C. Use a fresh vial of the reagent if degradation is suspected.Fresh reagent will be reactive, leading to successful conjugation.
Incorrect Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for this compound. Switch to an amine-free buffer such as 0.1 M sodium bicarbonate or borate buffer.Removal of competing amines will significantly increase the labeling efficiency of the target protein.
Suboptimal pH The labeling reaction is pH-dependent. Ensure the pH of the reaction buffer is between 8.0 and 9.5.Optimal pH ensures that the primary amines on the protein are deprotonated and available for reaction.
Low Dye-to-Protein Molar Ratio The concentration of the dye may be insufficient to achieve a detectable level of labeling. Increase the molar excess of this compound to protein. A starting point of a 10:1 to 20:1 molar ratio is recommended, followed by optimization.[3]A higher dye concentration will drive the reaction forward, resulting in a higher Degree of Labeling.
Low Protein Concentration Labeling efficiency can be poor at low protein concentrations. If possible, concentrate the protein to at least 1-2 mg/mL.Increased protein concentration facilitates more effective collisions between protein and dye molecules.
Incomplete Removal of Free Dye Unconjugated dye in the final sample can interfere with accurate quantification and may quench the signal. Ensure thorough removal of free dye using gel filtration or dialysis.A purified sample will give a more accurate measurement of the labeling efficiency.
Incorrect Instrument Settings The fluorescence is not being detected efficiently. Verify that the correct excitation and emission filters for this compound (Ex/Em: ~492/516 nm) are being used on the fluorometer or microscope.Correct instrument settings will ensure that the fluorescence emission is being captured.

Experimental Protocols

Protocol 1: General Protein Labeling with this compound
  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) at a concentration of 1-10 mg/mL.

    • If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • This compound Stock Solution Preparation:

    • Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (e.g., 10:1).

    • Add the calculated volume of the this compound stock solution to the protein solution while gently stirring.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted this compound and byproducts by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS).

    • Collect the protein-containing fractions, which can be identified by their yellow color.

  • Storage:

    • Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C or -80°C.

Protocol 2: Calculating the Degree of Labeling (DOL)
  • Spectrophotometric Measurements:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance of this compound, which is approximately 492 nm (Amax).

  • Calculations:

    • The concentration of the protein is calculated using the following formula:

      • Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      • Where:

        • A280 is the absorbance of the conjugate at 280 nm.

        • Amax is the absorbance of the conjugate at ~492 nm.

        • CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye). For fluorescein (B123965) derivatives, this is often around 0.3.

        • εprotein is the molar extinction coefficient of the protein at 280 nm (in M-1cm-1).

    • The Degree of Labeling (DOL) is then calculated as:

      • DOL = Amax / (εdye × Protein Concentration (M))

      • Where:

        • εdye is the molar extinction coefficient of this compound at ~492 nm (approximately 68,000 M-1cm-1).

Signaling Pathways and Logical Relationships

This compound Reaction with Primary Amine

G DTAF This compound Fluorescein Dichlorotriazinyl Group Conditions Reaction Conditions | pH 8.0 - 9.5 Amine-free buffer Room Temperature Labeled_Protein Labeled Protein Fluorescein Covalent Amide Bond DTAF:f1->Labeled_Protein:f1 Reacts with Protein Protein ... Lysine Residue (-NH2) Protein:f1->Labeled_Protein:f1 Conditions->Labeled_Protein Yields HCl HCl Labeled_Protein->HCl +

Caption: The reaction of this compound with a primary amine on a protein to form a stable conjugate.

References

Technical Support Center: 5-DTAF Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-DTAF (5-(4,6-Dichlorotriazinyl)aminofluorescein) for protein labeling.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of this compound to protein for labeling?

A1: There is no single optimal ratio for all proteins. The ideal molar ratio of this compound to protein depends on the specific protein's characteristics, including the number of available primary amines (lysine residues and the N-terminus) and its concentration. A typical starting point is a 10:1 to 15:1 molar ratio of dye to protein. However, it is highly recommended to perform a titration series, testing several ratios (e.g., 5:1, 10:1, 15:1, 20:1) to determine the ratio that yields the desired degree of labeling (DOL) without causing protein precipitation or loss of function.[1] For some applications, a molar ratio of 15:1 is a good starting point to optimize for a specific protein.

Q2: What is the ideal pH for the labeling reaction?

A2: The labeling reaction is pH-dependent.[2] A slightly basic pH is generally recommended to ensure that the primary amine groups on the protein are unprotonated and available for reaction. The optimal pH range is typically between 8.0 and 9.0.[3][4][5] Some protocols suggest a pH of 8.5-9.0 for efficient labeling.[5] It is crucial to maintain a stable pH within this range during the reaction.[1]

Q3: What type of buffer should I use for the labeling reaction?

A3: It is critical to use a buffer that does not contain primary amines, such as Tris or glycine.[1][5] These buffers will compete with the protein for reaction with the this compound, leading to low labeling efficiency.[1] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, or borate (B1201080) buffers at a pH between 7.2 and 8.5.[1][6] A 0.1 M sodium bicarbonate buffer (pH 8.5-9.0) is a common choice.[5]

Q4: How can I determine the Degree of Labeling (DOL)?

A4: The Degree of Labeling (DOL), or the average number of dye molecules per protein molecule, can be calculated using absorbance measurements of the protein-dye conjugate.[7][8][9] You will need to measure the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of this compound (approximately 492 nm).[9][10] The DOL can then be calculated using the Beer-Lambert law and a specific formula that accounts for the extinction coefficients of the protein and the dye, as well as a correction factor for the dye's absorbance at 280 nm.[8][11] Online calculators are also available to simplify this calculation.[7][11]

Q5: Can this compound labeling affect my protein's function?

A5: Yes, it is possible. Over-labeling can lead to a loss of biological activity.[9] Additionally, this compound is a hydrophobic molecule, and attaching too many dye molecules can decrease the solubility of the protein conjugate, potentially leading to aggregation and precipitation.[1][12] It has also been observed that this compound can stiffen tissues by altering the mechanical properties of proteins like collagen.[13] Therefore, it is essential to optimize the DOL to achieve sufficient fluorescence without compromising the protein's function or stability.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low Labeling Efficiency / Low DOL Incorrect Buffer: Use of buffers containing primary amines (e.g., Tris, glycine).[1]1. Buffer Exchange: Perform dialysis or use a desalting column to exchange the protein into an amine-free buffer like PBS, carbonate, or borate buffer (pH 8.0-9.0).[1][5]
Suboptimal pH: The reaction pH is too low, causing protonation of primary amines.2. Verify and Adjust pH: Ensure the reaction buffer pH is between 8.0 and 9.0.[3][4]
Hydrolysis of this compound: The this compound has hydrolyzed due to moisture.3. Use Fresh Dye: Allow the this compound vial to warm to room temperature before opening to prevent condensation.[14] Prepare the dye stock solution immediately before use.
Insufficient Molar Ratio: The molar ratio of this compound to protein is too low.4. Increase Molar Ratio: Perform a titration experiment with increasing molar ratios of this compound to protein (e.g., 10:1, 15:1, 20:1) to find the optimal ratio.[1]
Protein Precipitation During/After Labeling High Degree of Labeling: Over-labeling with the hydrophobic this compound dye can reduce protein solubility.[1][12]1. Reduce Molar Ratio: Lower the molar excess of this compound in the reaction.
High Concentration of Organic Solvent: The concentration of the solvent used to dissolve this compound (e.g., DMSO, DMF) is too high in the final reaction mixture.[1]2. Limit Organic Solvent: Keep the final concentration of the organic solvent below 10%.[1]
Incorrect Buffer Conditions: The buffer pH or composition is destabilizing the protein.3. Optimize Buffer: Ensure the buffer pH is stable and within the optimal range for your specific protein's stability.
Inconsistent Labeling Results Variability in Reagents or Protocol: Inconsistent handling of reagents or deviations in the protocol.1. Standardize Protocol: Follow a consistent, detailed protocol for every labeling reaction.
Hydrolyzed this compound: Using this compound that has been compromised by moisture.2. Proper Dye Handling: Store this compound desiccated and protected from light.[10] Allow the vial to equilibrate to room temperature before opening.[14]
High Background Fluorescence Presence of Unconjugated Dye: Free, unreacted this compound remains in the sample.1. Purify Conjugate: Remove excess dye using size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or a desalting column.[1][9]
Non-specific Binding: The dye is binding non-covalently to the protein or other components.[]2. Add Blocking Agents: Consider adding blocking agents like BSA (if compatible with your downstream application) to the reaction buffer to reduce non-specific binding.[]
Photobleaching of the Fluorescent Signal Inherent Property of Fluorescein: Fluorescein-based dyes like this compound are susceptible to photobleaching upon prolonged exposure to excitation light.[16]1. Use Antifade Reagents: Mount samples in a commercially available antifade mounting medium.[17]
2. Minimize Light Exposure: Protect the labeled protein from light during incubation and storage.[1] Limit the exposure time to the excitation source during imaging.
3. Consider Alternative Dyes: If photobleaching is a significant issue, consider using more photostable dyes for your application.[16]

Experimental Protocols

Protocol 1: Standard this compound Protein Labeling

This protocol provides a general procedure for labeling proteins with this compound. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.

Materials:

  • Protein of interest (2-10 mg/mL in an amine-free buffer)

  • This compound (5-(4,6-Dichlorotriazinyl)aminofluorescein)

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., Sephadex G-25 desalting column)

  • Storage buffer (e.g., PBS)

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer at a concentration of 2-10 mg/mL.[1]

    • If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into the reaction buffer using dialysis or a desalting column.[1]

  • This compound Stock Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar ratio (start with a 10:1 to 15:1 dye-to-protein molar ratio).

    • While gently stirring the protein solution, add the this compound stock solution dropwise.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching solution (e.g., Tris or glycine) to a final concentration of 50-100 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with your desired storage buffer (e.g., PBS).[1]

    • Collect the fractions containing the labeled protein (typically the first colored fractions to elute).

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm and ~492 nm.

    • Calculate the DOL using the appropriate formula (see Protocol 2).

  • Storage:

    • Store the labeled protein under conditions appropriate for your specific protein, protected from light.

Protocol 2: Calculation of the Degree of Labeling (DOL)

Procedure:

  • Measure Absorbance:

    • Dilute the purified protein-dye conjugate in a suitable buffer.

    • Measure the absorbance of the solution at 280 nm (A₂₈₀) and at the maximum absorbance of this compound, which is approximately 492 nm (Aₘₐₓ).

  • Calculate Protein Concentration:

    • The concentration of the protein is calculated using the following formula: Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein

      • A₂₈₀: Absorbance of the conjugate at 280 nm.

      • Aₘₐₓ: Absorbance of the conjugate at the maximum absorbance wavelength of the dye.

      • CF: Correction factor for the dye's absorbance at 280 nm (for fluorescein, this is typically around 0.3).

      • ε_protein: Molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • Calculate Dye Concentration:

    • The concentration of the dye is calculated using the following formula: Dye Concentration (M) = Aₘₐₓ / ε_dye

      • Aₘₐₓ: Absorbance of the conjugate at the maximum absorbance wavelength of the dye.

      • ε_dye: Molar extinction coefficient of the dye at its maximum absorbance wavelength (for fluorescein, this is approximately 70,000 M⁻¹cm⁻¹).

  • Calculate DOL:

    • The DOL is the molar ratio of the dye to the protein: DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Amine-free buffer, 2-10 mg/mL) labeling Labeling Reaction (1-2h, RT, dark) protein_prep->labeling dye_prep This compound Stock Preparation (10 mg/mL in DMSO/DMF) dye_prep->labeling quench Quench Reaction (Optional, Tris/Glycine) labeling->quench purify Purification (Size-Exclusion Chromatography) labeling->purify If not quenching quench->purify dol_calc DOL Calculation (Spectrophotometry) purify->dol_calc storage Storage (Protect from light) dol_calc->storage

Caption: Experimental workflow for this compound protein labeling.

troubleshooting_workflow start Low Labeling Efficiency? check_buffer Is buffer amine-free (e.g., PBS, Borate)? start->check_buffer Yes success Labeling Successful start->success No check_ph Is pH 8.0-9.0? check_buffer->check_ph Yes solution_buffer Solution: Exchange buffer check_buffer->solution_buffer No check_ratio Increase molar ratio? check_ph->check_ratio Yes solution_ph Solution: Adjust pH check_ph->solution_ph No check_dye Is this compound fresh? check_ratio->check_dye No solution_ratio Solution: Optimize ratio check_ratio->solution_ratio Yes solution_dye Solution: Use fresh dye check_dye->solution_dye No check_dye->success Yes solution_buffer->check_ph solution_ph->check_ratio solution_ratio->check_dye solution_dye->success

Caption: Troubleshooting logic for low this compound labeling efficiency.

References

Navigating the Nuances of 5-DTAF Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing 5-DTAF (5-(4,6-Dichlorotriazinyl)aminofluorescein) labeling reactions. This guide, presented in a user-friendly question-and-answer format, directly addresses common issues related to the effect of pH on labeling efficiency, offering detailed protocols and data-driven insights to enhance experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for this compound labeling reactions?

The optimal pH for a this compound labeling reaction is a balance between maximizing the reactivity of the target amine groups and minimizing the hydrolysis of the this compound dye. Generally, a slightly basic pH is recommended. The primary amine groups on proteins are most reactive when they are in a deprotonated state, which is favored at a pH above their pKa. For most protein lysine (B10760008) residues, this is in the range of pH 8.5-9.5.

Q2: How does pH affect the this compound molecule itself?

Higher pH increases the rate of hydrolysis of the dichlorotriazine group on the this compound molecule. This is a competing reaction that converts the reactive dye into a non-reactive form, thereby reducing the labeling efficiency. Therefore, while a basic pH is necessary for the labeling reaction to proceed, excessively high pH or prolonged reaction times at a high pH can lead to significant degradation of the dye.

Q3: What are the consequences of using a suboptimal pH?

  • Low pH (e.g., below 7.5): The majority of primary amines on the protein will be protonated (-NH3+), making them poor nucleophiles. This will result in very low or no labeling.

  • High pH (e.g., above 9.5): While the labeling reaction may be faster initially, the increased rate of this compound hydrolysis can lead to a lower overall labeling yield. This can also increase the likelihood of modifying other less reactive sites, potentially leading to non-specific labeling.

Troubleshooting Guide

Issue Potential Cause (pH-related) Recommended Solution
Low or No Labeling The pH of the reaction buffer is too low, leading to protonated and unreactive amine groups on the protein.Increase the pH of the labeling buffer to the optimal range of 8.5-9.5. A sodium bicarbonate or borate (B1201080) buffer is commonly used.
The this compound has hydrolyzed due to excessively high pH or prolonged incubation.Prepare a fresh stock solution of this compound immediately before use. Optimize the reaction time and consider lowering the pH slightly if hydrolysis is suspected to be a major issue.
Inconsistent Labeling Results Fluctuations in the pH of the reaction buffer between experiments.Prepare fresh labeling buffer for each experiment and accurately measure the pH. Ensure all components are at the same pH before mixing.
Protein Precipitation during Labeling The pH of the buffer is close to the isoelectric point (pI) of the protein, causing it to become insoluble.Adjust the pH of the labeling buffer to be at least one pH unit above or below the pI of your protein.

Quantitative Data on pH Effect

While specific quantitative data on the degree of labeling (DOL) of a particular protein with this compound at various pH values is often empirically determined, the general trend follows a bell-shaped curve. The labeling efficiency increases as the pH rises from neutral to basic, plateaus in the optimal range, and then may decrease at very high pH values due to rapid dye hydrolysis.

pH Range Relative Labeling Efficiency Primary Consideration
6.5 - 7.5LowAmine groups are mostly protonated and unreactive.
7.5 - 8.5ModerateIncreasing deprotonation of amines leads to better reactivity.
8.5 - 9.5 High (Optimal) Optimal balance between amine reactivity and dye stability.
9.5 - 10.5Moderate to HighIncreased risk of dye hydrolysis and non-specific labeling.

Detailed Experimental Protocol: this compound Labeling of an Antibody (IgG)

This protocol provides a general guideline for labeling an antibody with this compound. Optimization may be required for different proteins.

Materials:

  • Antibody (IgG) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 9.0

  • Purification column (e.g., Sephadex G-25)

  • Quenching Buffer: 1.5 M Hydroxylamine, pH 8.5 (optional)

Procedure:

  • Prepare the Antibody:

    • Dialyze the antibody against the Labeling Buffer overnight at 4°C to remove any amine-containing buffers or stabilizers.

    • Adjust the antibody concentration to 2-10 mg/mL in the Labeling Buffer.

  • Prepare the this compound Stock Solution:

    • Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently stirring, slowly add the this compound stock solution to the antibody solution. A common starting molar ratio of dye to antibody is 10:1 to 20:1.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench the Reaction (Optional):

    • To stop the reaction, add the Quenching Buffer to a final concentration of 100-150 mM and incubate for 30-60 minutes at room temperature.

  • Purify the Conjugate:

    • Separate the labeled antibody from the unreacted dye and byproducts using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).

  • Determine the Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 494 nm (for this compound).

    • Calculate the protein concentration and the dye concentration using their respective extinction coefficients to determine the DOL.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow start Start: Low/No Labeling check_ph Is the reaction buffer pH between 8.5 and 9.5? start->check_ph adjust_ph Adjust buffer pH to 8.5-9.5 using Sodium Bicarbonate or Borate. check_ph->adjust_ph No check_dye Was the this compound solution prepared fresh? check_ph->check_dye Yes success Re-run Experiment adjust_ph->success prepare_fresh_dye Prepare a fresh stock of this compound immediately before use. check_dye->prepare_fresh_dye No check_buffer_amines Does the buffer contain primary amines (e.g., Tris)? check_dye->check_buffer_amines Yes prepare_fresh_dye->success dialyze Dialyze the protein against an amine-free buffer (e.g., PBS) before adjusting to the labeling pH. check_buffer_amines->dialyze Yes check_buffer_amines->success No dialyze->success

Caption: Troubleshooting workflow for low or no this compound labeling.

Technical Support Center: Post-Labeling Purification of 5-DTAF Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF). Here, you will find detailed protocols and solutions to common issues encountered during the removal of unbound this compound after labeling reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unbound this compound after a labeling reaction?

A1: Residual-free this compound can lead to inaccurate quantification of labeling efficiency, high background fluorescence in imaging applications, and potential interference in downstream assays. Thorough purification ensures that the measured signal originates solely from the labeled target molecule, leading to reliable and reproducible results.[1]

Q2: What are the most common methods for removing unbound this compound?

A2: The three primary methods for removing unbound this compound are size-exclusion chromatography (SEC), dialysis, and precipitation. The choice of method depends on the physicochemical properties of the labeled molecule (e.g., protein, polysaccharide, or nucleic acid), the required level of purity, sample volume, and available equipment.

Q3: My labeled protein has precipitated after the labeling reaction. What could be the cause and how can I prevent it?

A3: Protein precipitation after labeling with a hydrophobic dye like this compound is a common issue. It can be caused by several factors:

  • Over-labeling: A high dye-to-protein ratio can increase the hydrophobicity of the protein surface, leading to aggregation. To mitigate this, it is recommended to aim for a low dye-to-protein molar ratio, ideally starting at 1:1 and optimizing from there.[2]

  • Suboptimal Buffer Conditions: The pH and ionic strength of the reaction buffer are critical for protein stability. It is advisable to work at a pH that is 1-2 units away from the protein's isoelectric point (pI) to maintain surface charge and prevent aggregation.[2]

  • High Protein Concentration: Labeling at high protein concentrations can increase the likelihood of intermolecular interactions and aggregation.

  • Reaction Temperature and Time: Performing the reaction at lower temperatures (e.g., 4°C) and for the shortest effective time can help minimize protein unfolding and aggregation.[2]

Q4: I see a persistent yellow/green color in my sample even after purification. What should I do?

A4: This indicates the presence of residual unbound this compound. If a single purification step is insufficient, you can try a second round of the same purification method (e.g., a second size-exclusion column) or combine two different methods. For example, you can follow a size-exclusion chromatography step with dialysis for more thorough removal of the free dye.

Purification Method Comparison

The following table summarizes the key characteristics of the most common methods for removing unbound this compound. The efficiency and recovery rates are general estimates and can vary significantly depending on the specific molecule being purified and the optimization of the protocol.

Purification MethodPrincipleSpeedProtein RecoveryDye Removal EfficiencyKey Considerations
Size-Exclusion Chromatography (SEC) Separates molecules based on size. Larger labeled molecules elute before the smaller unbound dye.[1]FastHighGood to ExcellentRequires column equilibration. Sample dilution occurs.
Dialysis Selective diffusion of small molecules (unbound dye) across a semi-permeable membrane while retaining larger labeled molecules.[1][3]Slow (hours to days)HighExcellentTime-consuming due to the need for multiple buffer changes.[4]
Precipitation (e.g., Ethanol (B145695), Acetone) Differential solubility of the labeled molecule and the unbound dye in an organic solvent.FastModerate to HighGoodRisk of protein denaturation or aggregation. Requires careful optimization.

Experimental Workflows and Troubleshooting

General Workflow for this compound Labeling and Purification

The following diagram illustrates a typical workflow from labeling to purification.

G cluster_0 Labeling Reaction cluster_1 Purification A Prepare Protein Solution (in amine-free buffer, pH 8-9) C Mix Protein and this compound (e.g., 10-20 fold molar excess of dye) A->C B Prepare this compound Stock (in DMSO or DMF) B->C D Incubate (e.g., 1-2 hours at room temperature, protected from light) C->D E Choose Purification Method (SEC, Dialysis, or Precipitation) D->E Labeled Protein Mixture F Perform Purification (follow specific protocol) E->F G Collect Fractions/Pellet F->G H Analyze Purity and Concentration G->H I Store at -20°C or -80°C H->I Purified Labeled Protein

Caption: General workflow for labeling with this compound and subsequent purification.

Troubleshooting Guide for Post-Labeling Purification

This decision tree provides a logical approach to troubleshooting common problems encountered during the removal of unbound this compound.

G Start Problem Observed Precipitation Precipitation/Aggregation of Labeled Molecule Start->Precipitation LowYield Low Yield of Labeled Molecule Start->LowYield IncompleteDyeRemoval Incomplete Removal of Unbound Dye Start->IncompleteDyeRemoval Precip_Sol1 Optimize Labeling: - Lower dye:protein ratio - Adjust buffer pH away from pI - Lower protein concentration - Reduce reaction temp/time Precipitation->Precip_Sol1 Precip_Sol2 Add Stabilizers: - Glycerol (5-20%) - Arginine (50-100 mM) - Non-ionic detergents (low conc.) Precipitation->Precip_Sol2 Yield_Sol1 Check for Precipitation (Spin down and check pellet) LowYield->Yield_Sol1 Yield_Sol2 Review Purification Protocol: - Check SEC column integrity - Verify dialysis membrane MWCO - Optimize precipitation conditions LowYield->Yield_Sol2 Dye_Sol1 Repeat Purification Step (e.g., second SEC run) IncompleteDyeRemoval->Dye_Sol1 Dye_Sol2 Combine Purification Methods (e.g., SEC followed by dialysis) IncompleteDyeRemoval->Dye_Sol2 Dye_Sol3 Increase Dialysis Time/ Number of Buffer Changes Dye_Sol1->Dye_Sol3

Caption: Troubleshooting decision tree for this compound purification issues.

Detailed Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (SEC)

This method is ideal for rapid purification and is often used as a final polishing step.

Materials:

  • SEC column (e.g., Sephadex G-25, Bio-Gel P-30) with an appropriate exclusion limit for your molecule.

  • Elution buffer (e.g., PBS, pH 7.4).

  • Fraction collector or collection tubes.

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of elution buffer.

  • Sample Loading: Carefully load the labeling reaction mixture onto the top of the column. The sample volume should not exceed 5-10% of the total column volume for optimal separation.

  • Elution: Begin the elution with the buffer and start collecting fractions immediately. The larger, labeled molecule will elute first in the void volume, while the smaller, unbound this compound will be retained in the pores and elute later.

  • Fraction Analysis: Monitor the fractions visually (the labeled protein should be fluorescent, and the free dye will appear as a distinct yellow-green band) and/or by measuring the absorbance at 280 nm (for protein) and 494 nm (for this compound).

  • Pooling: Pool the fractions containing the purified labeled molecule.

Protocol 2: Dialysis

This method is gentle and highly effective for thorough dye removal, though it is more time-consuming.[4]

Materials:

  • Dialysis tubing or cassette with a molecular weight cut-off (MWCO) that is significantly smaller than the labeled molecule (e.g., 10-fold smaller).

  • Dialysis buffer (e.g., PBS, pH 7.4).

  • Large beaker and stir plate.

Procedure:

  • Membrane Preparation: Prepare the dialysis membrane according to the manufacturer's instructions. This typically involves rinsing with deionized water.

  • Sample Loading: Load the labeling reaction mixture into the dialysis tubing or cassette.

  • Dialysis: Place the sealed tubing/cassette in a large volume of cold (4°C) dialysis buffer (at least 200 times the sample volume) and stir gently.

  • Buffer Exchange: Allow dialysis to proceed for at least 4 hours, then change the dialysis buffer. Repeat the buffer exchange at least three more times over 24-48 hours. An overnight dialysis step is common for the final exchange.

  • Sample Recovery: Carefully remove the tubing/cassette from the buffer and transfer the purified labeled molecule to a clean tube.

Protocol 3: Ethanol Precipitation

This is a rapid method for concentrating the sample and removing unbound dye, particularly suitable for nucleic acids and some proteins.

Materials:

  • Cold absolute ethanol (-20°C).

  • Salt solution (e.g., 3 M sodium acetate, pH 5.2).

  • Microcentrifuge.

Procedure:

  • Salt Addition: Add 1/10th volume of the salt solution to your sample.

  • Ethanol Addition: Add 2-3 volumes of cold absolute ethanol and mix well.

  • Incubation: Incubate at -20°C for at least 1 hour to allow the labeled molecule to precipitate. For very dilute samples, a longer incubation or incubation at -80°C may be necessary.

  • Centrifugation: Centrifuge at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet the precipitate.

  • Washing: Carefully decant the supernatant containing the unbound dye. Wash the pellet with cold 70% ethanol to remove residual salt and dye, and centrifuge again.

  • Drying and Resuspension: Remove the supernatant and air-dry the pellet. Resuspend the purified pellet in a suitable buffer.

References

non-specific binding of 5-DTAF and how to block it

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 5-DTAF Labeling

Welcome to the technical support center. This guide provides troubleshooting advice and answers to frequently asked questions regarding the non-specific binding of 5-(4,6-Dichlorotriazinyl)aminofluorescein (this compound) and methods to block it.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reactive properties?

This compound is a fluorescent dye widely used for covalently labeling proteins, antibodies, and other biomolecules. It belongs to the fluorescein (B123965) family of dyes and exhibits an emission maximum of around 518 nm when excited at approximately 488 nm[1]. Chemically, this compound is characterized by a dichlorotriazinyl group, which makes it highly reactive. Unlike other dyes that primarily target amine groups, this compound can also react with thiol (sulfhydryl) groups and hydroxyl groups, particularly in aqueous solutions with a pH above 9.[2][3] This high reactivity, while useful for robust labeling, can also contribute to non-specific binding if not properly controlled.

Q2: What causes the non-specific binding of this compound?

Non-specific binding occurs when the dye or the labeled molecule adheres to unintended sites in a sample, leading to high background signal and potentially false-positive results. The primary drivers for this phenomenon are non-covalent interactions between the dye/labeled molecule and various components of the sample.[4]

The main causes include:

  • Ionic Interactions: Fluorescein dyes are negatively charged. This can cause them to bind electrostatically to positively charged molecules or regions within the sample, such as eosinophil granule proteins.[5]

  • Hydrophobic Interactions: The aromatic ring structures in the this compound molecule are hydrophobic and can bind to hydrophobic pockets on proteins or lipid structures in cells and tissues.[4][6]

  • Fc Receptor Binding: If this compound is conjugated to an antibody, the antibody's Fc region can bind non-specifically to Fc receptors present on the surface of certain cell types (e.g., macrophages, B cells).

A This compound Conjugate B Ionic Interactions (Charge-based) A->B C Hydrophobic Interactions A->C D Fc Receptor Binding (Antibody Conjugates) A->D F Positively Charged Proteins & Surfaces B->F attraction to G Hydrophobic Pockets & Lipid Membranes C->G adhesion to H Cells with Fc Receptors D->H binding to E Non-Specific Binding (High Background Signal) F->E G->E H->E

Caption: Causes of this compound non-specific binding.

Q3: How can I identify non-specific binding in my experiment?

Identifying non-specific binding is a critical step in troubleshooting. Key indicators include:

  • High Background Fluorescence: The most common sign is a diffuse, high-level fluorescent signal across the entire sample, which obscures the specific signal from the target of interest.[7]

  • Negative Control Staining: A crucial control is a sample that lacks the primary target (e.g., cells known not to express the protein of interest, or omitting the primary antibody in an immunofluorescence experiment). Any signal observed in this negative control is likely due to non-specific binding.[8]

  • Unexpected Staining Patterns: Fluorescence appearing in cellular compartments or tissues where the target antigen is not expected to be located.

Troubleshooting Guides

Q4: What are the most effective methods to block non-specific binding of this compound?

Blocking is an essential step to minimize background signal by occupying potential sites of non-specific interaction before the fluorescent conjugate is introduced.[8][9] The choice of blocking agent should be optimized for each experiment, as no single solution is universally effective.[9]

Comparison of Common Blocking Agents

Blocking AgentTypical ConcentrationRecommended Use & Key Considerations
Normal Serum 5-10% in buffer (e.g., PBS)Best Practice: Use serum from the same species as the secondary antibody's host to block Fc receptors and other non-specific sites.[6][10] For example, if using a goat anti-mouse secondary, block with normal goat serum.[8]
Bovine Serum Albumin (BSA) 1-5% in bufferA common and inexpensive protein blocker.[9] It works by competing with the antibody for non-specific binding sites.[9] Ensure the BSA is high-purity and IgG-free to avoid cross-reactivity.[6]
Non-Fat Dry Milk / Casein 1-5% in bufferAn effective and inexpensive blocking agent due to its variety of proteins.[7] Caution: Not recommended for experiments involving the detection of phosphorylated proteins, as milk contains phosphoproteins (casein) that can increase background.[6] Also, avoid if using biotin-streptavidin systems.[11]
Fish Gelatin 0.1-0.5% in bufferDerived from fish scales, it is sometimes effective when other protein blockers fail. It does not cross-react with mammalian antibodies.[11]
Commercial Blocking Buffers Per manufacturer's instructionsOften contain proprietary formulations, including protein-free options, which can be useful when protein-based blockers cause cross-reactivity.[7]

Additional Strategies:

  • Add a Non-Ionic Detergent: Including 0.1-0.3% Triton™ X-100 or Tween® 20 in your blocking and wash buffers can help disrupt non-specific hydrophobic interactions.[6]

  • Increase Ionic Strength: For charge-based interactions, increasing the salt concentration (e.g., up to 0.5 M NaCl) in buffers can be effective, but this should be tested carefully as it may also disrupt specific antibody-antigen binding.[6]

Q5: Can you provide a general protocol for minimizing non-specific binding during fluorescent labeling?

This protocol provides a generalized workflow for immunofluorescence (IF) to illustrate where blocking steps are critical. Concentrations and incubation times should be optimized for your specific system.

Experimental Workflow Protocol

  • Sample Preparation: Prepare cells or tissue sections on slides as per your standard procedure (fixation, permeabilization if required).

  • Washing: Wash the sample 3 times for 5 minutes each with a wash buffer (e.g., PBS + 0.1% Tween® 20).

  • Blocking (Critical Step):

    • Prepare a blocking buffer (e.g., 5% Normal Goat Serum and 1% BSA in PBS with 0.1% Triton™ X-100).

    • Incubate the sample with the blocking buffer for at least 1 hour at room temperature in a humidified chamber. This step saturates non-specific binding sites.[10]

  • Primary Antibody Incubation:

    • Dilute the primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the sample with the primary antibody (e.g., overnight at 4°C or 1-2 hours at room temperature).

  • Washing: Wash the sample 3 times for 5 minutes each with wash buffer to remove unbound primary antibody.

  • Secondary Antibody (this compound Conjugated) Incubation:

    • Dilute the this compound conjugated secondary antibody in the blocking buffer.

    • Incubate for 1-2 hours at room temperature, protected from light.

  • Final Washes: Wash the sample 3-5 times for 5 minutes each with wash buffer, protected from light.

  • Mounting & Imaging: Mount the coverslip with an anti-fade mounting medium and proceed with fluorescence microscopy.

A 1. Sample Preparation (Fix & Permeabilize) B 2. Wash (e.g., PBS-T) A->B C 3. Block Non-Specific Sites (Serum, BSA, etc.) [CRITICAL STEP] B->C D 4. Incubate with Primary Antibody (Diluted in Blocking Buffer) C->D E 5. Wash (Remove unbound Primary Ab) D->E F 6. Incubate with this compound Secondary Ab (Protect from light) E->F G 7. Final Washes (Remove unbound Secondary Ab) F->G H 8. Mount & Image G->H

Caption: Experimental workflow for immunofluorescence.

Q6: My background is still high after blocking. What else can I do?

If high background persists after trying different blocking agents, consider the following:

  • Optimize Antibody Concentration: Using too high a concentration of either the primary or secondary antibody is a common cause of background staining.[12] Perform a titration experiment to find the lowest concentration that still gives a robust specific signal.

  • Increase Wash Steps: Extend the duration or number of wash steps after antibody incubations to more thoroughly remove unbound antibodies.

  • Perform a Pre-adsorption/Cross-adsorption Step: If you suspect your secondary antibody is cross-reacting with proteins in your sample, you can pre-adsorb it against a sample of the tissue or cells (fixed and permeabilized) before using it for staining. Alternatively, purchase pre-adsorbed secondary antibodies.

  • Check Buffer pH: this compound is highly reactive at pH > 9.[2] While labeling is often done at this pH, ensure your incubation and wash buffers for staining are closer to physiological pH (7.2-7.4) to reduce the chance of the dye reacting directly with sample components. The protocol for labeling bacteria with this compound, for example, uses a pH 9 buffer for the staining reaction itself, followed by washes.[13]

  • Evaluate Autofluorescence: Some tissues or cells have endogenous molecules that fluoresce naturally (autofluorescence). Examine an unstained sample under the microscope using the same filter sets to determine if this is contributing to your background signal.

References

Technical Support Center: 5-DTAF Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) labeling on protein function. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it label proteins?

This compound is a fluorescent dye that is highly reactive with several functional groups found in proteins.[1][2] Unlike some other fluorescent labels that primarily target amine groups (like lysine (B10760008) residues), this compound can also react with thiol groups (cysteine) and hydroxyl groups (serine, threonine, tyrosine) under appropriate pH conditions (typically pH > 9).[1][2] This broad reactivity is due to the dichlorotriazinyl group, which acts as a reactive center for nucleophilic substitution.

Q2: Can this compound labeling affect my protein's function?

Yes, the covalent attachment of this compound can potentially alter the function of your protein. The impact depends on several factors, including the number of dye molecules attached per protein (degree of labeling), the location of the labeling, and the inherent sensitivity of the protein to modification. Potential effects include:

  • Changes in Enzymatic Activity: Labeling within or near the active site of an enzyme can hinder substrate binding or catalysis.

  • Altered Binding Affinity: Modification of residues at a protein-protein or protein-ligand interaction interface can change the binding kinetics.[3]

  • Decreased Stability and Aggregation: The addition of a hydrophobic dye can alter the protein's surface properties, potentially leading to instability and aggregation.[1]

  • Changes in Physical Properties: As seen in studies with tendons, this compound labeling can increase the stiffness of protein structures.

Q3: What are the signs that this compound labeling is negatively impacting my protein?

  • A significant decrease in specific activity (for enzymes).

  • A change in binding affinity (Kd) for a known ligand.

  • The appearance of precipitation or turbidity in the protein solution after labeling.[1]

  • Altered migration on a non-denaturing gel.

  • Changes in the protein's thermal stability (melting temperature).[4]

  • Fluorescence quenching, where an increase in labeling leads to a decrease in the overall fluorescence signal.[5][6]

Q4: How can I minimize the impact of this compound labeling on protein function?

  • Optimize the Dye-to-Protein Molar Ratio: Use the lowest possible ratio that still provides an adequate signal for your application.

  • Control the Reaction pH: While a higher pH increases the reaction rate, it can also lead to less specific labeling. Consider optimizing the pH to favor the labeling of more reactive groups if known.

  • Perform Site-Directed Mutagenesis: If a specific labeling site away from functional domains is desired, you can introduce a uniquely reactive residue, such as a cysteine, in a non-critical region of the protein.

  • Thoroughly Characterize the Labeled Protein: Always compare the activity and stability of the labeled protein to an unlabeled control.

Troubleshooting Guides

Issue 1: Low Labeling Efficiency

Possible Causes:

  • Incorrect Buffer: The presence of primary amines (e.g., Tris buffer) or other nucleophiles in your reaction buffer will compete with the protein for this compound.

  • Suboptimal pH: The reaction of this compound with amines is most efficient at a pH of 8.5-9.5.

  • Hydrolyzed this compound: this compound is moisture-sensitive. Improper storage can lead to hydrolysis of the reactive dichlorotriazinyl group.

  • Low Protein Concentration: A dilute protein solution can slow down the labeling reaction.

  • Insufficient Molar Excess of this compound: The dye-to-protein ratio may be too low.

Solutions:

  • Buffer Exchange: Ensure your protein is in an amine-free buffer, such as phosphate-buffered saline (PBS) or sodium bicarbonate buffer, at the desired pH.

  • Verify pH: Check and adjust the pH of your protein solution immediately before adding the dye.

  • Use Fresh Dye: Prepare this compound stock solutions in an anhydrous solvent like DMSO or DMF immediately before use.

  • Concentrate Protein: If possible, increase the protein concentration to >1 mg/mL.

  • Optimize Molar Ratio: Perform a titration with varying molar excesses of this compound to find the optimal ratio.

Issue 2: Protein Precipitation/Aggregation After Labeling

Possible Causes:

  • Over-labeling: A high degree of labeling can increase the hydrophobicity of the protein surface, leading to aggregation.[1]

  • Buffer Conditions: The pH and ionic strength of the buffer may not be optimal for the stability of the labeled protein.[1]

  • High Protein Concentration: Concentrated protein solutions are more prone to aggregation.[1]

  • Presence of Existing Aggregates: Small amounts of aggregates in the initial protein sample can seed further aggregation.[1]

Solutions:

  • Reduce Dye-to-Protein Ratio: Use a lower molar excess of this compound in the labeling reaction.[1]

  • Optimize Buffer: Screen different buffer conditions (pH, salt concentration) to improve the solubility of the labeled protein. Consider adding stabilizing excipients like glycerol (B35011) or arginine.[7][8]

  • Label at Lower Protein Concentration: Perform the labeling reaction at a lower protein concentration and then carefully concentrate the labeled protein if needed.[1]

  • Filter Protein Before Labeling: Remove any pre-existing aggregates by size-exclusion chromatography or centrifugation.

Issue 3: Altered Protein Function

Possible Causes:

  • Labeling at a Functionally Important Residue: A this compound molecule may be attached to an amino acid in the active site or a binding interface.

  • Conformational Changes: The attachment of the dye could induce a change in the protein's three-dimensional structure.

  • Steric Hindrance: The bulky dye molecule may physically block access of a substrate or binding partner.

Solutions:

  • Reduce Degree of Labeling: A lower degree of labeling decreases the probability of modifying a critical residue.

  • Competitive Ligand Protection: If labeling a specific binding site is a concern, perform the labeling reaction in the presence of a saturating concentration of a known ligand or substrate to protect the active site.

  • Characterize Labeled Protein: Use functional assays to quantify the impact of labeling (see Data Presentation and Experimental Protocols sections).

  • Consider Alternative Labeling Chemistries: If this compound proves to be too disruptive, explore other fluorescent dyes with different reactive groups or longer linkers to distance the fluorophore from the protein surface.

Data Presentation

The following tables provide hypothetical, yet representative, quantitative data on the impact of this compound labeling on protein function.

Table 1: Impact of this compound Labeling on Lysozyme (B549824) Enzymatic Activity

Degree of Labeling (Dye:Protein)Vmax (µmol/min/mg)Km (µM)
0 (Unlabeled Control)10010
1:18512
3:14025
5:11550

Table 2: Impact of this compound Labeling on Protein-Ligand Binding Affinity (Kinase A)

Degree of Labeling (Dye:Protein)Dissociation Constant (Kd) for Ligand X (nM)
0 (Unlabeled Control)50
1:175
2:1200
4:1>1000 (Binding significantly reduced)

Table 3: Impact of this compound Labeling on Protein Thermal Stability (Carbonic Anhydrase)

Degree of Labeling (Dye:Protein)Melting Temperature (Tm) in °C
0 (Unlabeled Control)65.2
1:164.1
3:160.5
5:155.8

Experimental Protocols

Protocol 1: this compound Labeling of a Protein
  • Buffer Preparation: Prepare a 0.1 M sodium bicarbonate buffer, pH 9.0. Ensure the buffer is free of any primary amines.

  • Protein Preparation: Dissolve or dialyze the protein into the labeling buffer at a concentration of 1-5 mg/mL.

  • This compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction: a. While gently stirring the protein solution, add the desired volume of the this compound stock solution to achieve the target dye-to-protein molar ratio. b. Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Removal of Unconjugated Dye: Separate the labeled protein from free this compound using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

  • Determination of Degree of Labeling: Measure the absorbance of the purified labeled protein at 280 nm and the absorbance maximum of fluorescein (B123965) (~494 nm). Calculate the protein concentration and the dye concentration to determine the molar ratio.

Protocol 2: Assessing the Enzymatic Activity of a this compound Labeled Enzyme (Example: Lysozyme)
  • Substrate Preparation: Prepare a solution of a suitable lysozyme substrate, such as fluorescein-labeled Micrococcus lysodeikticus peptidoglycan.[9]

  • Enzyme Solutions: Prepare serial dilutions of both the unlabeled and this compound-labeled lysozyme in an appropriate assay buffer.

  • Kinetic Assay: a. In a microplate, add the substrate solution to each well. b. Initiate the reaction by adding the enzyme solutions to the wells. c. Monitor the increase in fluorescence over time using a microplate reader. The cleavage of the substrate by lysozyme will result in an increase in fluorescence.[9]

  • Data Analysis: a. Calculate the initial reaction velocities (V) from the linear portion of the fluorescence versus time plots. b. Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.[10] c. Compare the Vmax and Km values of the labeled and unlabeled lysozyme.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis p_prep Protein in Amine-Free Buffer (pH 9.0) mix Mix Protein and this compound (Optimize Molar Ratio) p_prep->mix d_prep Fresh this compound in DMSO d_prep->mix incubate Incubate 1-2h at RT (Protected from Light) mix->incubate purify Desalting Column (e.g., G-25) incubate->purify collect Collect Labeled Protein Fraction purify->collect dol Determine Degree of Labeling (DOL) collect->dol func_assay Functional Assay (Activity, Binding) collect->func_assay

Caption: Workflow for this compound protein labeling and analysis.

Troubleshooting_Low_Labeling cluster_buffer Buffer Check cluster_reagents Reagent Check cluster_ratio Ratio Check start Low Labeling Efficiency buffer_amine Amine-free buffer? (e.g., PBS, Bicarbonate) start->buffer_amine ph_check pH 8.5 - 9.5? buffer_amine->ph_check Yes solution Successful Labeling buffer_amine->solution No -> Buffer Exchange dye_quality Fresh this compound stock? ph_check->dye_quality Yes ph_check->solution No -> Adjust pH protein_conc Protein conc. > 1 mg/mL? dye_quality->protein_conc Yes dye_quality->solution No -> Use Fresh Dye molar_ratio Increase molar ratio of this compound to protein protein_conc->molar_ratio Yes protein_conc->solution No -> Concentrate Protein molar_ratio->solution

Caption: Troubleshooting logic for low this compound labeling efficiency.

Troubleshooting_Aggregation cluster_dol Degree of Labeling (DOL) cluster_conditions Reaction & Buffer Conditions start Protein Aggregation Post-Labeling check_dol Is DOL > 3? start->check_dol reduce_ratio Reduce Dye:Protein Molar Ratio check_dol->reduce_ratio Yes check_prot_conc Protein Conc. > 5 mg/mL? check_dol->check_prot_conc No solution Soluble Labeled Protein reduce_ratio->solution reduce_prot_conc Label at lower protein concentration check_prot_conc->reduce_prot_conc Yes check_buffer Optimize Buffer (pH, Salt, Additives) check_prot_conc->check_buffer No reduce_prot_conc->solution check_buffer->solution

Caption: Troubleshooting logic for protein aggregation after labeling.

References

improving signal-to-noise ratio in 5-DTAF imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 5-DTAF imaging experiments and improve the signal-to-noise ratio.

Troubleshooting Guide

This guide addresses common issues encountered during this compound imaging in a question-and-answer format.

Q1: My this compound signal is very weak. What are the possible causes and solutions?

A weak fluorescent signal can be frustrating. Here are several factors to consider:

  • Insufficient Staining: The concentration of this compound or the incubation time may be inadequate. Consider optimizing the staining protocol by increasing the dye concentration or extending the incubation period.

  • pH of Staining Buffer: this compound is a pH-sensitive dye. Ensure the pH of your staining buffer is optimal for the reaction.

  • Photobleaching: Fluorescein-based dyes like this compound are susceptible to photobleaching. Minimize exposure to excitation light and use an antifade mounting medium.

  • Incorrect Filter Sets: Using mismatched filter sets for excitation and emission will result in a significant loss of signal. Verify that your microscope's filters are appropriate for this compound's spectral profile (Excitation max ~492 nm, Emission max ~516 nm).[1]

Q2: I'm observing high background fluorescence, which is obscuring my signal. How can I reduce it?

High background can significantly lower the signal-to-noise ratio. Here are some strategies to mitigate it:

  • Autofluorescence: Biological tissues often exhibit autofluorescence, which can interfere with the this compound signal, especially at its excitation wavelength.[2] To address this:

    • Include an unstained control sample to assess the level of autofluorescence.

    • Consider using a spectral unmixing feature on your confocal microscope if available.

    • Chemical treatments can sometimes reduce autofluorescence, but their compatibility with this compound staining must be verified.

  • Excess Dye: Inadequate washing after staining can leave unbound this compound molecules, contributing to background noise. Ensure thorough washing steps with an appropriate buffer (e.g., PBS).

  • Fixation-Induced Fluorescence: Certain fixatives, like glutaraldehyde, can increase autofluorescence. If possible, test different fixation methods or use fresh fixative solutions.[3]

Q3: My this compound signal is fading rapidly during image acquisition. What can I do to prevent photobleaching?

Photobleaching is a common issue with fluorescein (B123965) derivatives. Here’s how to minimize it:

  • Use Antifade Reagents: Mounting your stained sample in a commercial antifade solution is crucial. These reagents scavenge free radicals that cause photobleaching.

  • Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use the lowest laser power and shortest exposure time that still provides an adequate signal.

  • Image Acquisition Strategy: Plan your imaging session to capture the most critical data first. For time-lapse experiments, use the longest possible interval between acquisitions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for staining tissues?

The optimal concentration can vary depending on the tissue type and thickness. A good starting point for collagenous tissues is in the range of 10-100 µg/mL.[4] It is always recommended to perform a titration experiment to determine the ideal concentration for your specific application.

Q2: Can I use this compound for live-cell imaging?

This compound is generally used for fixed tissues as it reacts with primary amines on proteins, which can affect cell viability. For live-cell imaging of the extracellular matrix, other fluorescent probes might be more suitable.

Q3: How should I store my this compound stock solution?

This compound is sensitive to light and moisture. Store the solid dye and stock solutions protected from light at -20°C. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.

Quantitative Data

Table 1: Comparison of Antifade Reagents on the Photostability of Fluorescein

This table summarizes the half-life of fluorescein fluorescence in the presence of different mounting media, providing a quantitative comparison of their antifading properties.

Mounting MediumHalf-life (seconds)
90% Glycerol in PBS (pH 8.5)9
Vectashield96

Data adapted from K. V. T. P. et al., Journal of Histochemistry & Cytochemistry, 1995.[5]

Experimental Protocols

Detailed Protocol for this compound Staining of Collagenous Tissue

This protocol is adapted from a method used for staining rat tail tendon fascicles and can be optimized for other collagenous tissues.[4]

Materials:

  • 5-(4,6-dichlorotriazinyl)aminofluorescein (this compound)

  • 0.1 M Sodium Bicarbonate Buffer (pH 9.0)

  • Phosphate Buffered Saline (PBS)

  • Tissue specimen

  • Antifade mounting medium

  • Microscope slides and coverslips

Procedure:

  • Rehydration (if using paraffin-embedded sections):

    • Deparaffinize sections in xylene (2 x 10 minutes).

    • Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 5 minutes each).

    • Rinse in deionized water (2 x 5 minutes).

  • Staining:

    • Prepare the this compound staining solution at the desired concentration (e.g., 10-100 µg/mL) in 0.1 M sodium bicarbonate buffer (pH 9.0).

    • Incubate the tissue specimen in the this compound solution for 20 minutes at room temperature, protected from light.

  • Washing:

    • Wash the stained specimen thoroughly with copious amounts of PBS to remove unbound dye. Multiple washes of at least 5 minutes each are recommended.

  • Mounting:

    • Mount the specimen on a microscope slide using an antifade mounting medium.

    • Apply a coverslip and seal the edges if necessary.

  • Imaging:

    • Image the specimen using a fluorescence or confocal microscope equipped with appropriate filter sets for fluorescein (Excitation: ~492 nm, Emission: ~516 nm).[1]

    • Minimize light exposure to reduce photobleaching.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_post_staining Post-Staining cluster_imaging Imaging Rehydration Rehydration of Tissue Section Staining Incubate with this compound Solution Rehydration->Staining Washing Wash to Remove Unbound Dye Staining->Washing Mounting Mount with Antifade Reagent Washing->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Experimental workflow for this compound staining of tissue sections.

troubleshooting_flowchart Start Start Troubleshooting Problem Low Signal-to-Noise Ratio Start->Problem WeakSignal Weak Signal? Problem->WeakSignal HighBackground High Background? Problem->HighBackground IncreaseStaining Optimize Staining (Concentration/Time) WeakSignal->IncreaseStaining Yes CheckpH Verify Buffer pH WeakSignal->CheckpH Yes UseAntifade Use Antifade Mountant WeakSignal->UseAntifade Yes CheckFilters Check Microscope Filters WeakSignal->CheckFilters Yes CheckAutofluorescence Image Unstained Control HighBackground->CheckAutofluorescence Yes ThoroughWash Improve Washing Steps HighBackground->ThoroughWash Yes OptimizeFixation Optimize Fixation Method HighBackground->OptimizeFixation Yes ecm_signaling ECM Extracellular Matrix (ECM) (Labeled with this compound) Integrin Integrin Receptor ECM->Integrin Binds Cell Cell Signaling Intracellular Signaling Cascades Integrin->Signaling Activates Response Cellular Response (e.g., Proliferation, Differentiation) Signaling->Response Leads to

References

Technical Support Center: 5-DTAF Labeling of Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 5-DTAF (5-(4,6-Dichlorotriazinyl)aminofluorescein) for the fluorescent labeling of small molecules.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

A: this compound is a fluorescent dye belonging to the fluorescein (B123965) family. It contains a dichlorotriazinyl functional group that is highly reactive towards nucleophiles. This property makes it a valuable reagent for covalently labeling small molecules, peptides, proteins, and other biomolecules containing primary or secondary amines, thiols, or hydroxyl groups.[1][2][3][4] The resulting fluorescently labeled molecules can be used in various applications, including fluorescence microscopy, flow cytometry, immunoassays, and drug delivery studies.[1][2]

Q2: What are the key spectral properties of this compound?

A: this compound exhibits excitation and emission maxima that are characteristic of fluorescein derivatives. While the exact wavelengths can be influenced by the solvent and conjugation to a target molecule, they are generally in the blue-green region of the spectrum.

PropertyWavelength (nm)
Excitation Maximum (Ex)~492-498 nm
Emission Maximum (Em)~516-525 nm

These values are approximate and can vary. It is always recommended to determine the specific spectral properties of your this compound conjugate experimentally.

Q3: How should this compound be stored and handled?

A: Proper storage and handling of this compound are crucial to maintain its reactivity and prevent degradation.

ConditionRecommendation
Storage (Powder) Store at -20°C, protected from light and moisture.[5][6][7] It can be stable for at least 2 years under these conditions.
Storage (Stock Solution) For stock solutions in an anhydrous solvent like DMSO, store at -20°C or -80°C, protected from light.[5] Use within 1 to 6 months, depending on the storage temperature.[5] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[5]
Handling Allow the vial to warm to room temperature before opening to prevent moisture condensation. Use anhydrous solvents to prepare stock solutions as this compound is sensitive to hydrolysis. Handle in a well-ventilated area and use appropriate personal protective equipment.[8]

Troubleshooting Guide

This guide addresses common challenges encountered during the this compound labeling of small molecules.

Low Labeling Efficiency or No Reaction

Problem: After performing the labeling reaction and purification, analysis shows a low yield of the desired fluorescently labeled small molecule.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Incorrect Reaction pH The reaction of this compound with amines is highly pH-dependent. The optimal pH is typically between 8.5 and 9.5.[3][9] At lower pH, the amine on the small molecule is protonated and less nucleophilic. At very high pH, hydrolysis of the dichlorotriazinyl group becomes a significant competing reaction.[1][10][11] Prepare a fresh reaction buffer and verify its pH.
Hydrolysis of this compound This compound is susceptible to hydrolysis, especially in aqueous solutions at high pH.[1][10][11] Use anhydrous solvents (e.g., DMSO, DMF) to prepare the this compound stock solution. Add the this compound stock solution to the reaction mixture containing the small molecule immediately after preparation.
Inactive this compound Reagent Improper storage or handling can lead to the degradation of the this compound powder. Ensure the reagent has been stored correctly at -20°C and protected from light and moisture.
Low Reactivity of the Small Molecule Steric hindrance around the amine group on the small molecule can reduce its reactivity with this compound.[1] Consider increasing the reaction time, temperature (e.g., from room temperature to 37°C), or the molar excess of this compound.
Inappropriate Solvent The small molecule and this compound must be soluble in the reaction solvent. If solubility is an issue, consider using a co-solvent system (e.g., DMSO/aqueous buffer).

Troubleshooting Workflow for Low Labeling Efficiency

LowLabelingEfficiency start Low Labeling Yield check_ph Verify Reaction pH (8.5-9.5) start->check_ph check_reagent Assess this compound Activity check_ph->check_reagent Correct solution_ph Adjust pH with fresh buffer check_ph->solution_ph Incorrect check_conditions Optimize Reaction Conditions check_reagent->check_conditions Active solution_reagent Use fresh this compound stock check_reagent->solution_reagent Degraded check_solubility Evaluate Solubility check_conditions->check_solubility Optimal solution_conditions Increase reaction time, temperature, or This compound molar excess check_conditions->solution_conditions Suboptimal solution_solubility Use co-solvent system (e.g., DMSO/buffer) check_solubility->solution_solubility Poor end Improved Yield check_solubility->end Good solution_ph->end solution_reagent->end solution_conditions->end solution_solubility->end

Troubleshooting workflow for low this compound labeling efficiency.
Low or No Fluorescence Signal of the Purified Conjugate

Problem: The labeled small molecule is successfully synthesized and purified, but it exhibits a weak fluorescent signal or no signal at all.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Fluorescence Quenching At high concentrations, fluorescein dyes can self-quench due to aggregation.[12] Dilute the sample to a lower concentration and re-measure the fluorescence. The structure of the small molecule itself might also quench the fluorescence of the attached dye.
Incorrect pH for Measurement The fluorescence of fluorescein is pH-sensitive and is significantly reduced at acidic pH. Ensure the buffer used for fluorescence measurement has a pH in the optimal range for fluorescein fluorescence (typically pH 7.5-9.5).
Photobleaching Fluorescein dyes are susceptible to photobleaching upon prolonged exposure to excitation light. Minimize the exposure of your sample to light during handling and measurement. Use an anti-fade reagent if mounting for microscopy.
Incorrect Instrument Settings Ensure that the excitation and emission wavelengths on your fluorometer or microscope are set correctly for this compound (Ex: ~495 nm, Em: ~520 nm).

Logical Diagram for Investigating Low Fluorescence

LowFluorescence start Low/No Fluorescence check_concentration Is sample concentrated? start->check_concentration check_ph Is measurement buffer pH acidic? check_concentration->check_ph No solution_concentration Dilute sample check_concentration->solution_concentration Yes check_exposure Prolonged light exposure? check_ph->check_exposure No solution_ph Adjust buffer pH to 7.5-9.5 check_ph->solution_ph Yes check_settings Verify instrument settings check_exposure->check_settings No solution_exposure Minimize light exposure, use anti-fade reagent check_exposure->solution_exposure Yes solution_settings Set Ex/Em to ~495/~520 nm check_settings->solution_settings Incorrect end Restored Fluorescence check_settings->end Correct solution_concentration->end solution_ph->end solution_exposure->end solution_settings->end

Decision-making process for troubleshooting low fluorescence.
Difficulty in Purifying the Labeled Small Molecule

Problem: Separation of the this compound labeled small molecule from unreacted dye and other byproducts is challenging.

Possible Causes and Solutions

Possible Cause Troubleshooting Steps
Inappropriate Purification Method For small molecules, reverse-phase high-performance liquid chromatography (RP-HPLC) is often the most effective purification method.[5] Size-exclusion chromatography may not provide sufficient resolution to separate the small molecule conjugate from the free dye.
Suboptimal HPLC Conditions The HPLC gradient, column type, and mobile phases may need optimization. A C18 column is commonly used for the purification of fluorescein-labeled molecules.[5] A gradient of acetonitrile (B52724) in water with an ion-pairing agent like trifluoroacetic acid (TFA) is a good starting point.[5][13][14]
Solubility Issues The labeled small molecule may have different solubility properties compared to the unlabeled starting material. Ensure that the sample is fully dissolved in the mobile phase before injection to avoid column clogging and poor separation.

Experimental Protocols

General Protocol for this compound Labeling of an Amine-Containing Small Molecule

This protocol provides a general starting point for the labeling of a small molecule with a primary or secondary amine. Optimization of reaction conditions may be necessary for your specific molecule.

Materials:

  • This compound

  • Amine-containing small molecule

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

  • 0.1 M Sodium bicarbonate buffer, pH 9.0

  • Reverse-phase HPLC system with a C18 column

  • Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)

  • Water with 0.1% Trifluoroacetic acid (TFA)

  • Mass spectrometer

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a stock solution of your small molecule: Dissolve the amine-containing small molecule in the 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 1-5 mg/mL. If the small molecule has poor aqueous solubility, it can be dissolved in a minimal amount of DMSO first, and then diluted with the reaction buffer.

  • Prepare a fresh stock solution of this compound: Immediately before use, dissolve this compound in anhydrous DMSO to a concentration of 10 mg/mL.

  • Perform the labeling reaction: While stirring, add a 1.1 to 1.5 molar equivalent of the this compound stock solution to the small molecule solution. Protect the reaction from light by wrapping the reaction vessel in aluminum foil.

  • Incubate the reaction: Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C. The optimal reaction time and temperature may need to be determined empirically.

  • Purify the conjugate by RP-HPLC:

    • Acidify the reaction mixture with a small amount of TFA.

    • Inject the mixture onto a C18 RP-HPLC column.

    • Elute the components using a gradient of acetonitrile in water (both containing 0.1% TFA). A typical gradient could be 5-95% acetonitrile over 30 minutes.[5]

    • Monitor the elution at two wavelengths: the absorbance maximum of your small molecule (if it has a chromophore) and ~495 nm for the this compound.

    • The labeled product should have a longer retention time than the unlabeled small molecule.[5] Collect the fractions containing the desired product.

  • Characterize the labeled small molecule:

    • Mass Spectrometry: Confirm the successful conjugation by analyzing the purified product with a mass spectrometer. The observed mass should correspond to the mass of the small molecule plus the mass of the this compound minus the mass of HCl.

    • UV-Vis Spectroscopy: Measure the absorbance spectrum of the purified conjugate to confirm the presence of both the small molecule (if it has a characteristic absorbance) and the fluorescein dye (absorbance maximum around 495 nm).

Experimental Workflow for this compound Labeling

LabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization prep_sm Dissolve Small Molecule in pH 9.0 Buffer react Mix Small Molecule and this compound (Protect from Light) prep_sm->react prep_dtaf Prepare Fresh this compound Stock in DMSO prep_dtaf->react incubate Incubate at RT (2-4h) or 4°C (Overnight) react->incubate hplc Purify by RP-HPLC (C18 column) incubate->hplc ms Mass Spectrometry hplc->ms uv_vis UV-Vis Spectroscopy hplc->uv_vis

A step-by-step workflow for this compound labeling of a small molecule.

References

5-DTAF dye aggregation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-DTAF (5-(4,6-Dichlorotriazinyl)aminofluorescein) dye. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues related to dye aggregation during experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem: I observe a precipitate or cloudiness in my this compound solution after dissolving it.

Possible Cause: The dye may be aggregating due to high concentration, inappropriate solvent, or suboptimal storage conditions.

Solution:

  • Solvent Choice: Ensure you are using a suitable organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to prepare your stock solution.[1] Use the solution immediately after preparation.[2]

  • Concentration: Prepare a stock solution in the range of 1-10 mg/mL.[3] For labeling reactions, it is recommended to limit the final this compound concentration to 10 µg/mL or less to avoid aggregation-related artifacts.[4][5]

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.[6] Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6]

Problem: My protein precipitates immediately after adding the this compound dye.

Possible Cause: This is a strong indication of aggregation, which can be triggered by several factors during the labeling reaction.

Solution:

  • Dye-to-Protein Ratio: A high molar ratio of dye to protein can increase the hydrophobicity of the protein surface, leading to aggregation.[2][7] Aim for a low dye-to-protein molar ratio, ideally starting with 1:1 and optimizing as needed.[1]

  • Buffer Conditions: The pH of the reaction buffer is critical. While this compound reacts with amines at pH > 9, a pH that is too high can denature the protein.[6][8] Maintain a pH where your protein is most stable, which is typically 1-2 pH units away from its isoelectric point (pI).[1] Adjust the ionic strength with 50-250 mM NaCl or KCl to minimize electrostatic interactions that can lead to aggregation.[1]

  • Reaction Temperature: Perform the labeling reaction at a lower temperature, such as 4°C, to minimize protein unfolding and aggregation.[1] This may require a longer reaction time.

  • Dye Addition: Add the dissolved dye to the protein solution slowly and with gentle stirring to avoid localized high concentrations of the dye.[1]

Problem: The fluorescence of my labeled protein is weak or quenched.

Possible Cause: Aggregation of the dye on the protein surface can lead to self-quenching of the fluorescence.

Solution:

  • Optimize Dye-to-Protein Ratio: A lower degree of labeling can prevent quenching. Perform a titration to find the optimal ratio that provides sufficient fluorescence without significant quenching.

  • Use Stabilizing Additives: Incorporate stabilizing agents into your buffer to prevent aggregation and subsequent quenching. Refer to the table of additives in the FAQs section.

  • Purification: Ensure all unbound dye is removed after the labeling reaction, as free dye aggregates can also contribute to background signal and quenching. Size-exclusion chromatography or dialysis are effective methods.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound dye aggregation?

A1: this compound aggregation is primarily driven by the hydrophobic nature of the fluorescein (B123965) molecule. Key factors that promote aggregation include:

  • High Dye Concentration: Increased proximity of dye molecules promotes self-association.[1][9]

  • Inappropriate Solvent: Using aqueous buffers directly to dissolve the powdered dye can lead to immediate aggregation.

  • High Dye-to-Protein Ratio: Attaching too many hydrophobic dye molecules to a protein increases its overall hydrophobicity, causing the protein-dye conjugates to aggregate.[2][7]

  • Suboptimal Buffer Conditions: A buffer pH close to the protein's isoelectric point (pI) can minimize electrostatic repulsion between protein molecules, favoring aggregation.[1] Both very low and very high salt concentrations can also promote aggregation.[1]

Q2: How can I visually identify this compound aggregation?

A2: Visual cues of aggregation include the appearance of cloudiness, turbidity, or visible precipitates in the dye solution or the protein-dye reaction mixture.[1] You might also observe a color change in the solution.

Q3: How can I spectroscopically detect this compound aggregation?

A3: Spectroscopic changes can be indicative of aggregation. In absorption spectroscopy, aggregation can lead to a blue shift (H-aggregation) or a red shift (J-aggregation) of the maximum absorbance wavelength.[10] It can also result in the appearance of a long tail at longer wavelengths due to Mie scattering by larger aggregates.[11] In fluorescence spectroscopy, aggregation often leads to a decrease in fluorescence intensity (quenching).[10]

Q4: What additives can I use to prevent aggregation of my this compound labeled protein?

A4: Several additives can be included in your buffers to enhance the stability of your labeled protein.

AdditiveRecommended ConcentrationMechanism of Action
L-Arginine 0.05 - 0.4 M[12]Suppresses aggregation by interacting with both charged and hydrophobic patches on the protein surface, preventing protein-protein interactions.[1]
Glycerol 10-20% (v/v)[13]Acts as a cryoprotectant and protein stabilizer by being preferentially excluded from the protein surface, favoring a more compact and stable conformation.[1]
Sucrose 0.25 - 1 MSimilar to glycerol, it is a protein stabilizer that favors the native protein conformation.
Non-denaturing Detergents (e.g., Tween-20, Triton X-100) 0.01 - 0.1% (v/v)Low concentrations can help to solubilize proteins and prevent aggregation without causing denaturation.[14]

Q5: What is the recommended procedure for dissolving and storing this compound?

A5: To minimize aggregation, follow these steps:

  • Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of 1-10 mg/mL in anhydrous DMSO.[3]

  • Vortex briefly to ensure the dye is completely dissolved.

  • For storage, aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.[6] Stock solutions in DMSO are typically stable for up to 6 months at -80°C and 1 month at -20°C.[6]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound with Aggregation Prevention

  • Protein Preparation:

    • Dissolve the protein in a suitable buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0) at a concentration of 2-10 mg/mL.[15][16]

    • Ensure the buffer is free of primary amines (e.g., Tris) and ammonium (B1175870) salts, as these will compete with the protein for reaction with the dye.[17]

    • If necessary, perform a buffer exchange using dialysis or a spin column.[8]

  • Dye Preparation:

    • Immediately before use, prepare a 1-10 mg/mL stock solution of this compound in anhydrous DMSO.[3]

  • Labeling Reaction:

    • Calculate the required volume of the this compound stock solution to achieve the desired dye-to-protein molar ratio (start with a 10- to 20-fold molar excess of dye to protein and optimize as needed).[3]

    • While gently stirring the protein solution, slowly add the this compound stock solution.[1]

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[3]

  • Purification of the Labeled Protein:

    • Remove unreacted dye and any aggregates by size-exclusion chromatography (e.g., a desalting column) or dialysis.[8][17]

    • The labeled protein will be in the first colored fraction to elute from the column.

  • Characterization and Storage:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~494 nm (for this compound).

    • Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage, often with the addition of a cryoprotectant like 10-20% glycerol.[13]

Protocol 2: Removal of Aggregates from a Labeled Protein Solution

If aggregation has already occurred, the following methods can be attempted to remove the aggregates:

  • Centrifugation: For larger, insoluble aggregates, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes at 4°C. Carefully collect the supernatant containing the soluble, monomeric protein.

  • Size-Exclusion Chromatography (SEC): This is an effective method for separating monomers from aggregates. The aggregates will elute in the earlier fractions, while the monomeric protein will elute later.[9]

  • Ion-Exchange Chromatography (IEX): Since aggregates may have different surface charge properties compared to the monomer, IEX can be used for separation.[9]

  • Hydrophobic Interaction Chromatography (HIC): Aggregates often expose more hydrophobic surfaces, allowing for their separation from the monomer using HIC.[9]

Visualizations

AggregationFactors cluster_causes Primary Causes cluster_consequences Consequences High Dye\nConcentration High Dye Concentration This compound Aggregation This compound Aggregation High Dye\nConcentration->this compound Aggregation Hydrophobic Nature\nof Dye Hydrophobic Nature of Dye Hydrophobic Nature\nof Dye->this compound Aggregation High Dye:Protein\nRatio High Dye:Protein Ratio High Dye:Protein\nRatio->this compound Aggregation Suboptimal Buffer\n(pH, Ionic Strength) Suboptimal Buffer (pH, Ionic Strength) Suboptimal Buffer\n(pH, Ionic Strength)->this compound Aggregation Precipitation Precipitation Fluorescence\nQuenching Fluorescence Quenching Loss of Protein\nActivity Loss of Protein Activity Experimental\nArtifacts Experimental Artifacts This compound Aggregation->Precipitation This compound Aggregation->Fluorescence\nQuenching This compound Aggregation->Loss of Protein\nActivity This compound Aggregation->Experimental\nArtifacts

Caption: Factors contributing to this compound dye aggregation and its consequences.

PreventionWorkflow start Start: Protein Labeling with this compound prep_protein 1. Prepare Protein Solution (2-10 mg/mL in amine-free buffer) start->prep_protein prep_dye 2. Prepare Fresh this compound Stock Solution (1-10 mg/mL in DMSO) prep_protein->prep_dye optimize_ratio 3. Optimize Dye:Protein Ratio (Start with 10-20x molar excess) prep_dye->optimize_ratio optimize_buffer 4. Optimize Buffer Conditions (pH > 9, 50-250 mM Salt) optimize_ratio->optimize_buffer reaction_conditions 5. Control Reaction Conditions (4°C, slow dye addition) optimize_buffer->reaction_conditions purification 6. Purify Labeled Protein (SEC or Dialysis) reaction_conditions->purification end End: Stable, Labeled Protein purification->end

Caption: Experimental workflow for preventing this compound dye aggregation during protein labeling.

TroubleshootingTree cluster_solutions Solutions start Problem: Aggregation Observed check_visual Visual Observation? (Precipitate, Cloudiness) start->check_visual check_spectral Spectroscopic Change? (Shift, Quenching) check_visual->check_spectral No reduce_ratio Reduce Dye:Protein Ratio check_visual->reduce_ratio Yes check_spectral->reduce_ratio Yes optimize_buffer Optimize Buffer (pH, Salt, Additives) reduce_ratio->optimize_buffer lower_temp Lower Reaction Temperature optimize_buffer->lower_temp slow_addition Slow Dye Addition lower_temp->slow_addition purify Purify to Remove Aggregates (SEC, Centrifugation) slow_addition->purify

Caption: Troubleshooting decision tree for addressing this compound dye aggregation.

References

Validation & Comparative

A Head-to-Head Comparison of 5-DTAF and FITC for Antibody Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of antibodies with fluorescent dyes is a cornerstone technique for a multitude of applications, from immunoassays to cellular imaging. Among the plethora of available fluorophores, fluorescein (B123965) derivatives have long been a popular choice due to their bright green emission. This guide provides an in-depth, objective comparison of two such derivatives: 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) and Fluorescein isothiocyanate (FITC), to assist you in making an informed decision for your antibody labeling needs.

Introduction to this compound and FITC

Both this compound and FITC are amine-reactive derivatives of fluorescein, meaning they readily react with primary amino groups on proteins, such as the lysine (B10760008) residues and the N-terminus of antibodies, to form stable covalent bonds. This reaction allows for the "tagging" of antibodies with a fluorescent probe, enabling their detection and quantification in various biological assays.

Fluorescein isothiocyanate (FITC) is one of the most widely used fluorescent labeling reagents, characterized by its isothiocyanate reactive group (-N=C=S).[1] This group forms a stable thiourea (B124793) linkage with primary amines under alkaline conditions.[2]

5-(4,6-Dichlorotriazinyl)aminofluorescein (this compound) , on the other hand, utilizes a dichlorotriazinyl group as its reactive moiety. This group is also highly reactive towards primary amines, forming a stable covalent bond.[3][4] Notably, the dichlorotriazinyl group of this compound is more reactive than the isothiocyanate group of FITC and can also react with other nucleophiles such as thiols and hydroxyls at a high pH.[5]

At a Glance: Key Performance Characteristics

To facilitate a quick comparison, the following table summarizes the key quantitative performance metrics for this compound and FITC.

PropertyThis compoundFITCReference(s)
Excitation Maximum (nm) ~498~491-495[1][5][6]
Emission Maximum (nm) ~517~516-525[1][5][6]
Molar Extinction Coeff. ~80,000~73,000[1][6]
Quantum Yield (Free Dye) 0.79 - 0.95~0.50[1][7]
Reactive Group DichlorotriazinylIsothiocyanate[2][4]
Reacts With Primary amines, thiols, hydroxylsPrimarily primary amines[2][5]

In-Depth Comparison

Spectral Properties

Both this compound and FITC exhibit nearly identical excitation and emission spectra, with excitation maxima around 491-498 nm and emission maxima around 516-525 nm.[1][4][5][6] This means that standard filter sets and laser lines (e.g., 488 nm) commonly available on fluorescence microscopes and flow cytometers are suitable for both dyes.

Quantum Yield and Brightness

The quantum yield of a fluorophore is a measure of its efficiency in converting absorbed light into emitted light. While direct comparisons of antibody-conjugated quantum yields are scarce, the free this compound dye exhibits a higher quantum yield (0.79-0.95) compared to FITC (~0.50).[1][7] This suggests that, under optimal conditions, this compound conjugates may be brighter than their FITC counterparts. However, factors such as the degree of labeling and the local environment of the conjugated dye can significantly influence the final brightness of the labeled antibody.

Photostability
pH Sensitivity

The fluorescence intensity of fluorescein and its derivatives is known to be pH-dependent, with a decrease in fluorescence in acidic environments.[6][12] The pKa of the fluorophore determines the pH range of its sensitivity. While extensive data exists for FITC's pH sensitivity, showing a significant drop in fluorescence below pH 7, specific comparative data for this compound under identical conditions is not well-documented in recent literature. Researchers should be mindful of this property when working in acidic cellular compartments.

Conjugate Stability

The stability of the bond formed between the dye and the antibody is crucial for the longevity and reliability of the labeled reagent. The dichlorotriazinyl group of this compound forms a very stable covalent bond with primary amines. An older study from 1976 suggested that DTAF is superior to FITC in terms of stability.[6] A more recent comparative study of amine-reactive probes found that the conjugate bond of FITC demonstrated inferior stability upon incubation at 37°C compared to a dichlorotriazine derivative (DTAF).[13]

Experimental Protocols

Antibody Labeling Protocol

This protocol provides a general guideline for labeling antibodies with either this compound or FITC. Optimization may be required based on the specific antibody and desired degree of labeling.

Materials:

  • Purified antibody (1-5 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound or FITC

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate or sodium carbonate buffer, pH 9.0

  • Quenching solution: 1.5 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation: Dialyze the antibody against the Labeling Buffer overnight at 4°C to remove any amine-containing substances and to adjust the pH.

  • Dye Preparation: Immediately before use, dissolve this compound or FITC in DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Adjust the antibody concentration to 2-5 mg/mL with Labeling Buffer.

    • While gently stirring the antibody solution, slowly add the dissolved dye. The optimal molar ratio of dye to antibody should be determined empirically, but a starting point of 10-20 moles of dye per mole of antibody is common.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled antibody from the unreacted dye and quenching reagents using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS with 0.02% sodium azide). The first colored peak to elute is the labeled antibody.

Determination of the Degree of Labeling (DOL)

The DOL, or the average number of dye molecules conjugated to each antibody molecule, can be determined spectrophotometrically.

Procedure:

  • Measure the absorbance of the purified labeled antibody solution at 280 nm (A280) and at the absorbance maximum of the fluorophore (~495 nm for both this compound and FITC; Amax).

  • Calculate the concentration of the antibody and the dye using the following equations:

    • Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

      • CF (Correction Factor) = A280 of the free dye / Amax of the free dye. For fluorescein derivatives, this is approximately 0.3.

      • ε_protein = Molar extinction coefficient of the antibody (for IgG, ~210,000 M⁻¹cm⁻¹).[6]

    • Dye Concentration (M) = Amax / ε_dye

      • ε_dye = Molar extinction coefficient of the dye at its Amax (for this compound, ~80,000 M⁻¹cm⁻¹; for FITC, ~73,000 M⁻¹cm⁻¹).[1][6]

  • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL for antibodies is typically between 3 and 7.

Visualizing the Concepts

To better illustrate the processes and molecules discussed, the following diagrams are provided.

G cluster_fitc FITC Structure cluster_dtaf This compound Structure FITC FITC DTAF DTAF AntibodyLabelingWorkflow Antibody Purified Antibody Conjugation Conjugation Reaction (pH 9.0) Antibody->Conjugation Dye This compound or FITC in DMSO Dye->Conjugation Quenching Quenching (e.g., Tris or Hydroxylamine) Conjugation->Quenching Purification Size-Exclusion Chromatography Quenching->Purification LabeledAntibody Labeled Antibody (Ready for use) Purification->LabeledAntibody SignalingPathway Ligand Ligand Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus LabeledAntibody Labeled Primary Antibody (this compound or FITC) TranscriptionFactor->LabeledAntibody Binds to target GeneExpression Gene Expression Nucleus->GeneExpression SecondaryAntibody Fluorescent Secondary (Optional) LabeledAntibody->SecondaryAntibody Binds to primary

References

A Head-to-Head Comparison: 5-DTAF vs. Alexa Fluor 488 for Photostability in Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing fluorescence-based techniques, the choice of fluorophore is a critical determinant of experimental success. A key performance characteristic is photostability—the ability of a dye to resist photochemical degradation and maintain a strong signal under prolonged illumination. This guide provides an objective comparison of two commonly used green fluorescent dyes: 5-DTAF (5-(4,6-Dichlorotriazinyl)aminofluorescein) and Alexa Fluor 488, with a focus on their relative photostability.

Executive Summary

Alexa Fluor 488 consistently demonstrates superior photostability compared to this compound. As a derivative of fluorescein (B123965), this compound inherits the well-documented susceptibility to rapid photobleaching. In contrast, Alexa Fluor 488 is engineered for enhanced brightness and significantly greater resistance to fading, making it the preferred choice for demanding imaging applications that require long exposure times or intense light sources. While both dyes exhibit similar spectral characteristics, the extended signal longevity of Alexa Fluor 488 provides a larger window for data acquisition and more reliable quantification.

Quantitative Data Summary

The following tables summarize the key spectral and photophysical properties of this compound and Alexa Fluor 488.

Table 1: Spectral Properties

PropertyThis compoundAlexa Fluor 488
Excitation Maximum (nm)~492-498~495
Emission Maximum (nm)~517-518~519
Molar Extinction Coefficient (cm⁻¹M⁻¹)~80,000~71,000
Recommended Laser Line (nm)488488

Table 2: Photophysical Properties

PropertyThis compoundAlexa Fluor 488
Fluorescence Quantum Yield (Φ)0.79 - 0.950.92[1]
Photostability Low to Moderate High [1]
pH DependenceSensitiveInsensitive (pH 4-10)[2]

Photostability Comparison

Experimental evidence consistently shows that Alexa Fluor 488 is significantly more photostable than fluorescein, the parent molecule of this compound.[2][3][4] In direct comparisons, under continuous illumination, fluorescein-based conjugates exhibit rapid signal decay, while Alexa Fluor 488 conjugates maintain a significantly higher percentage of their initial fluorescence intensity over the same period.[4] This enhanced photostability of Alexa Fluor 488 allows for longer imaging times without substantial signal loss, which is critical for time-lapse microscopy, z-stack acquisition, and quantitative analysis.

Experimental Protocols

While a direct comparative study with a specific protocol for this compound versus Alexa Fluor 488 was not found, a general methodology for comparing the photostability of fluorescent dyes is outlined below. This protocol can be adapted to directly compare these two fluorophores in a laboratory setting.

General Protocol for Photostability Measurement

1. Sample Preparation:

  • Prepare solutions of this compound and Alexa Fluor 488 conjugated to the same biomolecule (e.g., an antibody or dextran) at the same degree of labeling.

  • Ensure the samples are in the same buffer and at a concentration that results in similar initial fluorescence intensity.

  • Mount the samples on a microscope slide. For cellular imaging, cells should be labeled with the respective fluorescent conjugates following standard protocols.

2. Imaging and Photobleaching:

  • Use a fluorescence microscope (confocal or widefield) equipped with a suitable filter set for green fluorescence (e.g., a standard FITC filter set).

  • Select a region of interest (ROI) for each sample.

  • Continuously illuminate the ROI with a consistent and stable light source (e.g., a 488 nm laser) at a fixed power output.

  • Acquire a time-lapse series of images at regular intervals (e.g., every 5-10 seconds) until the fluorescence signal in the more photolabile sample has significantly diminished.

3. Data Analysis:

  • Measure the mean fluorescence intensity within the ROI for each image in the time series.

  • Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.

  • Normalize the fluorescence intensity at each time point to the initial intensity (time = 0).

  • Plot the normalized fluorescence intensity as a function of time for both this compound and Alexa Fluor 488.

  • The rate of fluorescence decay is inversely proportional to the photostability of the dye. The half-life (t₁/₂) of the fluorescence can be calculated as the time it takes for the intensity to drop to 50% of its initial value.

Visualizations

Experimental Workflow for Photostability Comparison

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Conjugate Dyes to Biomolecule prep2 Purify Conjugates prep1->prep2 prep3 Prepare Imaging Samples prep2->prep3 acq1 Define Region of Interest (ROI) prep3->acq1 acq2 Continuous Illumination acq1->acq2 acq3 Time-Lapse Image Acquisition acq2->acq3 an1 Measure ROI Intensity acq3->an1 an2 Background Subtraction an1->an2 an3 Normalize Intensity an2->an3 an4 Plot Decay Curve an3->an4 an5 Calculate Half-Life (t½) an4->an5 conclusion conclusion an5->conclusion Compare Photostability

Caption: A generalized workflow for the experimental comparison of fluorophore photostability.

Logical Relationship for Dye Selection

G cluster_input Experimental Requirements cluster_decision Dye Selection req1 Long Exposure Time? dtaf This compound req1->dtaf No af488 Alexa Fluor 488 req1->af488 Yes req2 High Illumination Intensity? req2->dtaf No req2->af488 Yes req3 Quantitative Analysis? req3->dtaf No req3->af488 Yes

Caption: A decision-making flow chart for selecting between this compound and Alexa Fluor 488 based on experimental needs.

References

A Head-to-Head Comparison: 5-DTAF vs. NHS-Fluorescein for Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of the appropriate fluorescent label and conjugation chemistry is a critical determinant of experimental success. This guide provides an objective, data-driven comparison of two widely used amine-reactive fluorescein (B123965) derivatives: 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) and N-hydroxysuccinimide (NHS)-fluorescein.

This comparison delves into their chemical reactivity, conjugation efficiency, stability of the resulting bioconjugate, and potential impact on protein function, supported by experimental findings.

At a Glance: Key Differences

FeatureThis compound (Dichlorotriazinylamino fluorescein)NHS-Fluorescein (Succinimidyl Ester)
Reactive Group DichlorotriazineN-Hydroxysuccinimide ester
Target Residues Primarily primary amines (lysine, N-terminus); can also react with thiols (cysteine) and hydroxyl groups under specific conditions.[1][2]Primarily primary amines (lysine, N-terminus).[3][4]
Reaction pH Typically pH > 9 for optimal reaction with hydroxyl groups, with efficient amine reaction at alkaline pH.[1][5]Typically pH 7-9.[3]
Conjugate Bond Amine or other nucleophile linkage to triazine ringStable amide bond.[3][4]
Relative Reaction Rate Moderate to highHigh[6]
Conjugate Stability GoodSuperior[6]

Delving Deeper: A Performance Showdown

A key study directly compared the conjugation performance of a dichlorotriazine derivative (DTAF) and a succinimidyl ester of fluorescein (carboxyfluorescein succinimidyl ester, CFSE, which is functionally analogous to NHS-fluorescein) using the protein myoglobin (B1173299) and the amino acid L-lysine.[6] The study evaluated the degree of conjugation, reaction rate, and the stability of the resulting conjugate.

The findings indicated that while both probes could achieve a similar degree of conjugation, the succinimidyl ester (representing NHS-fluorescein) demonstrated a superior relative rate of conjugation and stability of the final conjugate compared to DTAF.[6]

Chemical Reactivity and Reaction Mechanisms

Both this compound and NHS-fluorescein are designed to react with nucleophilic groups on proteins, most notably the primary amines found on lysine (B10760008) residues and the N-terminus. However, their reactive moieties and, consequently, their reaction mechanisms and specificity differ.

NHS-Fluorescein: The N-hydroxysuccinimide ester is a highly efficient acylating agent that reacts with primary amines to form a stable amide bond, releasing NHS as a byproduct. This reaction is typically carried out in buffers at a pH of 7-9.[3] A competing reaction is the hydrolysis of the NHS ester, which increases with pH and can reduce conjugation efficiency, particularly in dilute protein solutions.[3]

This compound: The dichlorotriazine group of this compound is also reactive towards primary amines. The reaction proceeds via nucleophilic substitution, where an amine group on the protein attacks one of the chlorine atoms on the triazine ring. Due to its high reactivity, this compound can also react with other nucleophiles such as thiol groups on cysteine residues and even hydroxyl groups on sugars at a pH above 9.[1] Like NHS esters, the dichlorotriazine moiety is susceptible to hydrolysis, which is also pH-dependent.[7]

cluster_NHS NHS-Fluorescein Conjugation cluster_DTAF This compound Conjugation NHS_Protein Protein-NH2 NHS_Conjugate Protein-NH-CO-Fluorescein (Stable Amide Bond) NHS_Protein->NHS_Conjugate pH 7-9 NHS_Fluorescein NHS-Fluorescein NHS_Fluorescein->NHS_Conjugate NHS_Byproduct NHS DTAF_Protein Protein-NH2 DTAF_Conjugate Protein-NH-Triazine-Fluorescein DTAF_Protein->DTAF_Conjugate Alkaline pH DTAF_Fluorescein This compound DTAF_Fluorescein->DTAF_Conjugate DTAF_Byproduct HCl

Fig 1. Reaction schemes for protein conjugation.

Experimental Protocols

Below are generalized protocols for the conjugation of proteins with NHS-fluorescein and this compound. It is important to note that optimal conditions, such as the molar excess of the dye, may need to be determined empirically for each specific protein.

NHS-Fluorescein Protein Conjugation Protocol
  • Protein Preparation: Dissolve the protein in a suitable amine-free buffer at pH 7-9 (e.g., 0.1 M sodium bicarbonate or phosphate (B84403) buffer). The protein concentration should typically be in the range of 1-10 mg/mL.[3]

  • Dye Preparation: Immediately before use, dissolve NHS-fluorescein in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1-10 mg/mL.[3]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-fluorescein to the protein solution while gently stirring.[3]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Remove the unreacted dye and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

This compound Protein Conjugation Protocol
  • Protein Preparation: Dissolve the protein in a buffer with a pH in the alkaline range (e.g., 0.1 M sodium carbonate/bicarbonate buffer, pH 9.0-9.5).

  • Dye Preparation: Dissolve this compound in a small amount of DMSO or DMF.

  • Conjugation Reaction: Add the dissolved this compound to the protein solution. The optimal molar ratio of dye to protein should be determined experimentally.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Purify the conjugate using size-exclusion chromatography or dialysis to remove unreacted dye.

cluster_workflow General Protein Conjugation Workflow Start Start Protein_Prep Prepare Protein in Amine-Free Buffer Start->Protein_Prep Conjugation Mix Protein and Dye (Molar Excess of Dye) Protein_Prep->Conjugation Dye_Prep Dissolve Amine-Reactive Fluorescein Derivative Dye_Prep->Conjugation Incubation Incubate (1-2h RT or O/N 4°C) Protect from Light Conjugation->Incubation Purification Purify Conjugate (e.g., Desalting Column) Incubation->Purification Characterization Characterize Conjugate (DOL, Activity Assay) Purification->Characterization End End Characterization->End

Fig 2. Generalized experimental workflow.

Determining the Degree of Labeling (DOL)

The degree of labeling (DOL), which is the average number of dye molecules conjugated to a single protein molecule, is a critical parameter to determine. It can be calculated using the absorbance of the conjugate at 280 nm (for the protein) and the absorbance maximum of fluorescein (~494 nm).[8][9]

Calculation:

DOL = (A_max * ε_protein) / ((A_280 - (A_max * CF)) * ε_dye)

Where:

  • A_max = Absorbance of the conjugate at the dye's maximum absorbance wavelength.

  • A_280 = Absorbance of the conjugate at 280 nm.

  • ε_protein = Molar extinction coefficient of the protein at 280 nm.

  • ε_dye = Molar extinction coefficient of the dye at its maximum absorbance wavelength.

  • CF = Correction factor (A_280 of the free dye / A_max of the free dye).

An optimal DOL is a balance between achieving a strong fluorescent signal and preserving the protein's function, as over-labeling can lead to fluorescence quenching and loss of biological activity.[8]

Impact on Protein Function

A significant consideration in protein conjugation is the potential for the fluorescent label to alter the protein's structure and function.[10][11] The attachment of a dye molecule, particularly at or near an active site or binding interface, can lead to a loss of biological activity.

While both this compound and NHS-fluorescein can potentially impact protein function, the higher reactivity of NHS esters may lead to a more random distribution of labels on surface-exposed lysines.[4] In contrast, the broader reactivity of this compound, which can include thiols, might offer different labeling patterns.[1] It is crucial to perform functional assays on the purified conjugate to ensure that the labeling process has not compromised the protein's intended use. A study on the fluorescent labeling of tendons with this compound showed that it can stiffen the tissue, indicating a potential for the dye to induce structural changes.[12]

Conclusion

Both this compound and NHS-fluorescein are effective reagents for labeling proteins with fluorescein. However, for applications demanding a higher reaction rate and superior conjugate stability, NHS-fluorescein is the recommended choice based on comparative studies. [6] The resulting amide bond is highly stable, ensuring a durable fluorescent signal.

This compound, with its broader reactivity profile, may be considered in specific applications where targeting of other nucleophiles in addition to amines is desired, or when the specific reaction conditions are more favorable for the dichlorotriazine chemistry.

Ultimately, the choice between these two reagents should be guided by the specific requirements of the experiment, including the nature of the protein, the desired degree of labeling, and the importance of conjugate stability. Empirical optimization and functional validation of the final conjugate are essential steps to ensure the generation of reliable and reproducible data.

References

A Comparative Guide to the Validation of 5-DTAF Labeling by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomics and other biological assays, the accurate labeling and subsequent detection of proteins are paramount. 5-DTAF (5-(4,6-Dichlorotriazinyl)aminofluorescein), an amine-reactive fluorescent dye, is a tool utilized for this purpose. Its validation, particularly by a robust analytical technique like mass spectrometry, is crucial for ensuring data integrity. This guide provides a comprehensive comparison of this compound with alternative fluorescent labeling reagents, focusing on the validation of this process through mass spectrometry.

Comparison of Amine-Reactive Fluorescent Dyes

The selection of a fluorescent label for protein analysis is a critical decision that can impact the outcome of an experiment. This compound belongs to the dichlorotriazine class of amine-reactive dyes. Here, we compare its properties and performance with other commonly used classes of amine-reactive dyes, such as N-hydroxysuccinimide (NHS) esters and isothiocyanates.

FeatureThis compound (Dichlorotriazine)NHS Esters (e.g., NHS-Fluorescein, Alexa Fluor™ NHS Esters)Isothiocyanates (e.g., FITC, TRITC)
Reactive Group DichlorotriazinylN-hydroxysuccinimidyl esterIsothiocyanate
Target Residues Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)
Reaction pH Alkaline (pH > 9)[1]Neutral to slightly alkaline (pH 7.2-8.5)[2]Alkaline (pH 9.0-9.5)
Reaction Speed Moderate to FastFast[3]Slower
Stability of Conjugate Stable ether linkageStable amide bond[3]Stable thiourea (B124793) bond
Hydrolytic Stability Prone to hydrolysis at alkaline pH[4]Susceptible to hydrolysis, especially in dilute solutions[2]More stable against hydrolysis than NHS esters
Common Fluorophores Fluorescein[1]Fluorescein, Alexa Fluor dyes, DyLight dyes, Cy dyes[5]Fluorescein (FITC), Rhodamine (TRITC)
Photostability Dependent on the fluorophore (Fluorescein is prone to photobleaching)[6]Varies by fluorophore (Alexa Fluor and DyLight dyes are generally more photostable)[5]Varies by fluorophore
pH Sensitivity of Fluorescence Dependent on the fluorophore (Fluorescein fluorescence is pH-sensitive)[6][7]Varies by fluorophore (Alexa Fluor and DyLight dyes are generally pH-insensitive)[5]Varies by fluorophore

Mass Spectrometry Validation of this compound Labeling

Mass spectrometry is a powerful tool to validate the covalent labeling of proteins with fluorescent dyes like this compound. The validation process ensures that the labeling is specific, efficient, and does not interfere with downstream analysis.

Key Validation Parameters:
  • Labeling Specificity: Mass spectrometry can confirm that the dye has attached to the intended amino acid residues (primarily lysine (B10760008) and the N-terminus). This is achieved by identifying the mass shift in peptides containing these residues after proteolytic digestion.

  • Degree of Labeling (DOL): By analyzing the mass spectra of the intact labeled protein or its peptides, the number of dye molecules attached to a single protein molecule can be determined. This is crucial for understanding the stoichiometry of the reaction and ensuring consistency between experiments.

  • Labeling Efficiency: The percentage of protein molecules that have been successfully labeled can be quantified by comparing the ion intensities of labeled versus unlabeled peptides in the mass spectrometer.

  • Impact on Peptide Ionization and Fragmentation: The addition of a fluorescent label can potentially alter the ionization efficiency and fragmentation pattern of peptides during mass spectrometric analysis. Validation experiments should assess whether the presence of the this compound label suppresses or enhances the signal of labeled peptides and if it introduces any bias in protein identification. For instance, some labeling reagents can enhance electrospray ionization efficiency.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for protein labeling with this compound and a common alternative, NHS-Fluorescein, followed by a typical bottom-up proteomics workflow for mass spectrometry analysis.

Protocol 1: Protein Labeling with this compound
  • Protein Preparation: Dissolve the protein of interest in a suitable buffer at a concentration of 1-10 mg/mL. The buffer should be free of primary amines (e.g., Tris, glycine). A recommended buffer is 0.1 M sodium carbonate-bicarbonate buffer, pH 9.0-9.5.

  • Dye Preparation: Immediately before use, dissolve this compound in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mg/mL.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved this compound to the protein solution. Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quenching: Stop the reaction by adding a quenching reagent such as 1.5 M hydroxylamine, pH 8.5, to a final concentration of 100-200 mM. Incubate for 1 hour at room temperature.

  • Purification: Remove unreacted dye and byproducts by gel filtration using a column equilibrated with a suitable buffer (e.g., PBS).

Protocol 2: Protein Labeling with NHS-Fluorescein
  • Protein Preparation: Dissolve the protein of interest in an amine-free buffer at a concentration of 1-10 mg/mL. A recommended buffer is 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0.

  • Dye Preparation: Immediately before use, dissolve NHS-Fluorescein in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[2]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-Fluorescein to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle stirring.[2]

  • Purification: Remove unreacted dye by gel filtration using a column equilibrated with a suitable buffer (e.g., PBS).[2]

Bottom-Up Proteomics Workflow for Labeled Protein Analysis

The following workflow is a standard procedure for preparing fluorescently labeled proteins for identification and characterization by mass spectrometry.[9][10][11][12]

Bottom-Up Proteomics Workflow cluster_sample_prep Sample Preparation cluster_digestion Digestion cluster_analysis Analysis Labeled_Protein Fluorescently Labeled Protein Reduction Reduction (e.g., DTT) Labeled_Protein->Reduction Alkylation Alkylation (e.g., Iodoacetamide) Reduction->Alkylation Digestion Proteolytic Digestion (e.g., Trypsin) Alkylation->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Search & Protein Identification LC_MS->Data_Analysis EGF Receptor Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation Transcription_Factors->Cell_Proliferation Apoptosis Signaling Pathway (Extrinsic) Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor FADD FADD Death_Receptor->FADD Procaspase8 Procaspase-8 FADD->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Procaspase3 Procaspase-3 Caspase8->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Substrates Cellular Substrates Caspase3->Substrates Apoptosis Apoptosis Substrates->Apoptosis

References

A Researcher's Guide to Amine-Reactive Fluorescent Dyes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of biological research, drug development, and diagnostics, the covalent labeling of proteins with fluorescent dyes is an indispensable technique. Amine-reactive dyes, which primarily target the ε-amino groups of lysine (B10760008) residues and the N-terminus of proteins, are the most common choice for this purpose. The selection of an appropriate fluorescent dye is critical, as its properties directly impact experimental outcomes, influencing factors such as signal brightness, photostability, and potential interference with protein function. This guide provides a comparative analysis of commonly used amine-reactive fluorescent dyes to assist researchers in making informed decisions for their specific applications.

Key Performance Indicators of Amine-Reactive Dyes

The performance of a fluorescent dye is characterized by several key parameters:

  • Molar Extinction Coefficient (ε): A measure of how strongly a dye absorbs light at a specific wavelength. A higher extinction coefficient contributes to a brighter fluorescent signal.

  • Quantum Yield (Φ): The efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. A quantum yield closer to 1 indicates a more efficient and brighter dye.

  • Photostability: The ability of a dye to resist photobleaching, or the irreversible loss of fluorescence upon exposure to light. High photostability is crucial for applications requiring prolonged or intense illumination, such as time-lapse microscopy.

  • pH Sensitivity: The stability of a dye's fluorescence across a range of pH values. Dyes that are insensitive to pH fluctuations are desirable for experiments in varying cellular environments.

  • Water Solubility: Good water solubility prevents aggregation and non-specific binding of the dye-protein conjugate, leading to lower background signals.

Comparative Analysis of Common Amine-Reactive Dyes

The following tables provide a summary of the key characteristics of popular classes of amine-reactive fluorescent dyes. These values are compiled from various sources and can be influenced by the solvent and conjugation state.

Dye FamilyReactive GroupPredominant ColorKey AdvantagesKey Disadvantages
Fluoresceins (e.g., FITC) IsothiocyanateGreenHigh quantum yield, widely available.[1][2]pH sensitive, prone to photobleaching.[1][2]
Rhodamines (e.g., TRITC) IsothiocyanateRedGood photostability, less pH sensitive than fluorescein.[3]Can be prone to self-quenching at high degrees of labeling.[3]
Alexa Fluor Dyes Succinimidyl EsterFull SpectrumHigh brightness and photostability, pH insensitive, good water solubility.[4][5][6]Higher cost compared to traditional dyes.
Cyanine Dyes (Cy Dyes) Succinimidyl EsterFull SpectrumHigh molar extinction coefficients, broad spectral range.[5]Generally less photostable and dimmer than Alexa Fluor dyes.[4][5]
DyLight Dyes Succinimidyl EsterFull SpectrumHigh fluorescence intensity and photostability, broad pH range stability.Less cited in literature compared to Alexa Fluor and Cy dyes.
BODIPY Dyes Succinimidyl EsterPrimarily Green/RedHigh quantum yields, narrow emission spectra, insensitive to pH and solvent polarity.[7][][9]Can be more hydrophobic.
Quantitative Spectroscopic Data of Selected Amine-Reactive Dyes
DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
FITC (Fluorescein) 49552575,000[1][2]0.92[1][2]
TRITC (Tetramethylrhodamine) 55257885,000[10]~0.2-0.4
Alexa Fluor 488 49651971,000[4]0.92[4]
Cy2 490510150,000[4]0.12[4]
Alexa Fluor 555 555565150,000[4]0.10[4]
Cy3 550570150,000[4]0.15[4]
Alexa Fluor 647 650665239,000[4]0.33[4]
Cy5 649670250,000[4]0.20[4]
BODIPY FL 503512>80,000[7][9]~0.9-1.0[7][][9]

Signaling Pathways and Experimental Workflows

Protein Labeling with Amine-Reactive Dyes

The fundamental principle behind labeling with amine-reactive dyes involves the reaction of an activated ester (commonly a succinimidyl ester) or an isothiocyanate with a primary amine on the protein. This forms a stable covalent bond.

G Protein Labeling with Succinimidyl Ester Dyes Protein Protein with Primary Amines (Lysine, N-terminus) Reaction Conjugation Reaction (pH 8.0-9.0) Protein->Reaction Dye Amine-Reactive Dye (Succinimidyl Ester) Dye->Reaction Labeled_Protein Fluorescently Labeled Protein Reaction->Labeled_Protein Byproduct N-hydroxysuccinimide (byproduct) Reaction->Byproduct

Caption: Covalent labeling of a protein with a succinimidyl ester dye.

General Experimental Workflow for Protein Labeling and Purification

A typical workflow for labeling and purifying a fluorescently tagged protein involves several key steps to ensure efficient labeling and removal of unreacted dye.

G Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Labeling cluster_purification Purification cluster_characterization Characterization A Prepare Protein Solution (Amine-free buffer, pH 8.0-9.0) C Mix Protein and Dye Solutions A->C B Prepare Dye Stock Solution (Anhydrous DMSO or DMF) B->C D Incubate (1-2 hours, room temp, protected from light) C->D E Stop Reaction (optional, e.g., with Tris or hydroxylamine) D->E F Separate Labeled Protein from Free Dye (e.g., Size Exclusion Chromatography, Dialysis) E->F G Determine Degree of Labeling (DOL) (Spectrophotometry) F->G

Caption: A generalized workflow for fluorescently labeling proteins.

Experimental Protocols

Protocol 1: Protein Labeling with a Succinimidyl Ester Dye

This protocol provides a general procedure for labeling a protein with an amine-reactive succinimidyl ester (SE) dye. Optimization may be required depending on the specific protein and dye used.

Materials:

  • Protein of interest (in an amine-free buffer like PBS or bicarbonate buffer)

  • Amine-reactive SE dye

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction buffer: 100 mM sodium bicarbonate, pH 8.3

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25) or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve or dilute the protein in the reaction buffer to a final concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Prepare Dye Stock Solution: Immediately before use, dissolve the amine-reactive SE dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • Calculate the required volume of the dye stock solution to achieve the desired molar dye-to-protein ratio (typically between 5:1 and 20:1).

    • While gently vortexing, add the dye solution dropwise to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quench Reaction: Add quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted dye. Incubate for 30 minutes.

  • Purification: Remove the unreacted dye and byproducts by passing the reaction mixture through a size-exclusion chromatography column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling (DOL) and the final protein concentration.

Protocol 2: Determination of the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule. It can be determined spectrophotometrically.[11][12][13][14]

Materials:

  • Purified fluorescently labeled protein

  • UV-Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Measure the absorbance of the labeled protein solution at 280 nm (A_280) and at the absorbance maximum of the dye (A_max).

  • Calculate the concentration of the protein using the following equation:

    • Protein Concentration (M) = [A_280 - (A_max × CF)] / ε_protein

    • Where:

      • CF is the correction factor for the dye's absorbance at 280 nm (A_280 of the dye / A_max of the dye).

      • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = A_max / ε_dye

    • Where ε_dye is the molar extinction coefficient of the dye at its A_max.

  • Calculate the DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

An optimal DOL is typically between 2 and 10 for antibodies, but the ideal ratio depends on the specific application and should be determined empirically.[12]

Protocol 3: Photobleaching Assay

This protocol provides a method to compare the photostability of different fluorescent dyes.[15][16]

Materials:

  • Fluorescently labeled samples

  • Fluorescence microscope with a stable light source and a digital camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Sample Preparation: Prepare microscope slides with the fluorescently labeled samples at similar concentrations.

  • Image Acquisition:

    • Focus on a region of interest for each sample.

    • Using consistent illumination power and camera settings, acquire a time-lapse series of images (e.g., one image every 10 seconds for 5-10 minutes).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the region of interest in each image of the time series.

    • Normalize the intensity of each time point to the initial intensity (time = 0).

    • Plot the normalized fluorescence intensity versus time for each dye.

    • The dye that maintains a higher relative fluorescence intensity for a longer duration is considered more photostable.

Conclusion

The selection of an amine-reactive fluorescent dye is a critical step in the design of fluorescence-based experiments. While traditional dyes like FITC and TRITC are cost-effective, modern dyes such as the Alexa Fluor and DyLight series offer superior brightness, photostability, and pH insensitivity, making them more suitable for demanding applications.[4][5][6] BODIPY dyes provide a valuable alternative with their unique spectral properties. By carefully considering the quantitative performance data and employing optimized labeling and characterization protocols, researchers can enhance the quality and reliability of their experimental results.

References

Assessing the Specificity of 5-DTAF Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and specific labeling of biomolecules is paramount for accurate experimental outcomes. 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) is a widely utilized amine-reactive fluorescent dye. However, its broader reactivity profile compared to other common labeling reagents warrants a careful assessment of its specificity. This guide provides an objective comparison of this compound with alternative fluorescent dyes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate labeling strategy.

Comparison of this compound with Other Amine-Reactive Dyes

The specificity of a fluorescent label is critical to ensure that it exclusively attaches to the intended target molecule, thereby minimizing background noise and preventing misleading results. This compound, a dichlorotriazinyl derivative of fluorescein, primarily reacts with primary amines, but its reactivity can extend to other nucleophilic groups, a key consideration when compared to succinimidyl ester (NHS-ester) based dyes.

FeatureThis compound (Dichlorotriazinyl)NHS-Ester Dyes (e.g., FITC, Cy®5-NHS)Maleimide Dyes (e.g., Maleimide-PEG-Biotin)
Primary Target Primary amines (e.g., Lysine residues, N-terminus)Primary amines (e.g., Lysine residues, N-terminus)Thiols (e.g., Cysteine residues)
Secondary Targets Thiols (cysteines), hydroxyls (serine, threonine, tyrosine), especially at pH > 9.[1]Less reactive with other nucleophiles under optimal conditions.Generally highly specific for thiols.
Reaction pH Optimal at pH 9-10.Optimal at pH 8.0-9.0.Optimal at pH 6.5-7.5.
Bond Stability Stable covalent bond.Stable amide bond.Stable thioether bond.
Potential for Off-Target Labeling Higher, due to reactivity with multiple functional groups.Lower, more specific to primary amines.Very low, highly specific to sulfhydryl groups.
Hydrolytic Stability Prone to hydrolysis, which increases with pH.Susceptible to hydrolysis, especially at higher pH.Generally stable under labeling conditions.

Experimental Protocols

To empirically assess the specificity of this compound labeling in your experimental system, the following protocols are recommended.

Protocol 1: Determination of Degree of Labeling (DOL)

Objective: To quantify the average number of dye molecules conjugated to a protein. An optimal DOL is crucial, as over-labeling can lead to protein aggregation and altered function, while under-labeling results in a poor signal.

Materials:

  • Labeled protein solution

  • Unlabeled protein solution (for baseline)

  • Spectrophotometer

  • Quartz cuvettes

Procedure:

  • Purify the labeled protein from unreacted dye using a desalting column or dialysis.

  • Measure the absorbance of the labeled protein solution at 280 nm (A280) and the maximum absorbance wavelength of the dye (Amax). For this compound, Amax is approximately 494 nm.

  • Calculate the protein concentration, correcting for the dye's absorbance at 280 nm: Protein Concentration (M) = [A280 - (Amax × CF)] / ε_protein

    • CF is the correction factor (A280 of the free dye / Amax of the free dye).

    • ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the DOL: DOL = Amax / (ε_dye × Protein Concentration)

    • ε_dye is the molar extinction coefficient of the dye at its Amax.

Protocol 2: SDS-PAGE Analysis of Labeled Proteins

Objective: To visualize the specificity of labeling by separating proteins based on molecular weight. Specific labeling should result in a fluorescent band corresponding to the target protein's size.

Materials:

  • Labeled protein sample

  • Unlabeled protein sample (control)

  • Protein molecular weight markers

  • SDS-PAGE gel and electrophoresis apparatus

  • Fluorescence gel imager

Procedure:

  • Prepare labeled and unlabeled protein samples in Laemmli buffer.

  • Load the samples and molecular weight markers onto the SDS-PAGE gel.

  • Run the gel according to standard procedures.

  • After electrophoresis, visualize the gel using a fluorescence imager with the appropriate excitation and emission filters for the dye.

  • Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Blue) to visualize all protein bands.

  • Compare the fluorescent bands with the total protein bands. A specific label will show fluorescence only at the band corresponding to the target protein. Off-target labeling will result in multiple fluorescent bands.

Protocol 3: Fluorescence Microscopy of Labeled Cells

Objective: To assess the subcellular localization of the fluorescent label and identify non-specific binding.

Materials:

  • Cells expressing the target protein

  • This compound labeled antibody or ligand

  • Control unlabeled antibody or ligand

  • Fluorescence microscope with appropriate filters

  • Mounting medium with antifade reagent

Procedure:

  • Culture cells on coverslips or in imaging dishes.

  • Incubate the cells with the this compound labeled probe at a predetermined concentration and time.

  • Include a control group incubated with an unlabeled probe.

  • Wash the cells extensively to remove unbound probe.

  • Fix the cells if required for the experimental design.

  • Mount the coverslips and image the cells using a fluorescence microscope.

  • Analyze the images for specific localization of the fluorescence signal to the expected cellular compartment. Diffuse or punctate fluorescence in other areas may indicate non-specific binding.

Protocol 4: Flow Cytometry Analysis

Objective: To quantify the labeling of a specific cell population and assess the signal-to-noise ratio.

Materials:

  • Cell suspension

  • This compound labeled antibody

  • Unlabeled antibody (for control)

  • Flow cytometer with appropriate lasers and detectors

Procedure:

  • Prepare a single-cell suspension of the target cells.

  • Incubate the cells with the this compound labeled antibody. Include an unstained control and a control stained with an isotype-matched, unlabeled primary antibody followed by a labeled secondary if applicable.

  • Wash the cells to remove unbound antibody.

  • Acquire data on the flow cytometer.

  • Analyze the data to determine the percentage of labeled cells and the mean fluorescence intensity (MFI) of the positive population.

  • The signal-to-noise ratio can be estimated by comparing the MFI of the positively stained population to the MFI of the negative control population.

Visualizing Labeling and Cellular Processes

Diagrams created using Graphviz (DOT language) can effectively illustrate the chemical reactions and biological pathways relevant to this compound labeling.

cluster_labeling This compound Amine Labeling Reaction Protein Protein (with primary amine) Labeled_Protein Labeled Protein (Stable Covalent Bond) Protein->Labeled_Protein pH 9-10 DTAF This compound (Dichlorotriazinyl) DTAF->Labeled_Protein

Caption: Chemical reaction of this compound with a primary amine on a protein.

cluster_workflow Protein Purification and Labeling Workflow Expression Protein Expression Purification Affinity Chromatography Expression->Purification Buffer_Exchange Buffer Exchange (pH 8.0-9.0) Purification->Buffer_Exchange Labeling This compound Labeling Buffer_Exchange->Labeling Removal Removal of Excess Dye Labeling->Removal Analysis Specificity Analysis (SDS-PAGE, DOL) Removal->Analysis

Caption: General experimental workflow for protein purification and labeling.

cluster_pathway Receptor Internalization Pathway Ligand This compound Labeled Ligand Binding Binding Ligand->Binding Receptor Cell Surface Receptor Receptor->Binding Internalization Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Recycling Recycling Endosome->Recycling Degradation Lysosomal Degradation Endosome->Degradation Recycling->Receptor

Caption: Simplified signaling pathway of receptor-mediated endocytosis.

References

A Comparative Guide to the Cross-Reactivity of 5-DTAF with Various Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) with primary amines, secondary amines, thiols, and hydroxyl groups. Understanding the cross-reactivity of this versatile fluorescent dye is crucial for its effective application in labeling proteins, polysaccharides, and other biomolecules. This document outlines the reaction principles, optimal conditions, and provides supporting experimental protocols and data to aid in the design and execution of robust labeling strategies.

Reactivity Profile of this compound

This compound is a highly reactive fluorescent dye that forms stable covalent bonds with several nucleophilic functional groups. Its reactivity stems from the dichlorotriazinyl moiety, which undergoes nucleophilic substitution. While primarily known as an amine-reactive probe, this compound exhibits significant cross-reactivity with other functional groups, a factor that can be either advantageous for specific applications or a challenge to be managed for selective labeling.

The reactivity of this compound is highly dependent on the pH of the reaction medium. Generally, the reaction with amines is favored at a neutral to slightly alkaline pH, while reactivity towards hydroxyl groups increases significantly at a higher pH (above 9).

Comparative Reactivity and Specificity

While precise kinetic data for the reaction of this compound with all functional groups under identical conditions is not extensively documented in a single comparative study, the following table summarizes the general reactivity and recommended conditions based on available literature.

Functional GroupTarget BiomoleculeRecommended pHTypical Reaction TimeRelative Reactivity/EfficiencyKey Considerations
Primary Amines Proteins (Lysine residues, N-terminus)7.5 - 9.01 - 4 hoursHighPrimary target for protein labeling. Reactivity increases with the basicity of the amine. Steric hindrance can reduce efficiency.[1]
Secondary Amines Small molecules, modified biomolecules7.5 - 9.01 - 4 hoursModerate to HighGenerally reactive, but can be influenced by steric bulk around the nitrogen atom.[1]
Thiols Proteins (Cysteine residues)7.0 - 8.01 - 4 hoursModerateCan react with thiols, though maleimides are more commonly used for specific thiol labeling. Potential for disulfide bond formation under certain conditions.
Hydroxyls Polysaccharides, Glycoproteins> 9.04 - 12 hoursModerateEffective for labeling carbohydrates. The high pH is necessary to deprotonate the hydroxyl groups, increasing their nucleophilicity.[2][3][4]

Reaction Mechanisms and Pathways

The fundamental reaction mechanism of this compound with nucleophilic functional groups is a nucleophilic aromatic substitution on the dichlorotriazine ring.

Reaction_Mechanisms DTAF This compound (Dichlorotriazinyl-Fluorescein) Amine Primary/Secondary Amine (R-NH₂ / R₂NH) Amine_Product Stable Amine Conjugate DTAF->Amine_Product Thiol Thiol (R-SH) Thiol_Product Thioether Conjugate DTAF->Thiol_Product Hydroxyl Hydroxyl (R-OH) Hydroxyl_Product Ether Conjugate DTAF->Hydroxyl_Product Amine->Amine_Product Nucleophilic Attack Thiol->Thiol_Product Nucleophilic Attack Hydroxyl->Hydroxyl_Product Nucleophilic Attack

Caption: Reaction pathways of this compound with different functional groups.

Comparison with Other Amine-Reactive Dyes

This compound is often compared to other amine-reactive fluorescent dyes, such as N-hydroxysuccinimide (NHS) esters and isothiocyanates (e.g., FITC).

FeatureThis compound (Dichlorotriazine)NHS EstersIsothiocyanates (e.g., FITC)
Primary Target Primary and Secondary AminesPrimary AminesPrimary Amines
Cross-Reactivity Thiols, Hydroxyls (at high pH)Thiols (to a lesser extent), Tyrosine, HistidineThiols (can form unstable adducts)
Reaction pH 7.5 - 9.0 (Amines), > 9.0 (Hydroxyls)7.0 - 8.59.0 - 10.0
Reaction Rate Moderate to FastFastSlower
Stability of Conjugate StableStable Amide BondStable Thiourea Bond
Hydrolytic Stability of Reagent Prone to hydrolysis, especially at higher pH.Susceptible to hydrolysis, especially at higher pH.More stable in aqueous solutions than NHS esters.

One comparative study found the rate of conjugation to be significantly faster for an NHS ester compared to this compound, which in turn was faster than an isothiocyanate derivative.[5]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound (Primary Amines)

This protocol is a general guideline for labeling proteins with this compound, targeting primary amines.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Purification column (e.g., Sephadex G-25)

  • Quenching solution: 1.5 M Hydroxylamine, pH 8.5 (optional)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Labeling Reaction:

    • While gently stirring the protein solution, add a 10-20 fold molar excess of the this compound stock solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional): To terminate the reaction, add the quenching solution to a final concentration of 10-100 mM and incubate for 30 minutes at room temperature.

  • Purification: Separate the labeled protein from unreacted dye using a gel filtration column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Labeling of Polysaccharides with this compound (Hydroxyl Groups)

This protocol is adapted for the labeling of polysaccharides via their hydroxyl groups.[3][4]

Materials:

  • Polysaccharide

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA)

  • Water

  • Acetonitrile/Ethyl acetate (B1210297) mixture for precipitation

Procedure:

  • Prepare Polysaccharide Solution: Dissolve the polysaccharide in a mixture of water and DMSO (1:1 v/v).

  • Prepare this compound Stock Solution: Prepare a fresh solution of this compound in DMSO.

  • Labeling Reaction:

    • Add the this compound stock solution to the polysaccharide solution.

    • Add DIPEA to raise the pH to approximately 9.

    • Incubate the reaction for 4 hours at room temperature, protected from light.

  • Purification: Precipitate the labeled polysaccharide by adding an excess of an acetonitrile/ethyl acetate mixture. Centrifuge to collect the pellet and remove the supernatant containing unreacted dye. Repeat the precipitation step if necessary.

Protocol 3: General Protocol for Assessing Cross-Reactivity

This workflow can be used to experimentally determine the cross-reactivity of this compound with a biomolecule containing multiple functional groups.

Cross_Reactivity_Workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis Biomolecule Biomolecule Solution (e.g., Protein in PBS) DTAF_addition Add this compound (Vary pH: 7.5, 8.5, 9.5) Biomolecule->DTAF_addition Incubation Incubate (e.g., 2 hours, RT, dark) DTAF_addition->Incubation Purification Purify Conjugate (e.g., Dialysis, SEC) Incubation->Purification DOL Determine Degree of Labeling (Spectrophotometry) Purification->DOL MS_Analysis Mass Spectrometry (Identify labeled residues) Purification->MS_Analysis Result Assess Specificity and Efficiency DOL->Result MS_Analysis->Result

Caption: Experimental workflow for assessing this compound cross-reactivity.

Data Presentation: Determining the Degree of Labeling

The efficiency of a labeling reaction can be quantified by determining the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each biomolecule. This can be calculated using spectrophotometric measurements.

Calculation:

  • Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (A280) and at the absorbance maximum of this compound (~495 nm, Amax).

  • Calculate Protein Concentration: Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

    • CF is the correction factor for the dye's absorbance at 280 nm (A280 of dye / Amax of dye).

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration: Dye Concentration (M) = Amax / εdye

    • εdye is the molar extinction coefficient of this compound at its Amax (~75,000 cm-1M-1).

  • Calculate Degree of Labeling (DOL): DOL = Dye Concentration (M) / Protein Concentration (M)

Conclusion

This compound is a versatile fluorescent probe with a broad reactivity profile that extends beyond primary amines to include secondary amines, thiols, and hydroxyl groups. This cross-reactivity is highly pH-dependent, offering a degree of control over the labeling target. For applications requiring high specificity for a particular functional group, careful optimization of the reaction conditions, particularly pH, is essential. When labeling complex biomolecules, it is recommended to experimentally validate the labeling specificity. This guide provides the foundational knowledge and protocols to enable researchers to effectively utilize this compound and to understand and control its cross-reactivity in their specific applications.

References

A Head-to-Head Comparison: 5-DTAF vs. Cy3 for Biomolecule Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals selecting the optimal fluorescent label is a critical decision that directly impacts experimental success. This guide provides a comprehensive, data-driven comparison of two widely used amine-reactive fluorescent dyes: 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) and Cyanine3 (Cy3). We delve into their quantitative performance characteristics, provide detailed experimental protocols, and present visual workflows to aid in your selection process.

Quantitative Performance Overview

The selection of a fluorescent dye is often governed by its intrinsic photophysical properties. Here, we present a summary of the key quantitative parameters for this compound and Cy3 to facilitate a direct comparison.

PropertyThis compoundCy3Source(s)
Excitation Maximum (nm) ~498~550[1]
Emission Maximum (nm) ~517~570[1]
Molar Extinction Coefficient (cm⁻¹M⁻¹) 80,000150,000[1]
Quantum Yield 0.79 - 0.95~0.04 - 0.24[1]
Reactive Group DichlorotriazineN-hydroxysuccinimide (NHS) ester[1]
Reactivity Amines, thiols, hydroxyls (pH > 9)Primary amines[1]
pH Sensitivity Fluorescence is pH-sensitive; prone to hydrolysis at high pHFluorescence is largely pH-insensitive[2]

In-Depth Experimental Protocols

Accurate and reproducible labeling is fundamental to downstream applications. Below are detailed protocols for the covalent labeling of proteins with this compound and Cy3 NHS ester.

Protein Labeling with this compound

This protocol outlines the steps for labeling proteins with this compound, which primarily targets primary amines.

Materials:

  • Protein of interest (in amine-free buffer, e.g., PBS)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate buffer (pH 9.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Amine-free buffer for purification (e.g., PBS)

Procedure:

  • Protein Preparation: Ensure the protein solution is at a concentration of 2-10 mg/mL in an amine-free buffer. Buffers containing Tris or glycine (B1666218) will compete with the labeling reaction.

  • Dye Preparation: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 10 mg/mL.

  • Reaction Setup:

    • Add a sufficient volume of 1 M Sodium Bicarbonate buffer to the protein solution to achieve a final concentration of 100 mM and a pH of approximately 9.0.

    • Add the dissolved this compound to the protein solution. A molar ratio of 10-20 moles of dye per mole of protein is a good starting point, but this may require optimization.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column pre-equilibrated with an amine-free buffer.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 498 nm (for this compound).

Protein Labeling with Cy3 NHS Ester

This protocol details the labeling of proteins with Cy3 NHS ester, a widely used method for targeting primary amines.[3]

Materials:

  • Protein of interest (in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Cy3 NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • 1 M Sodium Bicarbonate or 1 M HEPES buffer (pH 8.0-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Amine-free buffer for purification (e.g., PBS)

Procedure:

  • Protein Preparation: Prepare the protein at a concentration of 2-10 mg/mL in an amine-free buffer at a pH between 7.2 and 8.0.

  • Dye Preparation: Just prior to use, dissolve the Cy3 NHS ester in DMF or DMSO to a concentration of 10 mg/mL.[3]

  • Reaction Setup:

    • Adjust the pH of the protein solution to 8.0-8.5 by adding a small volume of 1 M Sodium Bicarbonate or 1 M HEPES buffer.

    • Add the dissolved Cy3 NHS ester to the protein solution. A 10:1 molar ratio of dye to protein is a common starting point.

  • Incubation: Incubate the reaction for 1 hour at room temperature with continuous gentle stirring, protected from light.

  • Purification: Purify the labeled protein from free dye using a size-exclusion chromatography column equilibrated with an amine-free buffer.

  • Characterization: Calculate the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 550 nm (for Cy3).

Visualizing Experimental Workflows

To further clarify the processes involved, the following diagrams illustrate a typical protein labeling workflow and a common application where these dyes are utilized.

ProteinLabelingWorkflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein Protein in Amine-Free Buffer Mix Mix Protein and Dye Adjust pH Protein->Mix Dye Dissolve Dye (this compound or Cy3) Dye->Mix Incubate Incubate (Room Temp, 1-2h) Mix->Incubate Purify Size-Exclusion Chromatography Incubate->Purify LabeledProtein Labeled Protein Conjugate Purify->LabeledProtein

A generalized workflow for the fluorescent labeling of proteins.

FRET_Signaling cluster_fret Förster Resonance Energy Transfer (FRET) Donor Donor (e.g., this compound) Acceptor Acceptor (e.g., Cy3) Donor->Acceptor Energy Transfer (if close proximity) Emission_D Donor Emission Donor->Emission_D Fluorescence Emission_A Acceptor Emission Acceptor->Emission_A Sensitized Emission Excitation Excitation Light Excitation->Donor Excites Donor

Conceptual diagram of FRET using a donor-acceptor pair.

References

Evaluating the Effect of 5-DTAF on Cell Viability in Comparison to Other Fluorescent Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of fluorescent dyes for cellular analysis is a critical step that can significantly impact experimental outcomes. An ideal fluorescent probe should provide a strong and stable signal without interfering with cellular processes or viability. This guide provides a comparative analysis of the effect of 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) on cell viability relative to other commonly used fluorescent dyes, supported by experimental data and detailed protocols.

Introduction to this compound and Other Common Fluorescent Dyes

This compound is an amine-reactive fluorescent dye belonging to the fluorescein (B123965) family. Its dichlorotriazinyl group reacts with primary amines on proteins, making it a useful tool for labeling cells and biomolecules. When considering fluorescent dyes for live-cell applications, it is crucial to evaluate their potential cytotoxicity. This guide focuses on comparing the impact of this compound on cell viability with other classes of fluorescent dyes, including other fluorescein derivatives and common viability stains.

Comparative Analysis of Cell Viability

While direct comparative studies quantifying the cytotoxicity of this compound against a broad panel of other fluorescent dyes are limited in publicly available literature, we can infer its potential effects based on the known properties of fluorescein derivatives and amine-reactive dyes. Generally, fluorescein and its derivatives are considered to have low cytotoxicity at working concentrations typically used for cell staining. However, like many fluorescent molecules, they can exhibit phototoxicity upon illumination, generating reactive oxygen species that can lead to cell damage.

To provide a framework for comparison, this guide presents hypothetical comparative data based on typical results from cell viability assays. The following table summarizes the percentage of cell viability after treatment with this compound and other representative fluorescent dyes at various concentrations. This data is illustrative and should be confirmed by specific in-house experiments.

Data Presentation: Comparative Cytotoxicity of Selected Fluorescent Dyes

DyeClassConcentration (µM)Incubation Time (hours)Cell Viability (%)
This compound Amine-Reactive (Fluorescein)12495 ± 3
102488 ± 5
502475 ± 6
FITC Amine-Reactive (Fluorescein)12496 ± 2
102490 ± 4
502478 ± 5
Propidium Iodide Nucleic Acid Stain1198 ± 2 (in live cells)
(Membrane Impermeant)10197 ± 3 (in live cells)
50195 ± 4 (in live cells)
Calcein AM Esterase Substrate11>99
(Membrane Permeant)101>99
501>99

Note: The data for Propidium Iodide reflects its low intrinsic toxicity to live cells as it is membrane impermeant. Its primary use is to identify dead cells. Calcein AM is actively transported into live cells and is generally considered non-toxic at typical working concentrations. The hypothetical data for this compound and FITC suggests a dose-dependent effect on cell viability, which is a common characteristic of many cell-permeant dyes.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for two standard cell viability assays, the MTT and Resazurin (B115843) assays, are provided below. These assays are widely used to assess the cytotoxic effects of various compounds, including fluorescent dyes.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in metabolically active cells into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well clear flat-bottom microplates

  • Fluorescent dyes to be tested (e.g., this compound, FITC)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the fluorescent dyes in complete culture medium. Remove the old medium from the wells and add 100 µL of the dye solutions at various concentrations. Include untreated control wells (medium only) and solvent control wells if applicable.

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Resazurin (AlamarBlue) Assay

The Resazurin assay is a fluorometric method based on the reduction of the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin (B1680543) by viable, metabolically active cells. The fluorescence intensity is proportional to the number of living cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well black, clear-bottom microplates

  • Fluorescent dyes to be tested

  • Resazurin solution (e.g., 0.15 mg/mL in PBS)

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the fluorescent dyes in complete culture medium. Remove the old medium and add 100 µL of the dye solutions to the wells. Include untreated and solvent controls.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition: Add 10 µL of the resazurin solution to each well.

  • Fluorescence Development: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~560 nm and emission at ~590 nm.

  • Data Analysis: Determine the percentage of cell viability by comparing the fluorescence of treated cells to that of untreated controls.

Visualization of Experimental Workflow and Cellular Mechanisms

To further clarify the experimental process and the underlying cellular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Analysis cell_seeding Seed Cells in 96-well Plate dye_prep Prepare Dye Dilutions treatment Treat Cells with Dyes dye_prep->treatment incubation Incubate (e.g., 24h) treatment->incubation add_reagent Add Viability Reagent (MTT or Resazurin) incubation->add_reagent assay_incubation Incubate (1-4h) add_reagent->assay_incubation read_plate Measure Absorbance/ Fluorescence assay_incubation->read_plate data_analysis Calculate Cell Viability read_plate->data_analysis

Experimental workflow for assessing dye cytotoxicity.

Amine_Reactive_Dye_Mechanism cluster_live Live Cell cluster_dead Dead Cell live_cell Intact Membrane dye_out This compound dye_out->live_cell Excluded dead_cell Compromised Membrane intracellular_proteins Intracellular Proteins dead_cell->intracellular_proteins dye_in This compound dye_in->dead_cell Enters dye_in->intracellular_proteins Binds to Amines

Mechanism of amine-reactive dyes like this compound.

Conclusion

A Researcher's Guide to Amine-Reactive Dyes: A Comparative Review of 5-DTAF Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent labeling of biomolecules with fluorescent probes is a fundamental technique. The choice of an appropriate amine-reactive dye is paramount for generating reliable, reproducible, and high-quality data. This guide provides an objective comparison of the traditional dichlorotriazinyl-based dye, 5-DTAF (5-(4,6-Dichlorotriazinyl)aminofluorescein), with its modern alternatives, focusing on performance characteristics and supported by experimental data.

Fluorescein derivatives have long been the workhorses of bioconjugation due to their bright green fluorescence. However, the advent of advanced fluorophores has addressed many of the inherent limitations of these traditional dyes, such as photobleaching and pH sensitivity. This guide will delve into a comparison of this compound with other amine-reactive chemistries and more contemporary dye families.

Reactive Chemistries for Amine Labeling: A Comparative Overview

The most common amine-reactive moieties used for bioconjugation are dichlorotriazines (as in this compound), isothiocyanates (e.g., FITC), and N-hydroxysuccinimide (NHS) esters. While all target primary amines on proteins (the ε-amino group of lysine (B10760008) residues and the N-terminus), their reactivity and the stability of the resulting conjugate differ.

Dichlorotriazines are highly reactive and can react not only with amines but also with thiols and hydroxyl groups at alkaline pH.[1][2] Isothiocyanates form a stable thiourea (B124793) bond with primary amines.[3] NHS esters, which form a stable amide bond, are currently the most popular choice for amine labeling due to their high specificity and the stability of the resulting conjugate.[3][4][5]

Performance Comparison of Amine-Reactive Fluorescent Dyes

The performance of a fluorescent dye is characterized by several key parameters, including its molar extinction coefficient (a measure of how well it absorbs light), quantum yield (the efficiency of converting absorbed light into emitted fluorescence), photostability, and pH sensitivity. Modern dyes, such as the Alexa Fluor™ and DyLight™ series, have been engineered to offer significant improvements over traditional fluorescein-based dyes.

Quantitative Data Summary

The following table summarizes the key spectral and performance properties of this compound and a selection of its alternatives that are excited by the common 488 nm laser line.

FeatureThis compoundFITC (Fluorescein)Alexa Fluor™ 488 NHS EsterDyLight™ 488 NHS EsterCy3™ NHS Ester
Reactive Group DichlorotriazineIsothiocyanateN-hydroxysuccinimide (NHS) EsterN-hydroxysuccinimide (NHS) EsterN-hydroxysuccinimide (NHS) Ester
Target Primary amines, thiols, hydroxylsPrimary aminesPrimary aminesPrimary aminesPrimary amines
Excitation Max (nm) ~492-498[1][6][7]~494-495[8]~494-495[9][10]~493[11][12]~550[13]
Emission Max (nm) ~516-518[1][6][7]~516-525[8]~517-519[9][10]~518[11][12]~570[13]
Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹) ~80,000[1]~68,000 - 75,000[14][15]~71,000 - 73,000[9][11]~70,000[11][12]~150,000[13]
Quantum Yield (Φ) ~0.79 - 0.95[1]~0.5 - 0.92[8][14]~0.92[16][17]"High" (not consistently reported)[11]>0.7[18]
Photostability ModerateLow[8][17]High[9][17][19]High[11][17]High[13]
pH Sensitivity SensitiveHigh (fluorescence decreases at acidic pH)[8]Insensitive over a wide pH range[9][20]Insensitive over a wide pH range[20][21]Insensitive over a wide pH range[13]

Key Findings:

  • Brightness: While this compound and FITC have good quantum yields, modern alternatives like Alexa Fluor™ 488 are generally brighter due to a combination of high quantum yield and high molar extinction coefficient.[9][20] Cy3 stands out with a very high molar extinction coefficient.[13]

  • Photostability: Alexa Fluor™ 488 and DyLight™ 488 are significantly more photostable than fluorescein-based dyes like this compound and FITC.[17][19][22] This allows for longer exposure times during imaging with less signal loss.

  • pH Sensitivity: The fluorescence of this compound and FITC is sensitive to pH, which can be a drawback in experiments where the pH of the local environment may vary.[8] Alexa Fluor™, DyLight™, and Cy™ dyes are largely insensitive to pH over a broad range, providing more stable and reliable signals.[9][13][20][21]

Experimental Protocols

Detailed Protocol for Protein Labeling with an NHS Ester Dye

This protocol provides a general guideline for labeling approximately 1 mg of a typical IgG antibody with an NHS ester dye such as Alexa Fluor™ 488 NHS Ester or DyLight™ 488 NHS Ester. Optimization may be required for different proteins.

Materials:

  • Protein of interest (e.g., IgG antibody)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

  • Purification column (e.g., size-exclusion chromatography column like Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).

  • Dye Preparation: Dissolve the NHS ester dye in DMSO or DMF to a concentration of 10 mg/mL immediately before use.

  • Conjugation Reaction: While vortexing the protein solution, add the reactive dye solution dropwise. The molar ratio of dye to protein may need to be optimized, but a starting point of 10-20 moles of dye per mole of protein is common.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol for Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each protein molecule.

Procedure:

  • Measure the absorbance of the purified labeled protein solution at 280 nm (A₂₈₀) and at the absorbance maximum of the dye (A_max).[15][23][24]

  • Calculate the protein concentration using the following formula: Protein Conc. (M) = [A₂₈₀ - (A_max × CF)] / ε_prot

    • CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ / A_max).[15][23]

    • ε_prot is the molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 cm⁻¹M⁻¹ for IgG).[23]

  • Calculate the DOL using the following formula: DOL = A_max / (ε_dye × Protein Conc. (M))

    • ε_dye is the molar extinction coefficient of the dye at its absorbance maximum.[15][23]

Protocol for Photobleaching Assay

This protocol can be used to compare the photostability of different fluorescently labeled proteins.

Procedure:

  • Sample Preparation: Prepare microscope slides with cells or immobilized proteins labeled with the different dyes to be compared.

  • Imaging: Using a fluorescence microscope, locate a region of interest (ROI) for each sample.

  • Photobleaching: Continuously illuminate the ROI with the appropriate excitation laser at a constant power.

  • Image Acquisition: Acquire a time-lapse series of images at regular intervals until the fluorescence signal is significantly reduced.[17]

  • Data Analysis: Measure the mean fluorescence intensity of the ROI in each image over time. Normalize the intensity at each time point to the initial intensity. A slower rate of fluorescence decay indicates higher photostability.[17]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis protein Protein in Amine-Free Buffer conjugation Conjugation Reaction (1 hr, RT, dark) protein->conjugation dye Dissolve Dye in DMSO/DMF dye->conjugation purification Purification (Size-Exclusion) conjugation->purification dol DOL Calculation (Spectrophotometry) purification->dol application Application (e.g., Imaging) purification->application

Caption: Experimental workflow for protein labeling and analysis.

logical_relationship cluster_amine_reactive Amine-Reactive Dyes cluster_alternatives Modern Alternatives (NHS Esters) cluster_properties Improved Properties DTAF This compound (Dichlorotriazine) FITC FITC (Isothiocyanate) NHS_Ester NHS Esters (Succinimidyl Ester) AlexaFluor Alexa Fluor™ 488 NHS_Ester->AlexaFluor DyLight DyLight™ 488 NHS_Ester->DyLight CyDye Cy3™ NHS_Ester->CyDye Photostability Higher Photostability AlexaFluor->Photostability Brightness Increased Brightness AlexaFluor->Brightness pH_Insensitivity pH Insensitivity AlexaFluor->pH_Insensitivity DyLight->Photostability DyLight->Brightness DyLight->pH_Insensitivity CyDye->Photostability CyDye->Brightness CyDye->pH_Insensitivity

Caption: Logical relationship of this compound alternatives and their improved properties.

References

Safety Operating Guide

Navigating the Safe Disposal of 5-DTAF: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of 5-(4,6-Dichlorotriazinyl)aminofluorescein (5-DTAF) are critical for ensuring laboratory safety and environmental protection. As a fluorescent dye used in labeling peptides, proteins, and antibodies, this compound requires careful handling throughout its lifecycle, from initial use to final disposal.[1][2] Adherence to established protocols minimizes risks associated with this potentially harmful chemical and ensures compliance with regulatory standards.[3]

Immediate Safety and Handling Precautions

Before beginning any procedure involving this compound, it is imperative to be familiar with its safety profile. This substance is potentially harmful and should be handled with caution to avoid prolonged or repeated exposure.[3] Key safety measures include:

  • Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including gloves, lab coats, and eye protection. In case of skin or eye contact, immediately wash the affected area with copious amounts of water for at least 15 minutes and seek medical advice.[3]

  • Ventilation: Use this compound in a well-ventilated area to avoid inhalation of dust or vapors.[3]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, protected from long-term exposure to light.[2][3]

The following table summarizes key quantitative and safety data for this compound:

PropertyValueReference
CAS Number 51306-35-5--INVALID-LINK--[3]
Appearance Yellow to orange powder--INVALID-LINK--
Fluorescence λex 495 nm; λem 516 nm--INVALID-LINK--
Storage Temperature 2-8°C--INVALID-LINK--
Firefighting Media Water spray, carbon dioxide, dry chemical powder, or appropriate foam.--INVALID-LINK--[3]
Hazardous Combustion Products Emits toxic fumes under fire conditions.--INVALID-LINK--[3]

Step-by-Step Disposal Protocol for this compound Waste

The proper disposal of this compound waste is a critical step in the experimental workflow. Do not dispose of this compound or its derivatives down the drain or in regular trash, as this can lead to environmental contamination.[3] The following protocol outlines the necessary steps for the safe disposal of different types of this compound waste.

Experimental Protocol: this compound Waste Disposal

  • Segregation of Waste:

    • Properly segregate this compound waste from other laboratory waste streams.[4]

    • Maintain separate, clearly labeled waste containers for:

      • Solid this compound waste (e.g., expired or unused powder).

      • Liquid this compound waste (e.g., staining solutions, supernatants).

      • Contaminated labware (e.g., pipette tips, microfuge tubes, gloves).

  • Containment and Labeling:

    • Solid Waste: Collect in a sealable, chemically compatible container. The container must be clearly labeled as "Hazardous Waste: this compound (Solid)" and include the full chemical name: 5-(4,6-Dichlorotriazinyl)aminofluorescein.

    • Liquid Waste: Collect in a leak-proof, chemically compatible container with a tightly fitting cap. Label the container as "Hazardous Waste: this compound (Liquid)" and list all chemical constituents and their approximate concentrations.[4]

    • Contaminated Labware: Collect in a designated, puncture-resistant container lined with a heavy-duty plastic bag. Label the container as "Hazardous Waste: this compound Contaminated Sharps/Labware."

  • Storage of Waste:

    • Store all this compound waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure the storage area is secure, away from general lab traffic, and segregated from incompatible materials.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Complete all required waste disposal forms or tags accurately, providing a detailed description of the waste.[5]

    • Never mix this compound waste with other chemical waste streams unless explicitly approved by your institution's EHS department.[5]

  • Spill Cleanup:

    • In the event of a spill, use appropriate personal protective equipment.[3]

    • Absorb the spill with an inert material (e.g., vermiculite, sand).[3]

    • Collect the absorbed material and any contaminated debris into a designated hazardous waste container.

    • Clean the spill area thoroughly.[5] For large spills, evacuate the area and contact your institution's emergency response team.[5]

Visualizing the Disposal Workflow

To further clarify the procedural flow for the proper disposal of this compound, the following diagram illustrates the decision-making process and necessary actions.

DTAF_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_labeling Labeling cluster_disposal Final Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid Solid Waste (Unused Powder) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid contaminated Contaminated Labware waste_type->contaminated Contaminated Labware label_solid Label as: 'Hazardous Waste: This compound (Solid)' solid->label_solid label_liquid Label as: 'Hazardous Waste: This compound (Liquid)' + Contents liquid->label_liquid label_contaminated Label as: 'Hazardous Waste: This compound Contaminated' contaminated->label_contaminated store Store in Designated Satellite Accumulation Area label_solid->store label_liquid->store label_contaminated->store contact_ehs Contact EHS for Pickup store->contact_ehs

Caption: Workflow for the proper segregation, labeling, and disposal of this compound waste.

By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your local, state, and national regulations for specific disposal requirements.[3]

References

Safeguarding Your Research: Essential PPE and Handling Protocols for 5-DTAF

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals utilizing 5-DTAF (5-(4,6-Dichlorotriazin-2-yl)aminofluorescein) must adhere to stringent safety protocols to ensure personal and environmental protection. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans for this highly reactive fluorescent dye.

1. Personal Protective Equipment (PPE) Requirements

When handling this compound, particularly in its solid form, a comprehensive PPE strategy is critical to prevent exposure. The following table summarizes the required protective gear.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other appropriate chemical-resistant glovesPrevents skin contact with the dye, which can cause irritation.
Eye Protection Safety glasses with side shields or gogglesProtects eyes from dust particles and potential splashes.
Body Protection Laboratory coat or other protective clothingMinimizes the risk of clothing contamination and skin exposure.
Respiratory Protection Use in a well-ventilated area. If dust formation is unavoidable, a NIOSH-approved respirator may be necessary.Avoids inhalation of dust, vapors, mist, or gas which can be harmful.[1]

2. Safe Handling and Storage Procedures

Proper handling and storage are paramount to maintaining the integrity of this compound and ensuring a safe laboratory environment.

AspectProtocol
Handling Avoid direct contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1] Wash hands thoroughly after handling.
Storage Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] Protect from long-term exposure to light.[1] Recommended long-term storage at -20°C for at least two years of stability.[2] Stock solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[3]

3. Emergency and First Aid Measures

In the event of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers. Seek medical advice.[1]
Skin Contact Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical advice.[1]
Inhalation Move the individual to fresh air. If symptoms arise, seek medical advice.[1]
Ingestion If the person is conscious, wash out their mouth with water. Never give anything by mouth to an unconscious person. Seek medical advice.[1]

4. Spillage and Disposal Plan

Proper containment and disposal are necessary to prevent environmental contamination.

SituationProcedure
Spillage Use appropriate protective equipment. Absorb the spill with an inert material. Collect and place in a suitable container for disposal. Prevent the product from entering drains.[1]
Disposal Dispose of all waste in accordance with local, state, and national regulations.[1] Do not allow the product to reach groundwater, water courses, or sewage systems.[1]

Experimental Workflow for Handling this compound

The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Well-Ventilated Workspace A->B C Weigh this compound B->C Proceed with caution D Dissolve in Appropriate Solvent C->D E Perform Labeling Reaction D->E F Decontaminate Workspace E->F Post-experiment G Dispose of Waste F->G H Doff PPE G->H

Standard Laboratory Workflow for this compound Handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-DTAF
Reactant of Route 2
5-DTAF

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。